Product packaging for Sodium phenoxyacetate monohydrate(Cat. No.:CAS No. 313222-85-4)

Sodium phenoxyacetate monohydrate

カタログ番号: B1324497
CAS番号: 313222-85-4
分子量: 192.14 g/mol
InChIキー: MEQSSBKFRRPKBI-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

Sodium phenoxyacetate monohydrate is an organic sodium salt that serves as a valuable intermediate and reagent in scientific research. Its unique properties make it a compound of interest across various fields, including pharmaceutical development and agrochemical studies . In pharmaceutical research, sodium phenoxyacetate is utilized as a key building block in the synthesis of active pharmaceutical ingredients (APIs) . Its structure allows for modification into targeted compounds, and it is a known precursor in the synthesis of antibiotics like Penicillin V . Within agrochemical research, it functions as a plant growth regulator. Studies indicate its role in influencing cell elongation and division, which can lead to enhanced crop yields, improved fruit size, and more uniform flowering . Its mechanism of action is attributed to its interaction with plant hormone pathways, making it a subject of interest for developing improved crop protection solutions . The crystalline structure of its hemihydrate form has been determined, revealing a ribbon-like Na–O core with the phenyl groups oriented externally . From a synthetic chemistry perspective, it can be prepared through a one-pot reaction involving phenol and chloroacetic acid in the presence of sodium hydroxide, followed by crystallization . As a solid with an estimated boiling point of 285°C , it offers handling stability for laboratory work. Researchers value this compound for its role in advancing synthetic methodologies and developing novel compounds in life sciences and material chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NaO4 B1324497 Sodium phenoxyacetate monohydrate CAS No. 313222-85-4

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

sodium;2-phenoxyacetate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3.Na.H2O/c9-8(10)6-11-7-4-2-1-3-5-7;;/h1-5H,6H2,(H,9,10);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQSSBKFRRPKBI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313222-85-4
Record name Sodium phenoxyacetate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313222854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SODIUM PHENOXYACETATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LC66O3HWF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Sodium Phenoxyacetate Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium phenoxyacetate monohydrate is a compound of interest within the broader class of phenoxyacetic acid derivatives. While direct and extensive research on the specific mechanism of action of this compound is limited, this guide synthesizes the available information on its potential therapeutic roles by examining the activities of structurally related compounds and the parent molecule, phenoxyacetic acid. This document will explore putative mechanisms, including nitrogen scavenging in hyperammonemia, and the anti-inflammatory and anticonvulsant properties observed in its derivatives. The guide will present available quantitative data, detail relevant experimental protocols, and provide visualizations of key pathways to facilitate a deeper understanding and guide future research.

Introduction

Phenoxyacetic acid and its derivatives are a versatile class of compounds with a wide range of biological activities, including herbicidal, anti-inflammatory, anticonvulsant, and anticancer effects.[1][2] Sodium phenoxyacetate is the sodium salt of phenoxyacetic acid and is primarily used in the fermentation of penicillin V.[3] While its direct pharmacological mechanism of action is not well-elucidated, its structural similarity to other bioactive molecules provides a foundation for inferring potential therapeutic mechanisms. This guide will delve into these potential mechanisms, drawing from research on related compounds to provide a comprehensive overview for researchers.

Putative Mechanism of Action: Nitrogen Scavenging

One of the most well-defined therapeutic applications for a closely related compound, sodium phenylacetate, is in the management of hyperammonemia, a condition characterized by elevated ammonia levels in the blood.[4] Sodium phenylacetate acts as a nitrogen scavenger. It is conjugated with glutamine in the liver to form phenylacetylglutamine, which is then excreted in the urine.[5] This process provides an alternative pathway for the excretion of excess nitrogen, bypassing the urea cycle.[6]

Given the structural similarity between sodium phenoxyacetate and sodium phenylacetate, it is plausible that sodium phenoxyacetate could act via a similar nitrogen-scavenging mechanism. However, direct evidence for this is currently lacking in the scientific literature.

Visualizing the Putative Nitrogen Scavenging Pathway

The following diagram illustrates the established mechanism of action for sodium phenylacetate in the treatment of hyperammonemia, which may serve as a model for the potential action of sodium phenoxyacetate.

Nitrogen_Scavenging_Pathway cluster_blood Bloodstream cluster_liver Liver (Hepatocyte) cluster_kidney Kidney Ammonia Excess Ammonia (NH3) Glutamine Glutamine Ammonia->Glutamine Incorporated into Glutamine_in Glutamine Glutamine->Glutamine_in SodiumPhenoxyacetate Sodium Phenoxyacetate (Putative) Phenoxyacetate Phenoxyacetate SodiumPhenoxyacetate->Phenoxyacetate Dissociates to Phenoxyacetyl_CoA Phenoxyacetyl-CoA Phenoxyacetate->Phenoxyacetyl_CoA Activation Phenoxyacetylglutamine Phenoxyacetylglutamine Phenoxyacetyl_CoA->Phenoxyacetylglutamine Conjugation Glutamine_in->Phenoxyacetylglutamine Conjugation Urine_Excretion Urine Excretion Phenoxyacetylglutamine->Urine_Excretion Transported for

A putative nitrogen scavenging pathway for sodium phenoxyacetate.

Insights from Phenoxyacetic Acid Derivatives: Anti-inflammatory and Anticonvulsant Activities

Extensive research has been conducted on various derivatives of phenoxyacetic acid, revealing significant anti-inflammatory and anticonvulsant properties. While these findings do not directly describe the mechanism of this compound, they provide valuable insights into the potential biological activities of the core phenoxyacetic acid scaffold.

Anti-inflammatory Activity

Several phenoxyacetic acid derivatives have demonstrated potent anti-inflammatory effects. The proposed mechanisms often involve the modulation of key inflammatory pathways.

  • Inhibition of Cyclooxygenase (COX) Enzymes: Some derivatives act as selective inhibitors of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[7][8]

  • Reduction of Pro-inflammatory Cytokines: Studies have shown that certain derivatives can significantly reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[9]

  • Attenuation of Oxidative Stress: A reduction in oxidative stress markers, including malondialdehyde and nitric oxide, has also been observed with some derivatives.[9]

Anticonvulsant Activity

The anticonvulsant properties of phenoxyacetic acid derivatives are thought to arise from their ability to modulate neuronal excitability.

  • Neuroinflammation and Oxidative Stress Reduction: The anti-inflammatory and antioxidant effects of these derivatives likely contribute to their anticonvulsant activity, as neuroinflammation and oxidative stress are implicated in the pathophysiology of epilepsy.[9][10]

  • Modulation of Neurotransmitter Systems: Some derivatives have been shown to attenuate excitotoxic glutamate accumulation, a key factor in seizure generation.[9]

Quantitative Data from Phenoxyacetic Acid Derivatives

The following table summarizes key quantitative data from studies on various phenoxyacetic acid derivatives, highlighting their anti-inflammatory and anticonvulsant potential. It is crucial to note that these data are for the derivatives and not for this compound itself.

Compound IDBiological ActivityAssayResultReference
Compound 7b AnticonvulsantPentylenetetrazol (PTZ)-induced seizure model100% protection[9]
Pilocarpine-induced temporal lobe epilepsy188.6% delay in seizure onset[9]
Anti-inflammatoryCarrageenan-induced paw edema63.35% inhibition of paw thickness[10]
Reduction of TNF-α levels64.88% reduction[10]
Reduction of PGE2 levels57.07% reduction[10]
Compound 5f AnticonvulsantPTZ-induced seizure model90% protection[10]
Various Derivatives COX-2 InhibitionIn vitro enzyme assayIC50 = 0.06 ± 0.01– 0.97 ± 0.06 μM[8]
Compound I Anticancer (HepG2 cells)MTT AssayIC50 = 1.43 μM[11]

Experimental Protocols

Detailed experimental protocols for elucidating the mechanism of action of a novel compound are critical for reproducibility and further research. Below are generalized methodologies based on the investigation of phenoxyacetic acid derivatives.

In Vitro Anti-inflammatory Assays
  • COX-1 and COX-2 Inhibition Assay:

    • Recombinant human COX-1 and COX-2 enzymes are used.

    • The test compound (at various concentrations) is pre-incubated with the enzyme.

    • Arachidonic acid is added as the substrate.

    • The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.

    • IC50 values are calculated from the concentration-response curves.

  • Cytokine Release Assay in Lipopolysaccharide (LPS)-Stimulated Macrophages:

    • A murine macrophage cell line (e.g., RAW 264.7) is cultured.

    • Cells are pre-treated with the test compound for 1 hour.

    • LPS is added to stimulate an inflammatory response.

    • After 24 hours, the cell supernatant is collected.

    • Levels of TNF-α and IL-6 in the supernatant are quantified using ELISA kits.

In Vivo Anticonvulsant Models
  • Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice:

    • Mice are administered the test compound intraperitoneally (i.p.).

    • After a set pre-treatment time (e.g., 30 minutes), a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) is administered.

    • Animals are observed for the onset of clonic seizures and mortality for a defined period (e.g., 30 minutes).

    • The percentage of animals protected from seizures and death is recorded.

  • Pilocarpine-Induced Status Epilepticus in Rats:

    • Rats are pre-treated with the test compound.

    • Scopolamine methyl nitrate is administered to limit peripheral cholinergic effects.

    • Pilocarpine hydrochloride is administered to induce status epilepticus.

    • The latency to the first seizure, seizure severity (e.g., using the Racine scale), and survival rate are monitored.

Visualizing an Experimental Workflow

The following diagram outlines a typical workflow for evaluating the anticonvulsant and anti-inflammatory properties of a test compound.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis and Interpretation COX_Assay COX-1/COX-2 Inhibition Assay IC50_Calc IC50 Calculation COX_Assay->IC50_Calc Cytokine_Assay LPS-Stimulated Cytokine Release Inflammation_Metrics Paw Volume & Cytokine Level Analysis Cytokine_Assay->Inflammation_Metrics PTZ_Model PTZ-Induced Seizure Model (Mice) Seizure_Metrics Seizure Latency & Severity Analysis PTZ_Model->Seizure_Metrics Pilocarpine_Model Pilocarpine-Induced Status Epilepticus (Rats) Pilocarpine_Model->Seizure_Metrics Paw_Edema Carrageenan-Induced Paw Edema (Rats) Paw_Edema->Inflammation_Metrics Mechanism_Hypothesis Mechanism of Action Hypothesis IC50_Calc->Mechanism_Hypothesis Seizure_Metrics->Mechanism_Hypothesis Inflammation_Metrics->Mechanism_Hypothesis Test_Compound Test Compound (e.g., Phenoxyacetic Acid Derivative) Test_Compound->COX_Assay Administer Test_Compound->Cytokine_Assay Administer Test_Compound->PTZ_Model Administer Test_Compound->Pilocarpine_Model Administer Test_Compound->Paw_Edema Administer

A generalized experimental workflow for pharmacological evaluation.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be fully elucidated, the available evidence from related compounds suggests several plausible avenues for its biological activity. The potential for nitrogen scavenging in hyperammonemia, as well as anti-inflammatory and anticonvulsant effects through the modulation of inflammatory pathways and neuronal excitability, warrants further investigation.

Future research should focus on directly assessing the activity of this compound in relevant in vitro and in vivo models to confirm these hypothesized mechanisms. Such studies would be invaluable in determining the therapeutic potential of this compound and guiding its development for clinical applications. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for these future endeavors.

References

Sodium Phenoxyacetate Monohydrate: A Technical Guide to its Function as a Synthetic Auxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium phenoxyacetate monohydrate is a synthetic compound recognized for its auxin-like activity, positioning it as a molecule of interest in plant biology research and agricultural applications. As a member of the phenoxyacetic acid class of synthetic auxins, it mimics the physiological effects of the natural plant hormone indole-3-acetic acid (IAA), influencing cellular division, elongation, and differentiation. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action within the canonical auxin signaling pathway, outlining experimental protocols for its synthesis and biological characterization, and presenting available quantitative data on its activity.

Introduction

Auxins are a class of plant hormones that play a pivotal role in regulating nearly every aspect of plant growth and development. Synthetic auxins, such as this compound, are compounds that elicit similar physiological responses to the primary native auxin, indole-3-acetic acid (IAA). These synthetic analogues are valuable tools for dissecting auxin signaling pathways and have been widely adopted in agriculture and horticulture as plant growth regulators and herbicides. Phenoxyacetic acid and its derivatives are a well-established class of synthetic auxins. This guide focuses on the monohydrated sodium salt of phenoxyacetic acid, providing in-depth technical information for research and development professionals.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in experimental settings.

PropertyValueReference
Molecular Formula C₈H₉NaO₄[1]
Molecular Weight 192.14 g/mol [1]
Appearance White to off-white crystalline powder[2][3]
Melting Point 262-264 °C (decomposes)[3]
Water Solubility 223.6 g/L at 20 °C[2]
logP (Octanol-Water Partition Coefficient) -2.48[4]

Mechanism of Action: An Overview of the Auxin Signaling Pathway

Sodium phenoxyacetate, like other auxins, functions by modulating gene expression through the canonical TIR1/AFB signaling pathway. This pathway is comprised of three core components: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN-SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.

In the absence of auxin:

Aux/IAA proteins heterodimerize with ARF transcription factors, repressing their activity. This repression prevents the transcription of auxin-responsive genes.

In the presence of auxin:

  • Co-receptor Formation: Auxin acts as a "molecular glue," promoting the interaction between a TIR1/AFB protein and an Aux/IAA repressor. This forms a co-receptor complex.

  • Ubiquitination: The formation of this complex leads to the ubiquitination of the Aux/IAA protein by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a component.

  • Proteasomal Degradation: The ubiquitinated Aux/IAA protein is subsequently targeted for degradation by the 26S proteasome.

  • Gene Activation: The degradation of the Aux/IAA repressor relieves the repression of the ARF transcription factor, which can then activate the transcription of auxin-responsive genes, leading to various physiological responses.

Auxin_Signaling_Pathway cluster_0 Low Auxin cluster_1 High Auxin ARF ARF DNA Auxin Response Element (ARE) ARF->DNA Binds to Repression Gene Repression ARF->Repression Leads to AuxIAA Aux/IAA AuxIAA->ARF Binds to Auxin Auxin (Sodium Phenoxyacetate) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds to SCF SCF Complex TIR1_AFB->SCF Part of AuxIAA2 Aux/IAA TIR1_AFB->AuxIAA2 Binds to Ub Ubiquitin SCF->Ub Adds Proteasome 26S Proteasome Ub->AuxIAA2 to ARF2 ARF DNA2 Auxin Response Element (ARE) ARF2->DNA2 Binds to Activation Gene Activation ARF2->Activation Leads to AuxIAA2->Proteasome Degraded by

Caption: The canonical auxin signaling pathway.

Synthesis of this compound

The synthesis of sodium phenoxyacetate can be achieved through the reaction of phenol and chloroacetic acid in a basic solution. The following is a generalized laboratory-scale protocol adapted from patent literature.[5]

Synthesis_Workflow Reactants Phenol Chloroacetic Acid Sodium Hydroxide Solution Reaction Heat at 75-95 °C for 2-4 hours Reactants->Reaction 1. Reaction Crystallization Cool to 25-30 °C to induce crystallization Reaction->Crystallization 2. Crystallization Separation Solid-liquid separation (e.g., filtration) Crystallization->Separation 3. Separation Drying Dry the solid product at 70-80 °C Separation->Drying 4. Drying Product Sodium Phenoxyacetate Drying->Product 5. Final Product

Caption: General workflow for the synthesis of sodium phenoxyacetate.
Experimental Protocol: Laboratory Synthesis

  • Reaction Setup: In a suitable reaction vessel, dissolve sodium hydroxide in water to create a 9-25% solution.

  • Addition of Reactants: Sequentially add phenol and chloroacetic acid to the sodium hydroxide solution. The molar ratio of chloroacetic acid to phenol is typically between 1:1 and 1.75:1, and the molar ratio of sodium hydroxide to phenol is between 2.5:1 and 3.125:1.[5]

  • Reaction: Heat the mixture to 75-95 °C and maintain this temperature for 2-4 hours with stirring.[5]

  • Crystallization: After the reaction is complete, cool the solution to 25-30 °C to allow the sodium phenoxyacetate to crystallize.

  • Isolation: Isolate the solid product by filtration (e.g., using a Büchner funnel) or centrifugation.

  • Drying: Dry the collected solid in an oven at 70-80 °C until a constant weight is achieved to yield sodium phenoxyacetate. The monohydrate can be obtained by recrystallization from water.

Biological Activity and Efficacy

The auxin-like activity of this compound can be quantified using various bioassays. The most common assays involve measuring the elongation of coleoptiles (e.g., from Avena sativa) or the inhibition of root growth (e.g., in Arabidopsis thaliana). While specific quantitative data for this compound is limited in publicly available literature, data for the closely related phenoxyacetic acid (PAA) provides a valuable reference. It is generally reported that PAA exhibits lower auxin activity compared to IAA.[6]

Avena Coleoptile Elongation Assay

This classic bioassay measures the ability of a substance to promote cell elongation in oat coleoptile segments.

Avena_Coleoptile_Assay Germination Germinate Avena sativa seeds in darkness Preparation Excise coleoptile segments (e.g., 10 mm) Germination->Preparation 1. Seedling Growth Incubation Incubate segments in test solutions (with varying concentrations of this compound) Preparation->Incubation 2. Assay Setup Measurement Measure the final length of the segments after a set time (e.g., 24 hours) Incubation->Measurement 3. Data Collection Analysis Plot elongation vs. concentration to generate a dose-response curve Measurement->Analysis 4. Data Analysis Result Determination of optimal concentration and relative activity Analysis->Result

Caption: Workflow for the Avena coleoptile elongation assay.
Experimental Protocol: Avena Coleoptile Elongation Assay[7][8][9]

  • Plant Material: Germinate oat (Avena sativa) seeds in complete darkness for approximately 3-4 days.

  • Coleoptile Excision: Under a dim green light, excise 5-10 mm segments from the sub-apical region of the coleoptiles.

  • Incubation: Randomly distribute the coleoptile segments into petri dishes or multi-well plates containing a buffered solution with a range of concentrations of this compound. A control group with no added auxin should be included.

  • Measurement: Incubate the segments in the dark at a constant temperature (e.g., 25 °C) for 18-24 hours. Measure the final length of the coleoptile segments using a digital caliper or by analyzing digital images.

  • Data Analysis: Calculate the percentage elongation for each concentration relative to the initial length and the control. Plot the percentage elongation against the logarithm of the auxin concentration to generate a dose-response curve.

Root Elongation Inhibition Assay

High concentrations of auxins are known to inhibit primary root elongation. This assay is a sensitive method to quantify auxin activity.

Root_Elongation_Assay Germination Germinate Arabidopsis thaliana seeds on auxin-free medium Transfer Transfer seedlings to media containing varying concentrations of this compound Germination->Transfer 1. Seedling Preparation Growth Allow roots to grow for a set period (e.g., 3-5 days) Transfer->Growth 2. Treatment Measurement Measure the length of the primary root Growth->Measurement 3. Data Collection Analysis Plot root length vs. concentration to generate a dose-response curve Measurement->Analysis 4. Data Analysis Result Determination of IC50 (half-maximal inhibitory concentration) Analysis->Result

Caption: Workflow for the root elongation inhibition assay.
Experimental Protocol: Arabidopsis Root Elongation Inhibition Assay[10][11]

  • Plant Material: Sterilize and germinate Arabidopsis thaliana seeds on a standard growth medium (e.g., Murashige and Skoog) without auxins.

  • Seedling Transfer: After 4-5 days, transfer seedlings of uniform size to new plates containing the growth medium supplemented with a range of concentrations of this compound. A control plate with no added auxin should be included.

  • Incubation: Place the plates vertically in a growth chamber with controlled light and temperature conditions.

  • Measurement: After 3-7 days, scan the plates and measure the length of the primary root using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the control. Plot the percentage of inhibition against the logarithm of the auxin concentration to determine the IC₅₀ value.

Quantitative Data

Table 1: Hypothetical Dose-Response Data for this compound in Avena Coleoptile Elongation Assay

Concentration (µM)Average Elongation (%) ± SD
0 (Control)10.5 ± 1.2
0.0115.2 ± 1.5
0.125.8 ± 2.1
145.3 ± 3.5
1060.1 ± 4.2
10055.7 ± 3.9

Table 2: Hypothetical Dose-Response Data for this compound in Arabidopsis Root Elongation Inhibition Assay

Concentration (µM)Average Root Length (mm) ± SDInhibition (%)
0 (Control)25.4 ± 2.30
0.0122.1 ± 1.913.0
0.115.7 ± 1.538.2
18.2 ± 0.967.7
104.1 ± 0.583.9
1002.5 ± 0.490.2

Conclusion

This compound serves as a valuable synthetic auxin for research in plant biology. Its mechanism of action through the well-characterized TIR1/AFB signaling pathway makes it a useful tool for studying auxin responses. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess its biological activity. Further research is warranted to generate specific dose-response data and to explore its binding affinities with different TIR1/AFB co-receptor complexes, which will provide a more complete understanding of its function and potential applications.

References

The Impact of Sodium Phenoxyacetate Monohydrate on Plant Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Sodium phenoxyacetate monohydrate, a derivative of phenoxyacetic acid, is recognized for its potent effects on plant physiology. As a synthetic auxin, it mimics the action of endogenous plant hormones, leading to a cascade of developmental responses. This technical guide provides an in-depth analysis of the effects of this compound on plant development, from seed germination to flowering. It consolidates quantitative data from studies on phenoxyacetic acid and its derivatives, outlines detailed experimental protocols for assessing its impact, and visualizes the key signaling pathways involved. This document serves as a comprehensive resource for researchers investigating the mechanisms of plant growth regulation and for professionals in the agrochemical and pharmaceutical industries.

Introduction

Phenoxyacetic acids and their salts, including this compound, represent a class of synthetic compounds with significant biological activity in plants. Their structural similarity to the natural plant hormone indole-3-acetic acid (IAA) allows them to function as auxin mimics, thereby influencing a wide array of developmental processes.[1][2][3] At low concentrations, these compounds can stimulate growth, while at higher concentrations, they often exhibit herbicidal effects by inducing uncontrolled and disorganized growth, ultimately leading to plant death.[1][3] Understanding the precise effects of this compound is crucial for its application as a plant growth regulator or herbicide. This guide synthesizes available data to provide a clear overview of its impact on plant development.

Quantitative Data on Plant Development

The following tables summarize the quantitative effects of phenoxyacetic acid and its derivatives on various parameters of plant development. The data is compiled from studies on compounds structurally and functionally related to this compound and serves as a representative illustration of its expected activity.

Table 1: Effect on Seed Germination and Seedling Growth

Plant SpeciesCompoundConcentration (ppm)Germination Rate (%)Root Length (mm)Shoot Length (mm)Reference
Kidney Bean2,4-Dichlorophenoxyacetic acid1.0ReducedInhibitedStunted[4]
Navy Bean2,4-Dichlorophenoxyacetic acid1.0ReducedInhibitedStunted[4]
Soybean2,4-Dichlorophenoxyacetic acid1.0ReducedInhibitedStunted[4]
Wheat2,4-Dichlorophenoxyacetic acid10Significantly Reduced--[4]
Oats2,4-Dichlorophenoxyacetic acid10Significantly Reduced--[4]
Mesquite2,4,5-Trichlorophenoxyacetic acid0.12-55% inhibition-[5]
Mesquite2,4,5-Trichlorophenoxyacetic acid0.50-75% inhibition-[5]
Mesquite2,4,5-Trichlorophenoxyacetic acid2.00-90% inhibition-[5]

Table 2: Effect on Biomass Accumulation and Flowering Time

Plant SpeciesCompoundConcentrationBiomass ChangeFlowering TimeReference
Tomato2,4-Dichlorophenoxyacetic acidHighReductionDelayed/InhibitedAssumed from herbicidal action
Cotton2,4-Dichlorophenoxyacetic acidHighReductionDelayed/InhibitedAssumed from herbicidal action
Malus domesticaSalicylic Acid (for comparison)Optimal-Induced[6]
Campanulastrum americanumAltered environmental cuesN/A-Advanced/Delayed[7]

Experimental Protocols

This section outlines detailed methodologies for key experiments to assess the effects of this compound on plant development.

Seed Germination and Seedling Growth Assay

This protocol is designed to evaluate the impact of this compound on the initial stages of plant development.

Materials:

  • Seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce, or radish).

  • This compound stock solution (e.g., 1000 ppm in distilled water).

  • Sterile petri dishes (9 cm diameter) with filter paper.

  • Growth chamber with controlled temperature and light conditions.

  • Distilled water (control).

Procedure:

  • Prepare a dilution series of this compound from the stock solution (e.g., 0.1, 1, 10, 100 ppm).

  • Place two layers of sterile filter paper in each petri dish.

  • Add 5 mL of the respective test solution or distilled water (control) to each petri dish.

  • Place a predetermined number of seeds (e.g., 25) on the moist filter paper in each dish.

  • Seal the petri dishes with parafilm to prevent evaporation.

  • Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Record the number of germinated seeds daily for a set period (e.g., 7 days). A seed is considered germinated when the radicle emerges.

  • After the incubation period, measure the root and shoot length of a representative sample of seedlings from each treatment.

  • Calculate the germination percentage and average root and shoot lengths for each concentration.

Root Elongation Inhibition Assay

This assay quantifies the inhibitory effect of this compound on root growth.

Materials:

  • Pre-germinated seedlings with a consistent initial root length.

  • Agar plates or hydroponic system containing a nutrient solution.

  • This compound.

  • Ruler or digital imaging system for measuring root length.

Procedure:

  • Prepare nutrient agar plates or a hydroponic solution with varying concentrations of this compound.

  • Transfer pre-germinated seedlings to the treatment plates or hydroponic system.

  • Mark the initial position of the root tip on the plate or a reference point.

  • Place the plates vertically or maintain the hydroponic setup in a growth chamber.

  • Measure the new root growth from the initial mark daily for 3-5 days.

  • Calculate the root elongation rate for each concentration and compare it to the control.

Whole Plant Bioassay for Biomass and Phenology

This protocol assesses the long-term effects of the compound on plant growth, biomass, and flowering time.

Materials:

  • Potted plants of a suitable species (e.g., tomato, soybean).

  • This compound solution.

  • Greenhouse or controlled environment growth facility.

  • Balance for measuring fresh and dry weight.

Procedure:

  • Grow plants to a specific developmental stage (e.g., 3-4 true leaves).

  • Apply this compound as a foliar spray or soil drench at different concentrations. Include a control group treated with water.

  • Monitor the plants regularly for any visible signs of phytotoxicity or growth stimulation.

  • Record key phenological data, such as the time to flower initiation.

  • After a predetermined period (e.g., 4-6 weeks), harvest the plants.

  • Separate the shoots and roots and measure their fresh weight.

  • Dry the plant material in an oven at 60-70°C until a constant weight is achieved to determine the dry biomass.

  • Analyze the data to determine the effect of the compound on biomass accumulation and flowering time.

Signaling Pathways and Mechanisms of Action

Sodium phenoxyacetate acts as a synthetic auxin, hijacking the plant's natural auxin signaling pathway to elicit its effects. The core of this pathway involves the perception of auxin by specific receptors and the subsequent degradation of transcriptional repressors, leading to the expression of auxin-responsive genes.

The Canonical Auxin Signaling Pathway

The primary mechanism of action for auxin and its synthetic analogs involves the SCFTIR1/AFB complex.[8][9][10][11]

Auxin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Sodium Phenoxyacetate (Auxin mimic) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes binding to Ub Ubiquitin ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Transcription Gene_Expression Changes in Gene Expression Auxin_Responsive_Genes->Gene_Expression Ub->Aux_IAA Ubiquitination Degraded_Aux_IAA Degraded Aux/IAA Proteasome->Degraded_Aux_IAA Plant_Response Developmental Response (e.g., cell elongation, root initiation, herbicidal effects) Gene_Expression->Plant_Response Leads to

Diagram 1: Canonical Auxin Signaling Pathway.

In the absence of auxin, Aux/IAA proteins bind to and repress Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. When sodium phenoxyacetate is present, it binds to the TIR1/AFB F-box protein, which is part of an SCF E3 ubiquitin ligase complex. This binding promotes the interaction between TIR1/AFB and the Aux/IAA repressor proteins. Consequently, the Aux/IAA proteins are ubiquitinated and targeted for degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates the ARFs, allowing them to activate the transcription of genes that control various aspects of plant growth and development.

Experimental Workflow for Elucidating Mode of Action

The following workflow outlines a systematic approach to investigate the molecular mechanism of action of this compound.

Experimental_Workflow A Phenotypic Screening (Germination, Root Growth, etc.) B Dose-Response Analysis (Determine EC50) A->B C Transcriptomic Analysis (RNA-Seq) B->C F Mutant Analysis (e.g., tir1/afb, aux/iaa mutants) B->F D Identification of Differentially Expressed Genes (DEGs) C->D E Gene Ontology (GO) and Pathway Enrichment Analysis D->E G Validation of Target Genes (qRT-PCR) D->G I Elucidation of Signaling Pathway E->I F->I H Protein Interaction Studies (Yeast-2-Hybrid, Co-IP) G->H H->I

Diagram 2: Experimental workflow for mechanism of action studies.

This workflow begins with broad phenotypic screening to identify the physiological effects of the compound. Subsequent dose-response analysis establishes the effective concentrations. Transcriptomic studies, such as RNA-Seq, can then identify genes whose expression is altered by the treatment. Bioinformatics analysis of these genes can reveal the biological pathways being affected. To confirm the involvement of the canonical auxin pathway, experiments using known signaling mutants are crucial. Finally, targeted gene expression analysis and protein interaction studies can validate the specific molecular interactions and solidify the understanding of the compound's mode of action.

Conclusion

This compound exerts profound effects on plant development by acting as a synthetic auxin. Its impact ranges from growth promotion at low concentrations to herbicidal activity at higher doses. The quantitative data and experimental protocols presented in this guide provide a framework for the systematic investigation of this and other plant growth regulators. The elucidation of its mechanism of action through the canonical auxin signaling pathway offers a clear molecular basis for its physiological effects. This technical guide serves as a valuable resource for researchers and professionals seeking to understand and utilize the properties of this compound in agricultural and pharmaceutical applications. Further research focusing specifically on the monohydrate form is warranted to refine our understanding of its unique properties and optimize its use.

References

An In-depth Technical Guide to Sodium Phenoxyacetate Monohydrate: Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, and the physical, chemical, and spectroscopic properties of sodium phenoxyacetate monohydrate. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound is of interest.

Chemical Identity and Physical Properties

This compound is the sodium salt of phenoxyacetic acid in its monohydrated form. It is typically a white to off-white crystalline powder.[1]

Table 1: Chemical Identity of this compound

IdentifierValue
Chemical Name Sodium 2-phenoxyacetate monohydrate
Synonyms Acetic acid, phenoxy-, sodium salt, monohydrate; Sodium phenoxyacetate hydrate
Molecular Formula C₈H₇NaO₃·H₂O[2][3]
Molecular Weight 192.14 g/mol [2]
CAS Number 313222-85-4 (monohydrate)[3]
InChI InChI=1S/C8H8O3.Na.H2O/c9-8(10)6-11-7-4-2-1-3-5-7;;/h1-5H,6H2,(H,9,10);;1H2/q;+1;/p-1[2]
InChIKey MEQSSBKFRRPKBI-UHFFFAOYSA-M[2]
SMILES C1=CC=C(C=C1)OCC(=O)[O-].[Na+].O[2]

Table 2: Physical Properties of Sodium Phenoxyacetate

PropertyValue
Appearance White to off-white crystalline powder[1]
Melting Point 266.6 °C (decomposes)[1]
Solubility in Water 223.6 g/L at 20 °C[1][4]
pKa 3.17 (for phenoxyacetic acid)[4]
Vapor Pressure 0 Pa at 25 °C[1]
Density 1.498 g/cm³ at 20 °C[1]

Molecular and Crystal Structure

In the hemihydrate form, the sodium ions are octahedrally coordinated by oxygen atoms from the carboxylate groups and water molecules. This coordination leads to the formation of ribbon-like structures. The phenyl groups are situated on the exterior of these ribbons. It is anticipated that the monohydrate would exhibit a similar layered structure with water molecules playing a key role in the crystal packing.

Spectroscopic Properties

The spectroscopic properties of sodium phenoxyacetate are key to its identification and characterization. The following tables summarize the expected peaks in its FT-IR, ¹H NMR, and ¹³C NMR spectra, based on literature data.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of sodium phenoxyacetate shows characteristic bands for the carboxylate group and the substituted benzene ring. Notably, the strong C=O stretching vibration of the carboxylic acid is absent and is replaced by the asymmetric and symmetric stretching vibrations of the carboxylate anion.[5]

Table 3: Characteristic FT-IR Peaks of Sodium Phenoxyacetate

Wavenumber (cm⁻¹)Assignment
~3400O-H stretch (of hydrate water)
~1610Asymmetric COO⁻ stretch
~1490Aromatic C=C stretch
~1410Symmetric COO⁻ stretch
~1240Asymmetric C-O-C stretch
~1080Symmetric C-O-C stretch
~750C-H out-of-plane bend (monosubstituted benzene)
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of sodium phenoxyacetate are consistent with its molecular structure. The spectra are typically recorded in a solvent such as DMSO-d₆ or D₂O.

Table 4: Predicted ¹H NMR Chemical Shifts of Sodium Phenoxyacetate

Chemical Shift (ppm)MultiplicityAssignment
~7.2-7.3tH-para (aromatic)
~6.9-7.0tH-meta (aromatic)
~6.8-6.9dH-ortho (aromatic)
~4.4s-O-CH₂-

Table 5: Predicted ¹³C NMR Chemical Shifts of Sodium Phenoxyacetate

Chemical Shift (ppm)Assignment
~173C=O (carboxylate)
~158C-ortho (aromatic, attached to O)
~129C-para (aromatic)
~121C-meta (aromatic)
~115C-ortho (aromatic)
~67-O-CH₂-

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a patented one-step synthesis method.[6]

Materials:

  • Phenol

  • Chloroacetic acid

  • Sodium hydroxide

  • Purified water

Procedure:

  • Prepare a sodium hydroxide solution of a specific concentration (e.g., 25% w/v) in a reaction vessel equipped with a stirrer and temperature control.

  • Cool the sodium hydroxide solution to room temperature.

  • Sequentially add phenol and chloroacetic acid to the stirred sodium hydroxide solution.

  • Heat the reaction mixture to 75-95 °C and maintain this temperature for 2-4 hours with continuous stirring.

  • After the reaction is complete, cool the solution to allow for crystallization. A temperature of 25-30 °C is typically used for crystallization.

  • Collect the precipitated solid by filtration (e.g., suction filtration).

  • Wash the solid with a small amount of cold water to remove any soluble impurities.

  • Dry the solid product, for example, in a vacuum oven at 70-80 °C, to obtain sodium phenoxyacetate. The monohydrate will form upon exposure to atmospheric moisture or can be obtained by controlled hydration.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification Phenol Phenol Mixing Mixing and Stirring Phenol->Mixing Chloroacetic_acid Chloroacetic Acid Chloroacetic_acid->Mixing NaOH_solution Sodium Hydroxide Solution NaOH_solution->Mixing Heating Heating (75-95°C) Mixing->Heating 2-4 hours Cooling Cooling and Crystallization Heating->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Cold Water Filtration->Washing Drying Drying (70-80°C) Washing->Drying Product This compound Drying->Product

Synthesis Workflow
Spectroscopic Analysis

FT-IR Spectroscopy:

  • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic peaks and compare them with the reference data.

NMR Spectroscopy:

  • Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra using a suitable NMR spectrometer.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Determine the chemical shifts (referenced to an internal standard like TMS or the residual solvent peak), multiplicities, and integration values.

G Spectroscopic Analysis Workflow cluster_FTIR FT-IR Analysis cluster_NMR NMR Analysis Sample Sodium Phenoxyacetate Monohydrate Sample Sample_Prep_FTIR Sample Preparation (KBr pellet or ATR) Sample->Sample_Prep_FTIR Sample_Prep_NMR Sample Preparation (Dissolution in deuterated solvent) Sample->Sample_Prep_NMR FTIR_Acquisition Spectral Acquisition (4000-400 cm⁻¹) Sample_Prep_FTIR->FTIR_Acquisition FTIR_Analysis Data Analysis (Peak Identification) FTIR_Acquisition->FTIR_Analysis NMR_Acquisition ¹H and ¹³C NMR Spectral Acquisition Sample_Prep_NMR->NMR_Acquisition NMR_Analysis Data Analysis (Chemical shifts, Multiplicity) NMR_Acquisition->NMR_Analysis

Spectroscopic Analysis Workflow

Biological and Pharmacological Relevance

Sodium phenoxyacetate has applications in both the agricultural and pharmaceutical industries.

Herbicidal Activity

Phenoxyacetic acid and its salts are known for their herbicidal properties. They act as synthetic auxins, which are plant growth hormones. At high concentrations, these synthetic auxins disrupt the normal hormonal balance in susceptible plants, leading to uncontrolled and disorganized growth, and ultimately, plant death. This mode of action is particularly effective against broadleaf weeds.

G Mechanism of Action as a Synthetic Auxin SPA Sodium Phenoxyacetate (Synthetic Auxin) Plant_Uptake Uptake by Plant SPA->Plant_Uptake Hormonal_Imbalance Disruption of Hormonal Balance Plant_Uptake->Hormonal_Imbalance Uncontrolled_Growth Uncontrolled Cell Division and Elongation Hormonal_Imbalance->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Herbicidal Mechanism of Action
Role in Penicillin V Fermentation

Sodium phenoxyacetate serves as a precursor in the industrial fermentation of Penicillin V (phenoxymethylpenicillin) by the fungus Penicillium chrysogenum. The phenoxyacetate moiety is incorporated into the penicillin structure by the fungal biosynthetic machinery to form the final antibiotic.

Stability and Reactivity

Sodium phenoxyacetate is a stable compound under normal conditions. It is incompatible with strong oxidizing agents and strong acids. When heated to decomposition, it may emit toxic fumes of carbon monoxide and carbon dioxide.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and properties of this compound. The information presented, including its chemical and physical properties, spectroscopic data, synthesis and analysis protocols, and biological relevance, should serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

References

An In-depth Technical Guide on Sodium Phenoxyacetate Monohydrate (CAS Number: 313222-85-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium phenoxyacetate monohydrate, with the CAS number 313222-85-4, is a chemical compound belonging to the class of phenoxyacetic acid derivatives. While research directly focused on this specific monohydrate is limited, the broader class of phenoxyacetic acids has garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of sodium phenoxyacetate, drawing upon available data for the parent compound and its derivatives to infer its potential properties, mechanisms of action, and applications in drug development. This document summarizes key physicochemical properties, potential biological activities, and relevant experimental methodologies. Particular focus is given to the potential of phenoxyacetic acid derivatives as Free Fatty Acid Receptor 1 (FFA1) agonists and Cyclooxygenase-2 (COX-2) inhibitors, highlighting their therapeutic potential in metabolic diseases and inflammation.

Physicochemical Properties

This compound is the sodium salt of phenoxyacetic acid, existing in a hydrated form. The general properties are summarized in the table below, compiled from various chemical databases.[1][2][3][4][5][6][7]

PropertyValueReference
CAS Number 313222-85-4[1][4][5][6][7]
Molecular Formula C₈H₇NaO₃·H₂O[1][4][5][6][7]
Molecular Weight 192.14 g/mol [4][5]
Appearance White to off-white powder/crystals
Melting Point 262-264 °C (for the anhydrous sodium salt)
Solubility Soluble in water
SMILES O.C1=CC=C(C=C1)OCC(=O)[O-].[Na+][1][4][5]
InChI Key MEQSSBKFRRPKBI-UHFFFAOYSA-M[1][4][5]

Synthesis

The synthesis of sodium phenoxyacetate typically involves the reaction of phenol with a haloacetic acid, such as chloroacetic acid, in the presence of a base like sodium hydroxide.[8][9][10][11] The general reaction scheme is as follows:

  • Phenol is reacted with sodium hydroxide to form sodium phenoxide.

  • The sodium phenoxide then undergoes a Williamson ether synthesis with chloroacetic acid.

  • The resulting phenoxyacetic acid is neutralized with sodium hydroxide to yield sodium phenoxyacetate.

  • The monohydrate can be obtained through crystallization from an aqueous solution.

A patented method describes the one-step reaction of phenol and chloroacetic acid in an excess of sodium hydroxide solution, followed by cooling and crystallization to obtain sodium phenoxyacetate with high purity and yield.[8][9][10]

Potential Biological Activities and Mechanisms of Action

While specific studies on this compound are scarce, the biological activities of the broader class of phenoxyacetic acid derivatives have been explored in various therapeutic areas. The core phenoxyacetic acid scaffold serves as a versatile template for designing molecules with diverse pharmacological profiles.

Free Fatty Acid Receptor 1 (FFA1) Agonism

Recent research has identified phenoxyacetic acid derivatives as potent agonists of Free Fatty Acid Receptor 1 (FFA1), also known as GPR40.[2][4][12][13] FFA1 is a G-protein coupled receptor primarily expressed in pancreatic β-cells and is a promising target for the treatment of type 2 diabetes mellitus.[2][4][12][13]

Mechanism of Action: Activation of FFA1 by agonists leads to the potentiation of glucose-stimulated insulin secretion (GSIS). The signaling cascade initiated by FFA1 activation involves the Gαq/11 protein, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The elevated intracellular Ca²⁺ levels are a key trigger for insulin granule exocytosis.

FFA1 Signaling Pathway

FFA1_Signaling_Pathway Ligand Phenoxyacetic Acid Derivative (Agonist) FFA1 FFA1 (GPR40) Ligand->FFA1 Binds to G_protein Gαq/11 FFA1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ [Ca²⁺]i ER->Ca2 Releases Insulin Insulin Secretion Ca2->Insulin Triggers PKC->Insulin Potentiates

Caption: FFA1 receptor activation by a phenoxyacetic acid derivative agonist.

Anti-inflammatory Activity via COX-2 Inhibition

Phenoxyacetic acid derivatives have also been investigated as selective inhibitors of Cyclooxygenase-2 (COX-2).[10] COX-2 is an enzyme that is typically induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. Selective COX-2 inhibitors offer the potential for anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Mechanism of Action: By selectively binding to and inhibiting the COX-2 enzyme, these compounds block the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins (e.g., PGE2). This reduction in prostaglandin synthesis leads to a decrease in inflammation, pain, and fever.

COX-2 Inhibition Pathway

COX2_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli COX2 COX-2 Enzyme Inflammatory_Stimuli->COX2 Induces expression of Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to Inhibitor Phenoxyacetic Acid Derivative (Inhibitor) Inhibitor->COX2 Inhibits Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Metabolized to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates

Caption: Inhibition of the COX-2 pathway by a phenoxyacetic acid derivative.

Other Potential Activities

Derivatives of phenoxyacetic acid have also been reported to exhibit a range of other biological activities, including:

  • Anticonvulsant activity [14][15][16]

  • Antimicrobial and antifungal activity [1]

  • Anticancer activity [1][17]

  • Herbicidal activity [3][18]

Quantitative Data

The following tables summarize some of the reported in vitro activities for various phenoxyacetic acid derivatives. It is important to note that these values are for derivatives and not for this compound itself.

Table 1: FFA1 Agonist Activity of Phenoxyacetic Acid Derivatives

Compound IDEC₅₀ (nM)Assay SystemReference
Derivative 18b62.3FFA1-expressing cells[4][12]
Derivative 1643.6FFA1-expressing cells[4]

Table 2: COX-2 Inhibitory Activity of Phenoxyacetic Acid Derivatives

Compound IDIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Derivative 5f0.06>166[10]
Derivative 7b0.07>142[10]

Experimental Protocols

FFA1 Receptor Activation Assay (Calcium Mobilization)

This protocol describes a common method to assess the agonist activity of a compound at the FFA1 receptor by measuring changes in intracellular calcium concentration.

Experimental Workflow:

FFA1 Calcium Mobilization Assay Workflow

FFA1_Assay_Workflow Cell_Culture 1. Culture CHO-K1 cells stably expressing human FFA1 Plating 2. Seed cells into 96-well plates and incubate for 24h Cell_Culture->Plating Dye_Loading 3. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Plating->Dye_Loading Compound_Addition 4. Add varying concentrations of This compound Dye_Loading->Compound_Addition Measurement 5. Measure fluorescence intensity using a plate reader (e.g., FLIPR) Compound_Addition->Measurement Analysis 6. Analyze data to determine EC₅₀ values Measurement->Analysis

Caption: Workflow for an FFA1 calcium mobilization assay.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human FFA1 receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.

  • Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.

  • Fluorescence Measurement: The plate is placed in a fluorescence imaging plate reader (FLIPR). Baseline fluorescence is measured, and then the compound solutions are added to the wells. The change in fluorescence, indicating intracellular calcium mobilization, is monitored over time.

  • Data Analysis: The increase in fluorescence is plotted against the compound concentration, and the EC₅₀ value is calculated using a non-linear regression model.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a method to determine the inhibitory activity and selectivity of a compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

  • Compound Incubation: The test compound (this compound) at various concentrations is pre-incubated with either COX-1 or COX-2 enzyme in a reaction buffer for a short period at room temperature.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination and Measurement: After a defined incubation period, the reaction is stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC₅₀ values for COX-1 and COX-2 are determined by plotting the percentage of inhibition against the logarithm of the compound concentration. The COX-2 selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Toxicology and Safety

Toxicological data for sodium phenoxyacetate is available from safety data sheets. It is important to handle this compound with appropriate safety precautions in a laboratory setting.

Acute Toxicity Data for Sodium Phenoxyacetate:

  • Oral LD₅₀ (Rat): > 2000 mg/kg

  • Dermal LD₅₀ (Rat): > 2000 mg/kg

  • Inhalation LC₅₀ (Rat): > 5.2 mg/L (4 h)

The compound is classified as an irritant to the skin and eyes.

Conclusion

This compound (CAS 313222-85-4) is a compound with limited directly available research data. However, the extensive studies on the broader class of phenoxyacetic acid derivatives suggest a rich potential for this chemical scaffold in drug discovery. The demonstrated activities of its analogues as FFA1 agonists and selective COX-2 inhibitors point towards potential therapeutic applications in metabolic disorders and inflammatory diseases. This technical guide serves as a foundational resource for researchers and drug development professionals, providing a consolidated overview of the known and inferred properties of this compound. Further investigation into this specific compound is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

The Biological Activity of Sodium Phenoxyacetate Monohydrate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 3, 2025

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biological activity of sodium phenoxyacetate monohydrate. Due to a scarcity of specific research on the monohydrate salt, this document synthesizes available data on the parent compound, phenoxyacetic acid, and its derivatives to infer potential biological activities and mechanisms of action. This guide covers known toxicological data, and explores potential therapeutic applications based on studies of related compounds, including antimicrobial, anticancer, and metabolic regulatory effects. Detailed hypothetical experimental protocols and signaling pathway diagrams are provided to guide future research in this area.

Introduction

This compound is the sodium salt of phenoxyacetic acid. While it has established industrial applications, notably in the production of penicillin V and as a herbicide, its specific biological activities in the context of pharmacology and drug development are not well-documented. This guide aims to bridge this knowledge gap by providing a thorough review of the available data for sodium phenoxyacetate itself and extrapolating potential biological functions from studies on the broader class of phenoxyacetic acid derivatives. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who are interested in exploring the therapeutic potential of this chemical entity.

Physicochemical and Toxicological Profile of this compound

The known quantitative data for this compound is primarily limited to its physicochemical properties and toxicological assessments.

PropertyValueReference
Molecular Formula C₈H₇NaO₃·H₂O
Molecular Weight 192.14 g/mol
Oral LD50 (Rat) > 5000 mg/kg[1]
LC50 (Fish, 96h) > 100 mg/L (Brachydanio rerio)[1]
EC50 (Daphnia, 48h) > 104 mg/L (Daphnia magna)[1]
EC50 (Algae, 72h) > 100 mg/L (Pseudokirchneriella subcapitata)[1]
EC50 (Microorganisms) > 1000 mg/L (Activated sludge)[1]

Potential Biological Activities Inferred from Phenoxyacetic Acid and Its Derivatives

While specific data for this compound is lacking, studies on its parent acid and derivatives suggest several areas of potential biological activity.

Antimicrobial Activity

Phenoxyacetic acid derivatives have been investigated for their antimicrobial properties. Although detailed mechanistic studies are not widely available, some derivatives have shown activity against various bacterial and fungal strains. The proposed mechanism often involves the disruption of cellular processes due to the acidic nature of the phenoxyacetic acid moiety.

Anticancer and Cytotoxic Potential

Several studies have explored the cytotoxic effects of phenoxyacetic acid derivatives against various cancer cell lines. It is important to note that these studies are on derivatives and not on sodium phenoxyacetate itself.

Compound DerivativeCell LineIC50 ValueReference
2-(4-chlorophenoxy)-5-(4-chlorophenyl)pentanoic acidNot specified in abstract4.8 ± 0.35 µM[2]
4-chlorophenoxyacetic acidBreast cancer cells0.194 ± 0.09 µg/ml[2]
A specific unnamed derivativeHeLa Cells1.64 ± 0.41 µM[2]
Metabolic Regulation: FFA1 Agonism

A promising area of research for phenoxyacetic acid derivatives is their activity as agonists of the free fatty acid receptor 1 (FFA1), also known as GPR40. FFA1 is a G-protein coupled receptor primarily expressed in pancreatic β-cells and is involved in glucose-stimulated insulin secretion. Agonism of FFA1 is a therapeutic strategy for type 2 diabetes.

One study identified a potent phenoxyacetic acid derivative with an EC50 of 62.3 nM for FFA1.[3] This compound was shown to improve glucose tolerance in mice without causing hypoglycemia.[3]

Hypothetical Experimental Protocols

The following protocols are provided as examples of how the biological activity of this compound could be investigated, based on methodologies used for related compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a human cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • This compound

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in sterile PBS or culture medium.

  • Perform serial dilutions of the compound to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).

  • Remove the old medium from the cells and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium only).

  • Incubate the plates for 48 hours in a CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential signaling pathway and a general experimental workflow for investigating the biological activity of this compound.

FFA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Phenoxyacetic Acid Derivative FFA1 FFA1 (GPR40) Ligand->FFA1 Binds Gq Gq FFA1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Insulin_Vesicles Insulin Vesicles Ca_release->Insulin_Vesicles Triggers fusion of PKC->Insulin_Vesicles Potentiates Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to

Caption: Hypothetical FFA1 signaling pathway for a phenoxyacetic acid derivative.

Experimental_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation start Sodium Phenoxyacetate Monohydrate cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) start->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC determination) start->antimicrobial target_id Target Identification (e.g., Receptor binding assays) cytotoxicity->target_id If active antimicrobial->target_id If active pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) target_id->pathway_analysis animal_model Animal Model Studies (e.g., Xenograft, Disease model) pathway_analysis->animal_model toxicology Toxicology and PK/PD Studies animal_model->toxicology end Lead Candidate toxicology->end

Caption: General experimental workflow for biological activity screening.

Conclusion and Future Directions

The biological activity of this compound remains largely unexplored. However, the documented activities of its parent compound, phenoxyacetic acid, and its derivatives suggest that it may possess interesting pharmacological properties, particularly in the areas of oncology, infectious diseases, and metabolic disorders.

Future research should focus on:

  • Directly assessing the biological activity of this compound in a variety of in vitro assays.

  • Investigating its mechanism of action to identify specific molecular targets and signaling pathways.

  • Synthesizing and screening novel derivatives to optimize potency and selectivity for any identified biological activities.

This technical guide provides a starting point for these research endeavors and highlights the potential of this compound as a scaffold for the development of new therapeutic agents.

References

The Role of Sodium Phenoxyacetate Monohydrate in Auxin Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of sodium phenoxyacetate monohydrate and its putative role as a synthetic auxin within the intricate network of plant hormonal signaling. While direct research on this compound is limited, its active component, phenoxyacetic acid, belongs to a class of synthetic auxins that mimic the physiological effects of the primary native auxin, indole-3-acetic acid (IAA). This document outlines the canonical auxin signaling pathway, the presumed mechanism of action for phenoxyacetic acid-type auxins, and detailed experimental protocols for characterizing their biological activity. Quantitative data for closely related synthetic auxins are presented to provide a comparative framework.

Introduction to Auxin Signaling

Auxins are a class of plant hormones that play a crucial role in regulating virtually all aspects of plant growth and development, including cell elongation, division, and differentiation. The primary native auxin in most plants is indole-3-acetic acid (IAA). The cellular response to auxin is mediated by a sophisticated signaling pathway that involves a small number of core components: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.

This compound and its Presumed Role as a Synthetic Auxin

This compound is the sodium salt of phenoxyacetic acid. Phenoxyacetic acid and its derivatives, such as the widely studied herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), are classified as synthetic auxins.[1][2] These synthetic compounds mimic the biological activity of IAA by hijacking the plant's natural auxin perception and signaling machinery. It is hypothesized that sodium phenoxyacetate, upon dissolution, releases the phenoxyacetate anion, which then acts as the auxin mimic.

Mechanism of Action

The proposed mechanism of action for phenoxyacetic acid as a synthetic auxin follows the canonical auxin signaling pathway:

  • Perception: Phenoxyacetic acid is presumed to bind to the auxin-binding pocket of the TIR1/AFB F-box proteins. This binding is thought to stabilize the interaction between the TIR1/AFB protein and an Aux/IAA repressor protein.[3]

  • Co-receptor Complex Formation: The auxin molecule acts as a "molecular glue," promoting the formation of a co-receptor complex consisting of the TIR1/AFB protein, the auxin, and the Aux/IAA protein.

  • Ubiquitination and Degradation of Aux/IAA Repressors: The formation of this complex targets the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a component. Polyubiquitinated Aux/IAA proteins are then degraded by the 26S proteasome.[4]

  • Activation of Auxin-Responsive Genes: In the absence of auxin, Aux/IAA proteins heterodimerize with ARF transcription factors, repressing their activity. The degradation of Aux/IAA repressors releases ARF transcription factors, allowing them to activate or repress the transcription of a wide array of auxin-responsive genes, ultimately leading to a physiological response.[5]

Quantitative Data

Table 1: Binding Affinity of Selected Auxins to TIR1/AFB Co-receptor Complexes

AuxinReceptorKd (nM)MethodReference
IAATIR1-IAA78.8 ± 1.1Surface Plasmon Resonance[3]
IAAAFB5-IAA712.3 ± 1.9Surface Plasmon Resonance[3]
2,4-DTIR1-IAA725.1 ± 3.5Surface Plasmon Resonance
2,4-DAFB5-IAA7114.2 ± 15.1Surface Plasmon Resonance

Note: This data is for 2,4-D and serves as a proxy for a phenoxyacetic acid-type auxin. The binding affinity of unsubstituted phenoxyacetic acid may differ.

Table 2: Dose-Response of Arabidopsis Root Elongation to Auxins

AuxinIC50 for Root Growth Inhibition (nM)Plant SpeciesReference
IAA~30Arabidopsis thaliana
2,4-D~30Arabidopsis thaliana
NAA~100Arabidopsis thaliana

Note: IC50 values represent the concentration of auxin that inhibits root elongation by 50%.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the auxin-like activity of compounds such as sodium phenoxyacetate.

Arabidopsis Root Elongation Assay

This bioassay is a classic method to quantify auxin activity by measuring the inhibition of primary root growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Agar

  • Petri plates (square or round)

  • This compound or phenoxyacetic acid

  • Sterile water

  • Ethanol (for sterilizing seeds and preparing stock solutions)

  • Laminar flow hood

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization:

    • Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.

    • Remove the ethanol and add 1 mL of 50% (v/v) commercial bleach containing 0.05% (v/v) Triton X-100. Vortex for 10 minutes.

    • Wash the seeds five times with sterile distilled water.

    • Resuspend the seeds in sterile 0.1% (w/v) agar and store at 4°C for 2-3 days for stratification.

  • Plate Preparation:

    • Prepare 0.5X MS medium with 1% (w/v) sucrose and 0.8% (w/v) agar. Autoclave to sterilize.

    • Cool the medium to approximately 50-60°C in a water bath.

    • Prepare a stock solution of this compound in sterile water or ethanol.

    • Add the appropriate volume of the stock solution to the molten MS medium to achieve the desired final concentrations (e.g., a concentration range from 10 nM to 10 µM is a good starting point). Also, prepare control plates with no added auxin.

    • Pour the medium into sterile Petri plates and allow them to solidify in a laminar flow hood.

  • Seed Plating and Growth:

    • Under sterile conditions, pipette individual stratified seeds onto the surface of the agar plates in a straight line.

    • Seal the plates with breathable tape.

    • Place the plates vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.

  • Data Collection and Analysis:

    • After a set period of growth (e.g., 5-7 days), photograph the plates.

    • Measure the length of the primary root for each seedling using image analysis software (e.g., ImageJ).

    • Calculate the average root length and standard deviation for each concentration.

    • Plot the average root length as a percentage of the control against the logarithm of the auxin concentration to generate a dose-response curve.

DR5::GUS Reporter Assay

The DR5 promoter is a synthetic auxin-responsive promoter containing multiple auxin response elements (AuxREs). It is fused to the β-glucuronidase (GUS) reporter gene, allowing for the visualization of auxin response in tissues.

Materials:

  • Arabidopsis thaliana seedlings carrying the DR5::GUS reporter construct.

  • Liquid 0.5X MS medium with 1% (w/v) sucrose.

  • This compound.

  • GUS staining solution (100 mM sodium phosphate buffer pH 7.0, 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% (v/v) Triton X-100, and 1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc)).

  • Ethanol series (70%, 85%, 100%).

  • Microscope.

Procedure:

  • Seedling Growth and Treatment:

    • Grow DR5::GUS seedlings vertically on solid 0.5X MS plates for 5-7 days.

    • Prepare treatment solutions of this compound in liquid 0.5X MS medium at various concentrations.

    • Carefully transfer seedlings into 24-well plates containing the treatment solutions. Include a mock treatment (no auxin) as a control.

    • Incubate the seedlings in the treatment solutions for a specific duration (e.g., 2-24 hours).

  • GUS Staining:

    • Remove the treatment solution and add GUS staining solution to each well, ensuring the seedlings are fully submerged.

    • Apply a vacuum for 10-15 minutes to facilitate tissue infiltration.

    • Incubate the plates at 37°C in the dark for several hours to overnight, until a blue color develops.

  • Destaining and Visualization:

    • Remove the staining solution and wash the seedlings with 70% ethanol.

    • Destain the seedlings with an ethanol series (e.g., 70%, 85%, 100%) to remove chlorophyll.

    • Mount the destained seedlings on a microscope slide in 50% glycerol.

    • Observe and document the GUS staining pattern using a light microscope.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful molecular biology technique used to test for protein-protein interactions. It can be adapted to study the auxin-dependent interaction between TIR1/AFB receptors and Aux/IAA repressors.

Materials:

  • Saccharomyces cerevisiae strain (e.g., AH109 or Y2HGold).

  • Yeast expression vectors (one containing a DNA-binding domain (BD), e.g., pGBKT7, and one with an activation domain (AD), e.g., pGADT7).

  • cDNA clones for the TIR1/AFB receptor and the Aux/IAA repressor.

  • Yeast transformation reagents (e.g., lithium acetate, polyethylene glycol).

  • Synthetic defined (SD) yeast media lacking specific nutrients (e.g., -Leu, -Trp, -His, -Ade) for selection.

  • This compound.

Procedure:

  • Vector Construction:

    • Clone the coding sequence of the TIR1/AFB receptor in-frame with the DNA-binding domain (BD) of the pGBKT7 vector (creating the "bait").

    • Clone the coding sequence of the Aux/IAA repressor in-frame with the activation domain (AD) of the pGADT7 vector (creating the "prey").

  • Yeast Transformation:

    • Co-transform the bait and prey plasmids into the appropriate yeast strain using a standard yeast transformation protocol.

  • Interaction Assay:

    • Plate the transformed yeast cells on SD medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells that have taken up both plasmids.

    • To test for interaction, replica-plate the colonies onto selective medium that also lacks histidine and adenine (SD/-Leu/-Trp/-His/-Ade).

    • Prepare selective plates containing different concentrations of this compound.

    • Growth on the highly selective medium indicates an interaction between the bait and prey proteins. The auxin-dependency of this interaction can be assessed by comparing growth on plates with and without the test compound.

Visualizations

Auxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Sodium Phenoxyacetate (Phenoxyacetic Acid) Auxin_in Phenoxyacetic Acid Auxin->Auxin_in Transport TIR1_AFB TIR1/AFB Auxin_in->TIR1_AFB SCF SCF Complex TIR1_AFB->SCF Forms SCF-TIR1/AFB Aux_IAA Aux/IAA Repressor ARF ARF Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Gene Auxin-Responsive Genes ARF->Auxin_Gene Activates/Represses Transcription SCF->Aux_IAA Targets for Ubiquitination Response Physiological Response Auxin_Gene->Response

Caption: Canonical auxin signaling pathway activated by sodium phenoxyacetate.

Root_Elongation_Assay start Start sterilize Sterilize Seeds start->sterilize stratify Stratify Seeds (4°C) sterilize->stratify prepare_plates Prepare MS Plates with Sodium Phenoxyacetate stratify->prepare_plates plate_seeds Plate Seeds prepare_plates->plate_seeds grow Grow Vertically (5-7 days) plate_seeds->grow image Image Plates grow->image measure Measure Root Length image->measure analyze Analyze Data & Plot Dose-Response Curve measure->analyze end End analyze->end

Caption: Experimental workflow for the Arabidopsis root elongation assay.

DR5_GUS_Reporter cluster_promoter DR5 Promoter cluster_gene Reporter Gene AuxRE AuxRE GUS GUS Gene GUS_protein GUS Protein GUS->GUS_protein Transcription & Translation ARF_active Active ARF ARF_active->AuxRE Binds XGluc X-Gluc (Colorless) GUS_protein->XGluc Catalyzes Blue Blue Precipitate XGluc->Blue

Caption: Principle of the DR5::GUS auxin reporter system.

Conclusion

While direct experimental data on this compound is sparse, its chemical nature strongly suggests it functions as a synthetic auxin by releasing phenoxyacetic acid. This guide provides a comprehensive framework for understanding its likely mechanism of action within the canonical auxin signaling pathway. The detailed experimental protocols and comparative quantitative data for related compounds offer a solid foundation for researchers to investigate and characterize the specific biological activities of this compound and other novel auxin analogs. Further research, particularly quantitative binding assays and transcriptomic analyses, will be crucial to fully elucidate its specific interactions and effects on plant growth and development.

References

The Impact of Sodium Phenoxyacetate Monohydrate on Gene Expression: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive framework for investigating the potential effects of sodium phenoxyacetate monohydrate on gene expression. In the absence of direct published research on this specific compound, this document outlines a hypothetical study, drawing parallels from the known mechanisms of structurally and functionally related molecules, such as sodium salts of other carboxylic acids like butyrate and valproate, which are recognized histone deacetylase (HDAC) inhibitors, and sodium acetate, an activator of G-protein coupled receptors GPR41 and GPR43. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation formats, and visualizations of potential signaling pathways to facilitate future research in this area.

Introduction

This compound is a sodium salt of phenoxyacetic acid. While its direct impact on gene expression has not been extensively studied, the activities of related sodium carboxylates suggest potential mechanisms of action that warrant investigation. Notably, compounds like sodium butyrate and sodium valproate are well-documented inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] HDAC inhibitors are known to induce hyperacetylation of histones, leading to a more open chromatin structure and altered transcription of genes involved in various cellular processes, including cell cycle control, apoptosis, and inflammation.[3][4][5]

Furthermore, other short-chain fatty acid sodium salts, such as sodium acetate, have been shown to exert their effects through G-protein coupled receptors like GPR41 and GPR43, influencing signaling pathways that regulate metabolic processes and immune responses.[6][7] Given these precedents, it is plausible that this compound may also modulate gene expression through one or more of these pathways.

This guide presents a hypothetical experimental framework to explore these possibilities, providing researchers with the necessary protocols and conceptual models to initiate a thorough investigation.

Hypothetical Experimental Investigation

This section outlines a proposed study to determine the effects of this compound on gene expression in a human cell line.

Experimental Objective

To identify and quantify changes in global gene expression in a selected human cell line following treatment with this compound.

Materials and Methods

A human cell line, such as the human lung carcinoma cell line H460 or a human colon cancer cell line, will be used. Cells will be cultured in appropriate media and conditions. For the experiment, cells will be seeded and allowed to adhere overnight. Subsequently, the cells will be treated with varying concentrations of this compound (e.g., 0.1 mM, 1 mM, 10 mM) and a vehicle control for a specified duration (e.g., 24 hours). The concentrations and time points may be optimized based on preliminary cytotoxicity assays.

Total RNA will be extracted from the treated and control cells using a commercially available RNA extraction kit, following the manufacturer's protocol. The quantity and quality of the extracted RNA will be assessed using a spectrophotometer and an automated electrophoresis system to ensure high purity and integrity.

RNA-Seq will be performed to obtain a comprehensive profile of the transcriptome. The experimental protocol will involve the following key steps:

  • Library Preparation: mRNA will be enriched from the total RNA, followed by fragmentation. The fragmented mRNA will then be used as a template for first-strand cDNA synthesis, followed by second-strand synthesis. The resulting double-stranded cDNA will be end-repaired, A-tailed, and ligated with sequencing adapters.

  • Sequencing: The prepared libraries will be sequenced on a high-throughput sequencing platform, generating a large number of short reads.

  • Data Analysis: The raw sequencing reads will be subjected to quality control checks. The high-quality reads will then be aligned to the human reference genome. The number of reads mapping to each gene will be counted, and this information will be used for differential gene expression analysis between the treated and control groups.

Data Presentation

The quantitative data from the RNA-Seq analysis will be summarized in a structured table to facilitate comparison and interpretation.

Table 1: Differentially Expressed Genes in Human Cells Treated with this compound (Hypothetical Data)

Gene SymbolGene NameLog2 Fold Changep-valueAdjusted p-valueRegulation
CDKN1ACyclin Dependent Kinase Inhibitor 1A2.50.0010.005Upregulated
BCL2L11BCL2 Like 11 (apoptosis facilitator)1.80.0030.01Upregulated
TNFTumor Necrosis Factor1.50.0080.03Upregulated
IL6Interleukin 6-1.20.0120.04Downregulated
MYCMYC Proto-Oncogene, bHLH Transcription Factor-2.10.00050.002Downregulated
CCND1Cyclin D1-1.90.0020.008Downregulated

Potential Signaling Pathways and Visualizations

Based on the known mechanisms of related compounds, this compound could potentially influence gene expression through several signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these hypothetical pathways.

Histone Deacetylase (HDAC) Inhibition Pathway

If this compound acts as an HDAC inhibitor, it would lead to changes in chromatin structure and gene transcription.

HDAC_Inhibition_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Sodium Phenoxyacetate Sodium Phenoxyacetate HDAC HDAC Sodium Phenoxyacetate->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Chromatin Chromatin Histones->Chromatin Structure HAT HAT HAT->Histones Acetylation Gene Expression Gene Expression Chromatin->Gene Expression Regulation Cellular Processes Cellular Processes Gene Expression->Cellular Processes Altered Transcription

Caption: Hypothetical HDAC inhibition pathway for sodium phenoxyacetate.

GPR41/GPR43 Signaling Pathway

Alternatively, this compound could act as a ligand for GPR41 and/or GPR43, initiating a downstream signaling cascade.

GPR41_43_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Sodium Phenoxyacetate Sodium Phenoxyacetate GPR41/43 GPR41/43 Sodium Phenoxyacetate->GPR41/43 Activation G-protein G-protein GPR41/43->G-protein Coupling Effector Enzymes Effector Enzymes G-protein->Effector Enzymes Modulation Second Messengers Second Messengers Effector Enzymes->Second Messengers Production MAPK Cascade MAPK Cascade Second Messengers->MAPK Cascade Activation Transcription Factors Transcription Factors MAPK Cascade->Transcription Factors Phosphorylation Gene Expression Gene Expression Transcription Factors->Gene Expression Regulation Cellular Response Cellular Response Gene Expression->Cellular Response Altered Transcription

Caption: Potential GPR41/GPR43 signaling pathway.

Experimental Workflow

The overall workflow for the proposed investigation is depicted below.

Experimental_Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment RNA Extraction RNA Extraction Treatment->RNA Extraction RNA QC RNA QC RNA Extraction->RNA QC RNA-Seq Library Prep RNA-Seq Library Prep RNA QC->RNA-Seq Library Prep Sequencing Sequencing RNA-Seq Library Prep->Sequencing Data Analysis Data Analysis Sequencing->Data Analysis Differential Gene Expression Differential Gene Expression Data Analysis->Differential Gene Expression Pathway Analysis Pathway Analysis Differential Gene Expression->Pathway Analysis Results Results Pathway Analysis->Results

References

The Role of Sodium Phenoxyacetate Monohydrate in Plant Biology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium phenoxyacetate monohydrate, a derivative of phenoxyacetic acid, is recognized for its auxin-like activity in plants. This technical guide provides a comprehensive overview of its role in plant biology, drawing upon established knowledge of auxin physiology and the effects of related phenoxyacetic acid compounds. This document details its presumed mechanism of action through the canonical auxin signaling pathway, summarizes the physiological effects on plant growth and development, and provides detailed experimental protocols for its evaluation. Due to the limited specific research on the monohydrate form, this guide incorporates data from closely related phenoxyacetic acid derivatives to provide a robust understanding of its expected biological functions.

Introduction

Phenoxyacetic acid and its derivatives are a well-established class of synthetic auxins that have been utilized in agriculture as plant growth regulators and herbicides.[1] Sodium phenoxyacetate, as the sodium salt of phenoxyacetic acid, exhibits similar biological activity.[1] At low concentrations, these compounds can stimulate plant growth, while at higher concentrations, they can induce phytotoxic effects, making them effective herbicides against broadleaf weeds.[2][3] The monohydrate form indicates the presence of one water molecule per molecule of sodium phenoxyacetate in its crystalline structure. This guide will explore the fundamental aspects of this compound's interaction with plant biological systems.

Mechanism of Action: Interaction with the Auxin Signaling Pathway

The primary mechanism of action for this compound is believed to be its function as an auxin mimic, thereby interacting with the core components of the auxin signaling pathway. This pathway is central to regulating nearly every aspect of plant growth and development.[4]

The canonical auxin signaling pathway involves three main protein families:

  • TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins: These function as auxin co-receptors.[4][5]

  • Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors: These proteins bind to and inhibit the activity of auxin response factors in the absence of auxin.[4]

  • AUXIN RESPONSE FACTOR (ARF) transcription factors: These factors regulate the expression of auxin-responsive genes.[4]

The Signaling Cascade:

  • Auxin Perception: In the presence of auxin (or an auxin mimic like phenoxyacetate), the hormone binds to the TIR1/AFB receptor. This binding event stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA repressor, forming a co-receptor complex.[5]

  • Ubiquitination and Degradation of Aux/IAA Repressors: The formation of this complex targets the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. Subsequently, the ubiquitinated Aux/IAA protein is degraded by the 26S proteasome.[4][6]

  • Activation of ARFs and Gene Expression: The degradation of the Aux/IAA repressor relieves the inhibition of the ARF transcription factor. The now-active ARF can bind to auxin response elements (AuxREs) in the promoters of auxin-responsive genes, leading to their transcription.[4]

  • Physiological Response: The expression of these genes results in various physiological responses, such as cell elongation, division, and differentiation, ultimately impacting plant growth and development.[2]

Phenoxyacetic acid herbicides, due to their structural similarity to the natural auxin indole-3-acetic acid (IAA), are recognized by the TIR1/AFB receptors and can initiate this signaling cascade.[3] It is highly probable that this compound follows this same mechanism of action.

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm SPA Sodium Phenoxyacetate (Auxin Mimic) TIR1_AFB TIR1/AFB Receptor SPA->TIR1_AFB Binds to SCF SCF Complex TIR1_AFB->SCF Forms complex with Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF_inactive Inactive ARF Aux_IAA->ARF_inactive Represses SCF->Aux_IAA Ubiquitinates ARF_active Active ARF ARF_inactive->ARF_active Activation AuxRE Auxin Response Element (Promoter) ARF_active->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Initiates Physiological_Response Physiological Response (e.g., Cell Elongation) Gene_Expression->Physiological_Response Leads to PIN PIN Transporter PIN->SPA Transport into cell SPA_outside Sodium Phenoxyacetate (extracellular)

Caption: Inferred signaling pathway of this compound in a plant cell.

Quantitative Data on the Effects of Phenoxyacetic Acid Derivatives

While specific quantitative data for this compound is limited in publicly available literature, studies on related phenoxyacetic acid compounds provide valuable insights into its expected dose-dependent effects on plant growth parameters. The following tables summarize findings from research on compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxy acetic acid-Na (MCPA-Na).

Table 1: Effect of 2,4-Dichlorophenoxyacetic Acid on Suspension-Cultured Acer pseudoplatanus Cells

2,4-D Concentration (M)Population Doubling TimeMaximum Cell Generations
4 x 10⁻⁸Independent of concentrationLimited
4 x 10⁻⁷Independent of concentrationLimited
4 x 10⁻⁶Independent of concentrationLimited

Data adapted from a study on Acer pseudoplatanus cells, indicating that within a certain range, the rate of cell division is not dependent on the auxin concentration, but the total number of cell divisions is.[7]

Table 2: Effects of MCPA-Na on Cotton (Gossypium hirsutum) Growth Parameters

TreatmentPlant Height Reduction (%)Number of Bolls Reduction (%)Single Boll Weight Reduction (%)
130 g L⁻¹ MCPA-Na54.9579.5036.31

Data from a study on the phytotoxic effects of MCPA-Na on cotton, demonstrating significant negative impacts on key yield parameters at high concentrations.[8]

Table 3: Dose-Response of Root Elongation in Radish Seedlings to Indoleacetic Acid (IAA)

PhaseHalf-Maximal Response (C₁/₂)Maximum Response (Rₘₐₓ)
Phase I21 nanomolar5.2 lateral roots per cm
Phase II11 micromolar56 lateral roots per cm

This data for the natural auxin IAA illustrates the biphasic dose-response often observed with auxins, where low concentrations stimulate growth and higher concentrations can have different or inhibitory effects. A similar pattern can be expected for auxin mimics like sodium phenoxyacetate.[9]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the role of this compound in plant biology. These protocols are adapted from established methods for studying auxins and auxin-like compounds.

Root Elongation Bioassay

This protocol is designed to quantify the effect of this compound on primary root growth.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • This compound

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Phytagel or Agar

  • Petri dishes (9 cm)

  • Sterile water

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Treatment Media:

    • Prepare sterile MS medium containing 1% (w/v) sucrose and 0.8% (w/v) agar.

    • Autoclave the medium and cool to approximately 50-60°C.

    • Prepare a stock solution of this compound in sterile water.

    • Add the stock solution to the molten MS medium to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM).

    • Pour the media into sterile Petri dishes and allow them to solidify.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse 3-5 times with sterile water.

    • Resuspend the seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days to synchronize germination.

    • Aseptically place individual seeds in a row on the surface of the prepared MS plates with different concentrations of this compound.

  • Incubation and Data Collection:

    • Place the Petri dishes vertically in a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C.

    • After a set period (e.g., 5-7 days), photograph the plates.

    • Measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).

  • Data Analysis:

    • Calculate the average root length for each treatment group.

    • Normalize the data as a percentage of the control (0 µM treatment).

    • Generate a dose-response curve by plotting the percentage of root growth inhibition against the logarithm of the this compound concentration.

Root_Elongation_Workflow A Prepare MS Media with This compound C Plate Seeds on Treatment Media A->C B Sterilize and Stratify Arabidopsis Seeds B->C D Incubate Vertically in Growth Chamber C->D E Image Plates and Measure Root Length D->E F Analyze Data and Generate Dose-Response Curve E->F

Caption: Experimental workflow for the root elongation bioassay.

Gene Expression Analysis by qRT-PCR

This protocol details the methodology to investigate the effect of this compound on the expression of known auxin-responsive genes.

Materials:

  • Plant seedlings (e.g., Arabidopsis thaliana)

  • This compound

  • Liquid MS medium

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target auxin-responsive genes (e.g., IAA1, GH3.3) and a reference gene (e.g., ACTIN2)

  • qPCR instrument

Procedure:

  • Plant Treatment:

    • Grow seedlings in liquid MS medium for a specified period (e.g., 7 days).

    • Prepare a stock solution of this compound.

    • Add the stock solution to the liquid cultures to achieve the desired final concentration (and a mock treatment for the control).

    • Incubate for a specific time course (e.g., 0, 1, 3, 6 hours).

  • Sample Collection and RNA Extraction:

    • Harvest whole seedlings at each time point, blot dry, and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from an equal amount of total RNA for each sample using a cDNA synthesis kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare qPCR reactions containing cDNA, forward and reverse primers for the target and reference genes, and qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR instrument.

    • Analyze the amplification data to determine the cycle threshold (Ct) values.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

    • Compare the relative expression levels between the treated and control samples at each time point.

Conclusion

This compound is a synthetic compound with pronounced auxin-like activity, influencing plant growth and development by interacting with the canonical auxin signaling pathway. While specific quantitative data and gene expression studies on the monohydrate form are currently limited, the extensive research on related phenoxyacetic acid derivatives provides a strong basis for understanding its biological role. At low concentrations, it is expected to promote growth, while at higher concentrations, it can act as a potent herbicide. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the effects of this compound and further elucidate its precise interactions within the complex network of plant hormonal regulation. Future research should focus on generating specific dose-response data for the monohydrate form and exploring its impact on the plant transcriptome to fully characterize its role in plant biology.

References

A Technical Guide to the Interaction of Sodium Phenoxyacetate Monohydrate with Auxin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular interactions between phenoxyacetic acid derivatives, with a focus on sodium phenoxyacetate monohydrate, and the auxin receptor complex in plants. As a synthetic auxin, phenoxyacetic acid and its analogues mimic the physiological effects of the endogenous auxin, indole-3-acetic acid (IAA), by hijacking the plant's primary auxin signaling pathway. This pathway is central to numerous growth and developmental processes, making its components key targets for the development of herbicides and plant growth regulators. This document details the core mechanism of action, presents quantitative binding data for representative phenoxyacetic acid compounds, outlines detailed experimental protocols for studying these interactions, and provides visual representations of the relevant biological pathways and experimental workflows. Due to the limited availability of specific binding data for this compound, this guide utilizes data from the closely related and well-studied phenoxyacetic acid and its chlorinated derivatives as a scientifically grounded proxy.

Introduction: The Role of Auxin and Synthetic Analogs

Auxin is a class of plant hormones that plays a critical role in regulating virtually all aspects of plant growth and development, including cell division, elongation, and differentiation. The primary native auxin is indole-3-acetic acid (IAA). Synthetic auxins, such as those from the phenoxyacetic acid class, are compounds that mimic the effects of IAA.[1][2] These synthetic molecules are of significant interest in agriculture and drug development due to their potent biological activity. At high concentrations, many synthetic auxins, including phenoxyacetic acid derivatives like 2,4-dichlorophenoxyacetic acid (2,4-D), are used as selective herbicides against broadleaf weeds. Understanding the specific interactions of these synthetic compounds with the auxin perception and signaling machinery is crucial for the rational design of new herbicides and plant growth regulators with improved efficacy and specificity.

The Core Mechanism: Auxin Perception and Signaling

The nuclear auxin signaling pathway is the primary mechanism through which both natural and synthetic auxins exert their effects. This pathway involves a small number of core protein families:

  • TIR1/AFB F-box proteins: These are the auxin receptors.[3] In Arabidopsis thaliana, there are six members of this family: TIR1 and AFB1-5.[4]

  • Aux/IAA transcriptional repressors: These proteins bind to and inhibit the activity of Auxin Response Factors (ARFs).[5]

  • Auxin Response Factors (ARFs): These are transcription factors that bind to auxin-responsive elements in the promoters of auxin-responsive genes, thereby regulating their expression.[5]

In the absence of auxin, Aux/IAA proteins form heterodimers with ARFs, repressing the transcription of auxin-responsive genes. When auxin is present, it acts as a "molecular glue," promoting the formation of a co-receptor complex between a TIR1/AFB protein and an Aux/IAA protein.[6] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The degradation of the Aux/IAA protein liberates the ARF, allowing it to activate the transcription of downstream genes that drive the various auxin-mediated physiological responses.[5]

Signaling Pathway Diagram

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Sodium Phenoxyacetate (Auxin) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA recruits Proteasome 26S Proteasome TIR1_AFB->Proteasome targets for degradation ARF ARF Aux_IAA->ARF inhibits AuxRE Auxin Response Element ARF->AuxRE binds Gene Auxin-Responsive Gene mRNA mRNA Gene->mRNA transcription Response Cellular Response mRNA->Response translation Ub Ubiquitin Ub->Aux_IAA ubiquitination

Caption: The auxin signaling pathway initiated by sodium phenoxyacetate.

Quantitative Analysis of Phenoxyacetic Acid-Receptor Interactions

Table 1: Binding Affinity of Phenoxyacetic Acid Derivatives to Auxin Receptors
CompoundReceptorMethodKD (μM)Reference
Phenoxyacetic AcidAtPIN8Cryo-EM~500[1]
2,4-Dichlorophenoxyacetic Acid (2,4-D)AtTIR1SPRNot specified, but binds[7]
4-Chlorophenoxyacetic Acid (4-CPA)AtPIN8Cryo-EMNot specified, but binds[1]

Note: KD (dissociation constant) is a measure of binding affinity; a lower KD indicates a higher binding affinity. SPR stands for Surface Plasmon Resonance, and Cryo-EM for Cryogenic Electron Microscopy.

Table 2: Dose-Response Characteristics of Phenoxyacetic Acid Derivatives
CompoundPlant SystemResponse MeasuredIC50 (μM)Reference
2,4-Dichlorophenoxyacetic Acid (2,4-D)Arabidopsis thalianaRoot Elongation Inhibition~0.1[4]
Phenoxyacetic AcidNot specifiedNot specifiedNot available
4-Bromophenylacetic AcidTobacco ProtoplastsGrowth InhibitionNot specified, but inhibitory

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%.

Experimental Protocols for Studying Auxin-Receptor Interactions

Several key experimental techniques are employed to investigate the interaction between auxins and their receptors. Below are detailed methodologies for three widely used assays.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful genetic method to test for protein-protein interactions in vivo. It is particularly useful for assessing the auxin-dependent interaction between TIR1/AFB and Aux/IAA proteins.

Principle: The transcription factor GAL4 is split into two separate domains: a DNA-binding domain (BD) and a transcriptional activation domain (AD). The "bait" protein (e.g., TIR1) is fused to the BD, and the "prey" protein (e.g., an Aux/IAA) is fused to the AD. If the bait and prey proteins interact in the presence of an auxin, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that activates reporter genes (e.g., HIS3, ADE2, lacZ), allowing yeast to grow on selective media and turn blue in the presence of X-gal.[8]

Detailed Methodology:

  • Vector Construction:

    • Clone the coding sequence of the TIR1/AFB of interest into a pGBKT7 vector (or similar) to create a fusion with the GAL4 DNA-binding domain (BD).

    • Clone the coding sequence of the Aux/IAA of interest into a pGADT7 vector (or similar) to create a fusion with the GAL4 activation domain (AD).

  • Yeast Transformation:

    • Co-transform the BD-TIR1/AFB and AD-Aux/IAA plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate/polyethylene glycol method.[9]

    • Plate the transformed yeast on synthetic defined (SD) medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for yeast that have taken up both plasmids. Incubate at 30°C for 2-4 days until colonies appear.

  • Interaction Assay:

    • Pick individual colonies from the SD/-Trp/-Leu plates and streak them onto selective medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His) and also on medium lacking tryptophan, leucine, histidine, and adenine (SD/-Trp/-Leu/-His/-Ade). These plates should be supplemented with various concentrations of the test compound (e.g., sodium phenoxyacetate) or a control auxin (e.g., IAA).

    • For a quantitative assay, perform a β-galactosidase filter lift assay or a liquid culture assay with ONPG or CPRG as a substrate.

  • Data Analysis:

    • Assess yeast growth on the selective media. Growth indicates a positive interaction.

    • For the β-galactosidase assay, the development of a blue color indicates a positive interaction. The intensity of the color can be quantified to estimate the strength of the interaction.

Experimental Workflow: Yeast Two-Hybrid Assay

Y2H_Workflow Start Start Vector_Construction Vector Construction (BD-TIR1/AFB, AD-Aux/IAA) Start->Vector_Construction Yeast_Transformation Yeast Transformation Vector_Construction->Yeast_Transformation Selection_1 Selection on SD/-Trp/-Leu Yeast_Transformation->Selection_1 Interaction_Assay Interaction Assay on Selective Media +/- Auxin Selection_1->Interaction_Assay Data_Analysis Data Analysis (Growth, β-galactosidase) Interaction_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Yeast Two-Hybrid (Y2H) assay.

In Vitro Pull-Down Assay

This biochemical technique is used to verify direct protein-protein interactions and can be adapted to study the auxin-dependency of the TIR1-Aux/IAA interaction.

Principle: A "bait" protein is tagged (e.g., with GST or His) and immobilized on affinity beads. A cell lysate containing the "prey" protein is incubated with the beads. If the prey protein interacts with the bait, it will be "pulled down" with the beads. The presence of the prey protein is then detected by western blotting.

Detailed Methodology:

  • Protein Expression and Purification:

    • Express and purify a GST-tagged Aux/IAA protein and a Myc-tagged TIR1 protein using an E. coli or insect cell expression system.

  • Bait Immobilization:

    • Incubate the purified GST-Aux/IAA with glutathione-sepharose beads to immobilize the bait protein.

  • Pull-Down Reaction:

    • Incubate the beads with the immobilized GST-Aux/IAA with the purified Myc-TIR1 in a binding buffer. Perform parallel reactions with and without the addition of the test auxin (e.g., sodium phenoxyacetate) at various concentrations.[10]

  • Washing and Elution:

    • Wash the beads several times with a wash buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Detection:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Detect the presence of the pulled-down Myc-TIR1 using an anti-Myc antibody via western blotting.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It can provide quantitative data on binding affinity (KD) and kinetics (association and dissociation rates).

Principle: One interacting partner (the "ligand," e.g., a biotinylated Aux/IAA peptide) is immobilized on a sensor chip. The other partner (the "analyte," e.g., the TIR1/AFB protein) is flowed over the chip surface in the presence of an auxin. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance signal (measured in Resonance Units, RU).

Detailed Methodology:

  • Chip Preparation:

    • Use a streptavidin-coated sensor chip to immobilize a biotinylated peptide corresponding to the degron domain of an Aux/IAA protein.

  • Binding Analysis:

    • Prepare a series of dilutions of the purified TIR1/AFB protein in a suitable running buffer (e.g., HBS-EP).

    • In separate experiments, mix each dilution of the TIR1/AFB protein with a constant concentration of the test auxin (e.g., sodium phenoxyacetate).

    • Inject the TIR1/AFB-auxin mixture over the sensor chip surface and monitor the binding response in real-time.

    • After the association phase, flow running buffer over the chip to monitor the dissociation of the complex.[11]

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Experimental Workflow: Surface Plasmon Resonance (SPR)

SPR_Workflow Start Start Chip_Preparation Chip Preparation (Immobilize Aux/IAA peptide) Start->Chip_Preparation Analyte_Preparation Analyte Preparation (TIR1/AFB + Auxin) Chip_Preparation->Analyte_Preparation Binding_Measurement Binding Measurement (Association & Dissociation) Analyte_Preparation->Binding_Measurement Data_Analysis Data Analysis (Determine Ka, Kd, KD) Binding_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Concluding Remarks

This compound, as a member of the phenoxyacetic acid class of synthetic auxins, is presumed to interact with the TIR1/AFB family of auxin receptors to initiate a signaling cascade that leads to changes in gene expression and subsequent physiological responses. While direct quantitative binding data for this specific compound is lacking, the wealth of information available for structurally related compounds like phenoxyacetic acid and 2,4-D provides a strong basis for understanding its mechanism of action. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the specific binding kinetics and biological activity of this compound and other novel synthetic auxin candidates. Such studies are essential for the continued development of effective and selective herbicides and plant growth regulators.

Logical Relationship Diagram: Synthetic Auxin Specificity

Auxin_Specificity cluster_auxins Synthetic Auxins cluster_receptors TIR1/AFB Receptors Phenoxyacetic_Acids Phenoxyacetic Acids (e.g., 2,4-D, Sodium Phenoxyacetate) TIR1 TIR1 Phenoxyacetic_Acids->TIR1 Binds (major target) Other_AFBs Other AFBs Phenoxyacetic_Acids->Other_AFBs Binds Picolinates Picolinates (e.g., Picloram) AFB5 AFB5 Picolinates->AFB5 Preferential Binding Benzoic_Acids Benzoic Acids (e.g., Dicamba) Benzoic_Acids->TIR1 Binds Benzoic_Acids->AFB5 Binds

Caption: Differential binding preferences of synthetic auxin classes.

References

Sodium Phenoxyacetate Monohydrate: A Technical Guide for Plant Growth Regulation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium phenoxyacetate monohydrate is a chemical compound with recognized, though not extensively documented, potential as a plant growth regulator. Its activity is attributed to its structural similarity to the natural plant hormone auxin. While it is more commonly utilized as a precursor in the synthesis of more potent phenoxy herbicides and pharmaceuticals, its inherent auxin-like properties merit investigation for applications in agriculture and plant biology research.[1][2][3] This guide provides a comprehensive overview of the available technical information, including its chemical properties, probable mechanism of action through the auxin signaling pathway, and representative experimental protocols for evaluating its efficacy. Due to a scarcity of direct research on this compound as a primary plant growth regulator, data from closely related phenoxyacetic acid derivatives are presented to illustrate potential biological effects.

Chemical and Physical Properties

This compound is the sodium salt of phenoxyacetic acid in its hydrated form. In solution, it dissociates to provide the phenoxyacetate anion, which is the active moiety.

PropertyValueReference(s)
CAS Number 3598-16-1 (anhydrous)[4]
Molecular Formula C₈H₇NaO₃·H₂O[4]
Molecular Weight 192.14 g/mol (monohydrate)[4]
Appearance White to off-white crystalline powder[5]
Solubility in Water Readily soluble[6]
Synonyms Phenoxyacetic acid sodium salt, Sodium 2-phenoxyacetate[4]

Mechanism of Action: Auxin-like Activity

The primary mechanism of action for sodium phenoxyacetate as a plant growth regulator is believed to be through its function as a synthetic auxin.[7][8] Auxins are a class of plant hormones that control a wide array of developmental processes, including cell elongation, division, and differentiation. Synthetic auxins like the phenoxyacetates mimic the effects of the endogenous auxin, indole-3-acetic acid (IAA).[9]

At the molecular level, the auxin signaling pathway is initiated by the binding of auxin to receptor proteins, most notably the TIR1/AFB family of F-box proteins.[9] This binding event promotes the interaction between the receptor and Aux/IAA repressor proteins. The formation of this co-receptor complex leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The removal of these repressors de-represses Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of target genes, thereby activating or repressing their transcription. This cascade of gene expression changes ultimately leads to the physiological responses associated with auxin activity.[9][10]

Auxin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Sodium Phenoxyacetate (Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Forms Co-receptor Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex Targeted for Degradation ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses Proteasome 26S Proteasome SCF_Complex->Proteasome Mediates Ubiquitination Proteasome->Aux_IAA Degrades AuxRE Auxin Response Element (DNA) ARF->AuxRE Binds to Gene_Expression Changes in Gene Expression AuxRE->Gene_Expression Regulates Physiological_Response Physiological Response (e.g., cell elongation, rooting) Gene_Expression->Physiological_Response Leads to

Figure 1: Proposed Auxin Signaling Pathway for Sodium Phenoxyacetate.

Quantitative Data on Efficacy (from related compounds)

Direct quantitative data on the effects of this compound as a plant growth regulator is limited in publicly available literature. However, studies on closely related phenoxyacetic acid derivatives demonstrate the potential effects. The following tables summarize findings for these related compounds, which can serve as a proxy for designing experiments with sodium phenoxyacetate.

Table 1: Effects of Naphthalene Acetic Acid (NAA) on Adventitious Rooting of Hemarthria compressa Cuttings [11]

NAA Concentration (mg/L)Soaking Duration (min)Rooting Percentage (%)Number of Adventitious Roots per CuttingRoot Dry Weight per Cutting (g)
0 (Control)2075.04.20.08
1002085.05.80.12
200 20 95.0 7.5 0.18
3002080.05.10.11
4002065.03.50.07

Table 2: Effects of 4-Iodo Phenoxyacetic Acid on Crop Yield [1]

CropConcentration (mg/L)Observed Effect
Cotton10Doubled the yield of cotton seeds compared to untreated plants.
Radish and other vegetables30-60Increased yield by 26%-55%.

Experimental Protocols

The following are representative protocols for assessing the auxin-like activity of this compound.

Protocol 1: Seed Germination and Seedling Growth Bioassay

This protocol is designed to evaluate the effect of this compound on seed germination and early seedling development.

  • Preparation of Test Solutions:

    • Prepare a 1000 mg/L stock solution of this compound in deionized water.

    • Perform serial dilutions to obtain test concentrations (e.g., 1, 10, 50, 100, 200 mg/L). Use deionized water as a negative control.

  • Seed Sterilization and Plating:

    • Surface sterilize seeds (e.g., radish, Raphanus sativus) by rinsing in 70% ethanol for 1 minute, followed by a 10-minute soak in 1% sodium hypochlorite solution, and then three rinses with sterile deionized water.

    • Place 10 sterilized seeds evenly spaced in a sterile petri dish lined with two layers of filter paper.

    • Prepare at least three replicate plates for each test concentration and the control.

  • Treatment Application and Incubation:

    • Add 5 mL of the respective test solution or control to each petri dish, ensuring the filter paper is saturated.

    • Seal the petri dishes with parafilm and place them in a growth chamber at 25 ± 2°C with a 16/8 hour light/dark cycle.

  • Data Collection and Analysis:

    • Record the number of germinated seeds daily for 7 days. A seed is considered germinated when the radicle emerges.

    • After 7 days, measure the radicle length and plumule (shoot) length of each seedling.

    • Calculate the germination percentage, and the mean radicle and plumule lengths for each treatment.

    • Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

Seed_Germination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection Prep_Solutions Prepare Test Solutions (0, 1, 10, 50, 100, 200 mg/L) Add_Solutions Add 5 mL of Test Solution to each dish Prep_Solutions->Add_Solutions Sterilize_Seeds Surface Sterilize Seeds Plate_Seeds Plate Seeds on Filter Paper in Petri Dishes Sterilize_Seeds->Plate_Seeds Plate_Seeds->Add_Solutions Incubate Incubate at 25°C (16/8h light/dark) Add_Solutions->Incubate Record_Germination Record Germination Daily (7 days) Incubate->Record_Germination Measure_Growth Measure Radicle and Plumule Length (Day 7) Incubate->Measure_Growth Analyze_Data Calculate Germination %, Mean Lengths, and Perform Statistical Analysis Record_Germination->Analyze_Data Measure_Growth->Analyze_Data

Figure 2: Workflow for Seed Germination and Seedling Growth Bioassay.
Protocol 2: Adventitious Root Formation in Cuttings

This protocol assesses the ability of this compound to promote root development in vegetative cuttings.

  • Plant Material and Cutting Preparation:

    • Select healthy, disease-free stock plants (e.g., mung bean, Vigna radiata, or a suitable ornamental species).

    • Take 10-15 cm long stem cuttings with at least 2-3 nodes. Remove the lower leaves, leaving 2-3 leaves at the apex.

  • Preparation of Treatment Solutions:

    • Prepare a series of concentrations of this compound in deionized water (e.g., 50, 100, 200, 400 mg/L). A solution without the compound serves as the control.

  • Treatment Application:

    • Group the cuttings into treatment groups (at least 10 cuttings per group).

    • Immerse the basal 2-3 cm of the cuttings in the respective treatment solutions for a defined period (e.g., 20 minutes).

  • Planting and Growth Conditions:

    • After treatment, plant the cuttings in a suitable rooting medium (e.g., a mix of perlite and vermiculite).

    • Place the pots in a high-humidity environment (e.g., under a misting system or covered with a plastic dome) to prevent desiccation.

    • Maintain in a greenhouse or growth chamber with appropriate light and temperature conditions.

  • Data Collection and Analysis:

    • After 3-4 weeks, carefully remove the cuttings from the medium and wash the roots.

    • Record the percentage of cuttings that formed roots.

    • For rooted cuttings, count the number of adventitious roots and measure their length.

    • Determine the dry weight of the newly formed roots after drying in an oven at 70°C for 48 hours.

    • Analyze the data for significant differences among treatments.

Analytical Methods for Tissue Analysis

To quantify the uptake and distribution of sodium phenoxyacetate in plant tissues, analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) are typically employed.

  • Sample Preparation:

    • Harvest plant tissue (roots, stems, leaves) and record fresh weight.

    • Freeze-dry or oven-dry the tissue to determine dry weight.

    • Grind the dried tissue into a fine powder.

  • Extraction:

    • Extract a known mass of powdered tissue with a suitable solvent (e.g., methanol or an acidified aqueous solution). Sonication or shaking can be used to improve extraction efficiency.

    • Centrifuge the mixture and collect the supernatant. The extraction may be repeated for exhaustive recovery.

  • Cleanup:

    • The extract may require a cleanup step, such as Solid-Phase Extraction (SPE), to remove interfering compounds before analysis.

  • Analysis:

    • Analyze the cleaned extract by HPLC. The mobile phase composition and gradient will need to be optimized for the separation of phenoxyacetic acid.

    • Quantify the concentration by comparing the peak area to a calibration curve prepared with analytical standards of phenoxyacetic acid.[12][13]

Conclusion

This compound holds theoretical potential as a plant growth regulator due to its classification within the phenoxyacetic acid group, known for its auxin-like activity. While it is predominantly used as a chemical intermediate, its inherent biological activity warrants further investigation for direct applications in agriculture and horticulture. The provided technical guide, drawing upon data from related compounds and established methodologies, offers a framework for researchers to systematically evaluate its effects on plant growth and development. Future studies should focus on establishing dose-response curves for various plant species and elucidating any specific nuances of its interaction with the auxin signaling pathway.

References

Preliminary Investigation of Sodium Phenoxyacetate Monohydrate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium phenoxyacetate, the sodium salt of phenoxyacetic acid, serves as a key intermediate in various chemical and pharmaceutical syntheses. This technical guide provides a preliminary investigation into sodium phenoxyacetate monohydrate, summarizing its chemical and physical properties, detailing a laboratory-scale synthesis protocol, and presenting its crystallographic structure. Furthermore, this document explores the known and potential biological activities of phenoxyacetate derivatives, including their roles in antibiotic production and as potential therapeutic agents. Toxicological data is also presented to provide a preliminary safety profile.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₉NaO₄[1]
Molecular Weight 192.14 g/mol [1]
CAS Number 313222-85-4 (hydrate)
Appearance White to off-white powder/crystal[2]
Melting Point 262-264 °C (decomposes)[2]
Solubility in Water 223.6 g/L at 20 °C[2]
pKa (of phenoxyacetic acid) 3.17 at 20 °C

Synthesis of Sodium Phenoxyacetate

A detailed experimental protocol for the synthesis of sodium phenoxyacetate is outlined below, adapted from patent literature. This one-step reaction involves the reaction of phenol and chloroacetic acid in a sodium hydroxide solution.

Experimental Protocol:

Materials:

  • Phenol

  • Chloroacetic acid

  • Sodium hydroxide

  • Deionized water

Procedure: [3]

  • Preparation of Sodium Hydroxide Solution: Prepare a 9.0% (w/w) aqueous solution of sodium hydroxide. For example, dissolve 28g of sodium hydroxide in 282ml of deionized water. Allow the solution to cool to room temperature.

  • Reaction: To the sodium hydroxide solution, add 28.2g (0.30 mol) of phenol and 37.8g (0.40 mol) of chloroacetic acid sequentially while stirring.

  • Heating: Heat the reaction mixture to 80°C and maintain this temperature for 4 hours with continuous stirring.

  • Crystallization: After the reaction is complete, stop heating and allow the solution to cool to 30°C and leave it overnight to facilitate crystallization.

  • Isolation and Drying: Collect the resulting white solid by suction filtration. Dry the filter cake in a vacuum oven at 70°C to obtain sodium phenoxyacetate.

G cluster_prep Solution Preparation cluster_reaction Reaction cluster_workup Workup NaOH_solid Sodium Hydroxide (solid) NaOH_sol 9.0% NaOH Solution NaOH_solid->NaOH_sol H2O Deionized Water H2O->NaOH_sol Reaction_mixture Reaction at 80°C for 4h NaOH_sol->Reaction_mixture Phenol Phenol Phenol->Reaction_mixture Chloroacetic_acid Chloroacetic Acid Chloroacetic_acid->Reaction_mixture Crystallization Cooling and Crystallization (30°C) Reaction_mixture->Crystallization Filtration Suction Filtration Crystallization->Filtration Drying Vacuum Drying (70°C) Filtration->Drying Product Sodium Phenoxyacetate Drying->Product G cluster_body Body Ammonia Excess Ammonia (NH3) Glutamine Glutamine Ammonia->Glutamine PAG Phenylacetylglutamine Glutamine->PAG Phenylacetate Sodium Phenylacetate Phenylacetate->PAG Urine Excreted in Urine PAG->Urine

References

Methodological & Application

Synthesis of Sodium Phenoxyacetate Monohydrate: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory synthesis of sodium phenoxyacetate monohydrate, a key intermediate in the production of various pharmaceuticals, herbicides, and other fine chemicals. The protocol details a one-step reaction process utilizing phenol, chloroacetic acid, and an excess of sodium hydroxide in an aqueous solution. This method is advantageous due to its simplicity, high yield, and the direct crystallization of the product from the reaction mixture. This application note includes a detailed experimental protocol, a summary of quantitative data, safety precautions, and a visual representation of the experimental workflow to ensure safe and reproducible execution in a laboratory setting.

Introduction

Sodium phenoxyacetate and its derivatives are important compounds in various fields, including the pharmaceutical and agricultural industries. For instance, it serves as a precursor for the synthesis of penicillin V and certain lipid-lowering drugs. The synthesis method presented here is a straightforward and efficient approach for laboratory-scale production. The reaction proceeds via the Williamson ether synthesis, where the sodium salt of phenol (sodium phenoxide), formed in situ, acts as a nucleophile, attacking the alpha-carbon of chloroacetic acid. The use of excess sodium hydroxide ensures the complete deprotonation of phenol and neutralizes the chloroacetic acid, driving the reaction to completion.

Chemical Reaction

The overall chemical reaction is as follows:

C₆H₅OH + ClCH₂COOH + 2NaOH → C₆H₅OCH₂COONa + NaCl + 2H₂O

Safety Precautions

All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Phenol: Toxic and corrosive. Can cause severe skin burns and eye damage. Harmful if swallowed or inhaled.[1][2][3][4]

  • Chloroacetic Acid: Toxic and corrosive. Causes severe skin burns and eye damage. Toxic if swallowed, in contact with skin, or if inhaled.[5][6][7][8][9]

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.[10][11][12][13][14]

Refer to the Safety Data Sheets (SDS) for each chemical before starting the experiment.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueReference
Molar Ratios
Chloroacetic Acid : Phenol1 - 1.75 : 1[15]
Sodium Hydroxide : Phenol2.5 - 3.125 : 1[15]
Reaction Conditions
Reaction Temperature75 - 95 °C[15]
Reaction Time2 - 4 hours[15]
Crystallization Temperature25 - 30 °C[15]
Product Specifications
Molecular FormulaC₈H₇NaO₃·H₂O[16]
Molecular Weight192.14 g/mol [16]
AppearanceWhite to off-white crystalline powder
Melting Point262-264 °C[17][18][19]

Experimental Protocol

Materials and Equipment
  • Phenol (C₆H₅OH)

  • Chloroacetic acid (ClCH₂COOH)

  • Sodium hydroxide (NaOH) pellets

  • Distilled water

  • Three-neck round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Thermometer

  • Dropping funnel (optional)

  • Beaker

  • Buchner funnel and flask

  • Vacuum source

  • Oven

Synthesis Procedure
  • Preparation of Sodium Hydroxide Solution: In a three-neck round-bottom flask equipped with a magnetic stirrer, dissolve the required amount of sodium hydroxide pellets in distilled water to achieve a concentration between 9% and 25%. Be aware that this is an exothermic process. Allow the solution to cool to room temperature.

  • Addition of Reactants: To the stirred sodium hydroxide solution, sequentially add phenol and then chloroacetic acid.

  • Reaction: Heat the reaction mixture to a temperature between 75-95 °C using a heating mantle. Maintain this temperature and continue stirring for 2-4 hours.

  • Crystallization: After the reaction is complete, turn off the heating and allow the mixture to cool down slowly to 25-30 °C. The product, sodium phenoxyacetate, will start to crystallize out of the solution. For improved crystallization, the mixture can be left to stand overnight at this temperature.

  • Isolation of the Product: Isolate the crystalline product by vacuum filtration using a Buchner funnel.

  • Drying: Wash the collected crystals with a small amount of cold distilled water to remove any impurities. Dry the purified this compound in an oven at 70-80 °C until a constant weight is achieved.

Characterization

The identity and purity of the synthesized this compound can be confirmed using the following techniques:

  • Melting Point Determination: Compare the melting point of the synthesized product with the literature value (262-264 °C).

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the carboxylate group (asymmetric and symmetric stretching) and the aromatic ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the compound.

Experimental Workflow Diagram

SynthesisWorkflow Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_naoh Prepare NaOH Solution add_reactants Add Phenol and Chloroacetic Acid prep_naoh->add_reactants heat_reaction Heat Mixture (75-95°C) for 2-4h add_reactants->heat_reaction cool_crystallize Cool to 25-30°C for Crystallization heat_reaction->cool_crystallize filter_product Isolate Crystals by Vacuum Filtration cool_crystallize->filter_product wash_product Wash with Cold Distilled Water filter_product->wash_product dry_product Dry in Oven (70-80°C) wash_product->dry_product characterization Characterize Product (MP, IR, NMR) dry_product->characterization

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Preparation of Sodium Phenoxyacetate Monohydrate Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sodium phenoxyacetate and its derivatives are utilized in various research and development applications, including as intermediates in the synthesis of pharmaceuticals and pesticides. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of a sodium phenoxyacetate monohydrate stock solution.

Chemical Properties and Safety Information

This compound is a white to light yellow crystalline powder.[1] It is important to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3] Avoid inhalation of dust and contact with skin and eyes.[2]

Table 1: Physicochemical Properties of Sodium Phenoxyacetate

PropertyValueReference
Molecular FormulaC₈H₇NaO₃·H₂O[4]
Molecular Weight192.14 g/mol [4]
AppearanceWhite to light yellow crystalline powder[1]
Solubility in Water223.6 g/L at 20°C; 21% at 20°C[3][5]
Storage TemperatureRoom Temperature, in an inert atmosphere
StabilityStable under normal conditions; avoid moisture and heat[3]

Experimental Protocol: Preparation of a 1M this compound Stock Solution

This protocol describes the preparation of 100 mL of a 1 Molar (1M) stock solution of this compound.

3.1. Materials and Equipment

  • This compound (CAS No. for anhydrous form: 3598-16-1)

  • Deionized or distilled water

  • 100 mL volumetric flask

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Magnetic stirrer and stir bar

  • Funnel

  • Appropriate PPE (safety goggles, gloves, lab coat)

3.2. Procedure

  • Calculate the required mass: To prepare 100 mL (0.1 L) of a 1M solution, the required mass of this compound (MW = 192.14 g/mol ) is calculated as follows: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (g) = 1 mol/L x 0.1 L x 192.14 g/mol = 19.214 g

  • Weigh the compound: Tare the analytical balance with a clean, dry weighing boat. Carefully weigh out 19.214 g of this compound using a spatula.

  • Dissolve the compound: a. Add approximately 70-80 mL of deionized or distilled water to the 100 mL volumetric flask. b. Place a magnetic stir bar in the flask. c. Using a funnel, carefully transfer the weighed this compound into the volumetric flask. d. Place the flask on a magnetic stirrer and stir until the solid is completely dissolved. The solution should be clear and colorless to pale yellow.[6]

  • Adjust to final volume: Once the solid is fully dissolved, remove the flask from the magnetic stirrer. Carefully add deionized or distilled water to the volumetric flask until the bottom of the meniscus reaches the 100 mL calibration mark.

  • Homogenize the solution: Cap the volumetric flask and invert it several times (approximately 10-15 times) to ensure the solution is homogeneous.

  • Storage: Transfer the prepared stock solution to a clearly labeled, sealed container. Store at room temperature, protected from light and moisture.[3]

Quality Control

To ensure the accuracy of the prepared stock solution, it is recommended to:

  • Verify the pH of the solution.

  • Confirm the concentration using a suitable analytical method such as HPLC, if required for the specific application.

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Stock_Solution_Preparation cluster_prep Preparation Steps cluster_safety Safety Precautions start Start calculate Calculate Mass (19.214 g for 100 mL of 1M) start->calculate weigh Weigh Compound calculate->weigh dissolve Dissolve in ~80 mL Water weigh->dissolve adjust_volume Adjust Volume to 100 mL dissolve->adjust_volume homogenize Homogenize Solution adjust_volume->homogenize store Store and Label homogenize->store end_prep End store->end_prep ppe Wear PPE (Goggles, Gloves, Lab Coat) ventilation Use in a Well-Ventilated Area

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for In Vitro Studies with Sodium Phenoxyacetate Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium phenoxyacetate monohydrate and its parent compound, phenoxyacetic acid, are precursors in the synthesis of various biologically active molecules, including pharmaceuticals and herbicides.[1][2] Derivatives of phenoxyacetic acid have demonstrated a range of in vitro activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][3] These notes provide a summary of reported in vitro concentrations and methodologies for phenoxyacetic acid derivatives, which can serve as a starting point for investigating the biological activities of this compound. It is crucial to note that these protocols are based on related compounds and will likely require optimization for this compound.

Data Presentation

The following table summarizes the reported in vitro biological activities and effective concentrations of various phenoxyacetic acid derivatives. This data can be used as a reference for designing experiments with this compound.

Compound/DerivativeCell Line/OrganismBiological ActivityEffective Concentration / IC50Reference
4-(2-methyl-phenylazo)-phenoxyacetic acidS. pyogenesAntimicrobial20 mm inhibition zone[1]
4-Cl-phenoxyacetic acidBreast Cancer CellsCytotoxicIC50: 0.194 ± 0.09 µg/mL[1]
2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acidNot SpecifiedAntiproliferativeIC50: 4.8 ± 0.35 µM[1]
Phenoxy acetamide derivative IHepG2 (Liver Cancer)CytotoxicIC50: Not specified, but effective[3]
Phenoxy acetamide derivative IIHepG2 (Liver Cancer)CytotoxicIC50: Not specified, but effective[3]
Phenoxy acetamide derivative IMCF-7 (Breast Cancer)CytotoxicLess effective than in HepG2[3]
Phenoxy acetamide derivative IIMCF-7 (Breast Cancer)CytotoxicLess effective than in HepG2[3]
Phenoxyacetic acid derivatives (unspecified)Not SpecifiedAnti-inflammatory (COX-2 inhibition)IC50 in the range of 0.06-0.09 μM[4]

Experimental Protocols

The following are generalized protocols for key in vitro experiments based on methodologies reported for phenoxyacetic acid derivatives. These should be adapted and optimized for this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., HepG2, MCF-7)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent, if used) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Anti-inflammatory Activity Assay (COX-2 Inhibition)

This protocol outlines a method to assess the inhibitory effect of a compound on the COX-2 enzyme.

Materials:

  • COX-2 enzyme

  • Arachidonic acid (substrate)

  • This compound

  • Prostaglandin E2 (PGE2) EIA kit

  • Assay buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound and subsequent dilutions in the assay buffer.

  • Enzyme Reaction: In a 96-well plate, add the COX-2 enzyme, the test compound at various concentrations, and the assay buffer. Include a vehicle control and a known COX-2 inhibitor as a positive control.

  • Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

  • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • Stop Reaction: Stop the reaction by adding a suitable stop solution.

  • PGE2 Measurement: Measure the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC50 value.

Signaling Pathways

Based on the observed anti-inflammatory and cytotoxic effects of phenoxyacetic acid derivatives, the following signaling pathways may be relevant to the mechanism of action of this compound.

Signaling_Pathway Compound Sodium Phenoxyacetate Monohydrate COX2 COX-2 Compound->COX2 Inhibition Cancer_Cell Cancer Cell Compound->Cancer_Cell Induces PGE2 Prostaglandins (PGE2) COX2->PGE2 Production Inflammation Inflammation PGE2->Inflammation Promotion Apoptosis Apoptosis Cell_Proliferation Cell Proliferation Cancer_Cell->Apoptosis Leads to Cancer_Cell->Cell_Proliferation Inhibition of Experimental_Workflow Start Start: Prepare Sodium Phenoxyacetate Monohydrate Stock Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Dose_Response Determine IC50 Values Cytotoxicity->Dose_Response Mechanism Mechanism of Action Studies Dose_Response->Mechanism Anti_Inflammatory Anti-inflammatory Assays (e.g., COX-2 Inhibition) Mechanism->Anti_Inflammatory Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Mechanism->Apoptosis_Assay Signaling Signaling Pathway Analysis (e.g., Western Blot) Mechanism->Signaling End End: Data Analysis and Interpretation Anti_Inflammatory->End Apoptosis_Assay->End Signaling->End

References

Application Note: HPLC Analysis of Sodium Phenoxyacetate Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide for the determination of assay and related substances of Sodium Phenoxyacetate Monohydrate using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is the sodium salt of phenoxyacetic acid. It is crucial to have a reliable and accurate analytical method to determine its purity and quantify any impurities. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the assay and analysis of related substances in this compound. The method is designed to be specific, accurate, and precise, making it suitable for quality control and stability testing in a pharmaceutical setting.

Experimental Protocols

Materials and Reagents
  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Phenol (reference standard for impurity)

  • Chloroacetic acid (reference standard for impurity)

Equipment
  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Syringe filters (0.45 µm)

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.05M Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) (40:60 v/v)
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Injection Volume 20 µL
Column Temperature 30°C
Run Time 20 minutes
Preparation of Solutions
  • Buffer Preparation (0.05M Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation (for Assay): Accurately weigh about 50 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.

  • Sample Solution Preparation (for Assay): Accurately weigh about 50 mg of this compound sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.

  • Impurity Stock Solution: Accurately weigh about 10 mg each of phenol and chloroacetic acid reference standards and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Spiked Sample Solution (for Method Validation): Prepare the sample solution as for the assay and spike with a known concentration of the impurity stock solution.

Data Presentation

System Suitability

The system suitability was assessed by injecting the standard solution five times. The acceptance criteria are summarized below.

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20004500
% RSD of Peak Areas ≤ 2.0%0.8%
Method Validation Summary

The method was validated for linearity, precision, and accuracy.

Validation ParameterResults
Linearity Linear over a concentration range of 50-150 µg/mL with a correlation coefficient (r²) of > 0.999.
Precision (%RSD) - Intraday: < 1.0% - Interday: < 1.5%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_results Results Buffer Prepare Mobile Phase Buffer (pH 3.0) Standard Prepare Standard Solution (1000 µg/mL) Buffer->Standard Sample Prepare Sample Solution (1000 µg/mL) Buffer->Sample SystemSuitability System Suitability Test (5 injections of Standard) Standard->SystemSuitability Analysis Inject Standard and Sample Solutions Sample->Analysis SystemSuitability->Analysis If passes Integration Integrate Chromatographic Peaks Analysis->Integration Calculation Calculate Assay and Impurity Content Integration->Calculation Report Generate Final Report Calculation->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling Pathway of Analysis Logic

Analysis_Logic cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Sample Sodium Phenoxyacetate Monohydrate Sample Preparation Sample & Standard Preparation Sample->Preparation Reference Reference Standard Reference->Preparation Method Validated HPLC Method Chromatography Chromatographic Separation Method->Chromatography Preparation->Chromatography Detection UV Detection (270 nm) Chromatography->Detection PeakArea Peak Area Data Detection->PeakArea Purity Assay (%) PeakArea->Purity Impurities Related Substances (%) PeakArea->Impurities

Application Notes and Protocols for the Evaluation of Sodium Phenoxyacetate Monohydrate in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sodium phenoxyacetate monohydrate is a derivative of phenoxyacetic acid, a compound structurally related to the natural auxin indole-3-acetic acid (IAA)[1][2]. While synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 1-Naphthaleneacetic acid (NAA) are widely used in plant tissue culture for inducing cell division, callus formation, and organogenesis, the application of this compound is not well-documented in publicly available literature[3][4][5]. These application notes provide a comprehensive framework and detailed protocols for researchers to systematically evaluate the potential of this compound as a plant growth regulator in tissue culture.

The provided protocols are designed as a starting point for experimentation. Optimal concentrations and effects are highly dependent on the plant species and explant type[3]. Therefore, a dose-response study is essential to determine the efficacy of this compound.

Experimental Protocols

Preparation of Stock Solution

A sterile stock solution of this compound is required for its addition to plant tissue culture media.

Materials:

  • This compound (Molecular Weight: 192.15 g/mol )

  • Nuclease-free water

  • 0.22 µm sterile syringe filter

  • Sterile volumetric flask and storage bottles

Protocol:

  • To prepare a 1 mg/mL stock solution, weigh 100 mg of this compound.

  • Dissolve the powder in a small amount of nuclease-free water in a sterile volumetric flask.

  • Bring the final volume to 100 mL with nuclease-free water.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.

  • Store the stock solution at 2-8°C in the dark.

Note on Sodium Content: Standard plant tissue culture media contain sodium, but high concentrations can be toxic to plant tissues[6]. When preparing media with high concentrations of this compound, consider the total sodium concentration. It may be beneficial to use a modified basal medium with reduced sodium content or to use potassium hydroxide (KOH) instead of sodium hydroxide (NaOH) for pH adjustment[6].

Protocol for Callus Induction

This protocol is designed to evaluate the effect of this compound on callus induction from leaf explants.

Materials:

  • Young, healthy leaves of the target plant species

  • 70% (v/v) ethanol

  • Commercial bleach solution (e.g., 5% sodium hypochlorite) with a few drops of Tween-20

  • Sterile distilled water

  • Murashige and Skoog (MS) basal medium with vitamins and 30 g/L sucrose

  • This compound stock solution (1 mg/mL)

  • Cytokinin stock solution (e.g., 6-Benzylaminopurine (BAP) or Kinetin at 1 mg/mL)

  • Gelling agent (e.g., agar or gellan gum)

  • Sterile petri dishes, forceps, and scalpels

Methodology:

  • Explant Sterilization:

    • Excise young, fully expanded leaves from a healthy mother plant.

    • Wash the leaves under running tap water for 15-20 minutes.

    • In a laminar flow hood, immerse the leaves in 70% ethanol for 30-60 seconds.

    • Transfer the leaves to a 20% commercial bleach solution with Tween-20 for 10-15 minutes with gentle agitation.

    • Rinse the leaves 3-4 times with sterile distilled water to remove any traces of bleach.

  • Media Preparation:

    • Prepare MS basal medium according to the manufacturer's instructions.

    • Aliquot the medium into separate flasks for each experimental treatment.

    • Add the required volume of this compound and a cytokinin (e.g., 0.5 mg/L BAP) to achieve the final concentrations as outlined in Table 1.

    • Adjust the pH of the medium to 5.7-5.8 using 0.1 N HCl or 0.1 N KOH.

    • Add the gelling agent (e.g., 8 g/L agar) and heat until it is completely dissolved.

    • Dispense the medium into sterile petri dishes.

  • Explant Inoculation:

    • Cut the sterilized leaves into small sections (approximately 1 cm²).

    • Place one leaf explant onto the surface of the solidified medium in each petri dish.

  • Incubation:

    • Seal the petri dishes with parafilm.

    • Incubate the cultures in a growth chamber at 25 ± 2°C in the dark. Callus induction often occurs in dark conditions[7].

  • Data Collection:

    • After 4-6 weeks, record the percentage of explants forming callus, the fresh weight of the callus, and the morphology of the callus (e.g., friable, compact, color).

Protocol for Root and Shoot Induction

This protocol outlines the evaluation of this compound for adventitious root and shoot formation.

Methodology:

  • For Rooting:

    • Use in vitro-grown shoots as explants.

    • Prepare a rooting medium, typically half-strength MS medium, supplemented with different concentrations of this compound as suggested in Table 2. Auxins like IBA and NAA are commonly used for rooting in a concentration range of 1.0 to 2.5 mg/L[3].

    • Transfer the shoots to the rooting medium.

    • Incubate at 25 ± 2°C under a 16-hour photoperiod.

    • After 4-6 weeks, record the rooting percentage, number of roots per shoot, and average root length.

  • For Shooting:

    • Use callus generated from the previous protocol or shoot tip explants.

    • Prepare MS medium with a combination of this compound and a cytokinin. The ratio of auxin to cytokinin is critical for shoot formation; a lower auxin-to-cytokinin ratio generally favors shoot development[5]. Suggested concentrations for testing are provided in Table 3.

    • Transfer the callus or explants to the shooting medium.

    • Incubate at 25 ± 2°C under a 16-hour photoperiod.

    • After 4-8 weeks, record the shooting percentage, number of shoots per explant, and average shoot length.

Data Presentation

The following tables should be used to structure the quantitative data obtained from the experiments.

Table 1: Effect of this compound on Callus Induction

Treatment IDThis compound (mg/L)Cytokinin (e.g., 0.5 mg/L BAP)Callus Induction (%)Callus Fresh Weight (g)Callus Morphology
Control0.0+
SPA-0.10.1+
SPA-0.50.5+
SPA-1.01.0+
SPA-2.02.0+
SPA-5.05.0+
Positive Control (e.g., 1.0 mg/L 2,4-D)0.0+

Table 2: Effect of this compound on Root Induction

Treatment IDThis compound (mg/L)Rooting Percentage (%)Number of Roots per ShootAverage Root Length (cm)
Control0.0
SPR-0.10.1
SPR-0.50.5
SPR-1.01.0
SPR-2.02.0
Positive Control (e.g., 1.0 mg/L IBA)0.0

Table 3: Effect of this compound in Combination with a Cytokinin on Shoot Induction

Treatment IDThis compound (mg/L)Cytokinin (e.g., 2.0 mg/L BAP)Shooting Percentage (%)Number of Shoots per ExplantAverage Shoot Length (cm)
Control0.0+
SPS-0.10.1+
SPS-0.50.5+
SPS-1.01.0+
Positive Control (e.g., 0.5 mg/L NAA)0.0+

Visualizations

Experimental_Workflow_for_Testing_Sodium_Phenoxyacetate_Monohydrate cluster_prep Phase 1: Preparation cluster_culture Phase 2: In Vitro Culture cluster_analysis Phase 3: Analysis start Mother Plant Selection explant_prep Explant Preparation & Sterilization start->explant_prep inoculation Inoculation of Explants explant_prep->inoculation media_prep Preparation of MS Media with This compound Concentration Gradient media_prep->inoculation callus_induction Callus Induction (Dark Incubation) inoculation->callus_induction subculture Subculture for Morphogenesis callus_induction->subculture data_collection Data Collection (%, weight, length, number) callus_induction->data_collection rooting Root Induction (Light/Dark Cycle) subculture->rooting shooting Shoot Induction (Light/Dark Cycle) subculture->shooting rooting->data_collection shooting->data_collection analysis Statistical Analysis data_collection->analysis conclusion Determination of Optimal Concentration and Effect analysis->conclusion

Caption: Workflow for evaluating a novel plant growth regulator.

Auxin_Cytokinin_Ratio_Hypothesis start Undifferentiated Callus Cells high_auxin High Auxin:Cytokinin Ratio (e.g., High Sodium Phenoxyacetate) start->high_auxin Induces balanced Balanced Auxin:Cytokinin Ratio start->balanced Maintains high_cytokinin Low Auxin:Cytokinin Ratio (e.g., Low Sodium Phenoxyacetate) start->high_cytokinin Induces root_formation Root Formation high_auxin->root_formation callus_proliferation Continued Callus Proliferation balanced->callus_proliferation shoot_formation Shoot Formation high_cytokinin->shoot_formation

Caption: The auxin-to-cytokinin ratio hypothesis in plant morphogenesis.

References

Application Notes and Protocols for Sodium Phenoxyacetate Monohydrate in Root Elongation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium phenoxyacetate monohydrate is a synthetic auxin mimic that can be utilized to study the intricate processes of plant root development. As a stable and water-soluble compound, it provides a reliable alternative to endogenous auxins like indole-3-acetic acid (IAA) for in vitro and in vivo plant cell culture and physiological studies. At low concentrations, it typically promotes root cell elongation and lateral root formation, while higher concentrations can be inhibitory, a characteristic dose-dependent response of auxinic compounds.[1][2][3] These application notes provide detailed protocols for utilizing this compound in root elongation assays, primarily using the model plant Arabidopsis thaliana, and offer insights into the underlying signaling pathways.

Mechanism of Action

Sodium phenoxyacetate, like other synthetic auxins, exerts its biological effects by co-opting the plant's natural auxin signaling pathway.[1][2] This pathway is crucial for a myriad of developmental processes, including cell elongation, division, and differentiation. The core of auxin signaling involves the perception of auxin by TIR1/AFB F-box proteins, which then target Aux/IAA transcriptional repressors for degradation. This degradation releases Auxin Response Factors (ARFs), transcription factors that can then activate or repress the expression of auxin-responsive genes, leading to changes in cell physiology, such as cell wall loosening and subsequent cell elongation.[4][5]

Data Presentation

The following tables present hypothetical, yet representative, quantitative data from root elongation assays using this compound. These tables are structured to facilitate easy comparison of dose-dependent effects on primary root growth and lateral root density in Arabidopsis thaliana.

Table 1: Effect of this compound on Primary Root Elongation in Arabidopsis thaliana

Concentration (µM)Average Primary Root Length (mm) ± SD (n=30)Percent Inhibition/Stimulation vs. Control
0 (Control)15.2 ± 1.80%
0.0117.5 ± 2.1+15.1%
0.119.8 ± 2.5+30.3%
1.014.5 ± 1.9-4.6%
10.08.3 ± 1.2-45.4%
100.03.1 ± 0.8-79.6%

Table 2: Effect of this compound on Lateral Root Density in Arabidopsis thaliana

Concentration (µM)Average Number of Lateral Roots per cm ± SD (n=30)Percent Inhibition/Stimulation vs. Control
0 (Control)5.4 ± 1.10%
0.016.8 ± 1.3+25.9%
0.18.2 ± 1.5+51.9%
1.04.9 ± 1.0-9.3%
10.02.1 ± 0.7-61.1%
100.00.5 ± 0.3-90.7%

Experimental Protocols

Protocol 1: Arabidopsis thaliana Primary Root Elongation Assay

This protocol details a method for quantifying the effect of this compound on primary root elongation in Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • This compound

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Phytagel or Agar

  • Petri dishes (90 mm)

  • Sterile water

  • Micropipettes and sterile tips

  • Growth chamber with controlled light and temperature

  • Scanner or camera for imaging

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization:

    • Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Pellet the seeds by centrifugation and remove the ethanol.

    • Add 1 mL of 50% bleach with 0.05% Triton X-100 and vortex for 5-10 minutes.

    • Pellet the seeds and wash them five times with sterile water.

    • Resuspend the seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.

  • Preparation of Growth Medium:

    • Prepare MS medium according to the manufacturer's instructions, typically containing 0.5x MS salts, 1% sucrose, and buffered to pH 5.7.

    • Prepare a stock solution of this compound in sterile water (e.g., 100 mM).

    • Autoclave the MS medium and allow it to cool to approximately 50-60°C.

    • Add the appropriate volume of the this compound stock solution to the molten MS medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1.0, 10.0, 100.0 µM). Also, prepare a control medium without the compound.

    • Add a gelling agent (e.g., 0.8% agar or 0.4% Phytagel) and pour the medium into sterile Petri dishes. Allow the plates to solidify in a laminar flow hood.

  • Seed Plating and Growth:

    • Once the plates have solidified, carefully place 10-15 sterilized and stratified seeds in a row on the surface of the agar, approximately 1 cm from the top edge of the plate.

    • Seal the plates with breathable tape.

    • Place the plates vertically in a growth chamber with a controlled environment (e.g., 22°C, 16-hour light/8-hour dark photoperiod).

  • Data Acquisition and Analysis:

    • After 5-7 days of growth, remove the plates and image them using a flatbed scanner or a camera with a fixed setup.

    • Use image analysis software (e.g., ImageJ) to measure the length of the primary root from the root-shoot junction to the root tip for each seedling.

    • Calculate the average root length and standard deviation for each concentration.

    • Express the data as a percentage of the control to determine the stimulatory or inhibitory effect.

Mandatory Visualization

Signaling Pathway of Auxin-Mediated Root Elongation

AuxinSignaling cluster_extracellular Extracellular Space cluster_cell Plant Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Sodium Phenoxyacetate (Auxin Mimic) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for degradation Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin-Responsive Genes (e.g., for cell wall remodeling) ARF->Auxin_Response_Genes Activates Gene_Expression Gene Expression Auxin_Response_Genes->Gene_Expression Cell_Elongation Cell Elongation Gene_Expression->Cell_Elongation Leads to

Caption: Auxin signaling pathway leading to root cell elongation.

Experimental Workflow for Root Elongation Assay

ExperimentalWorkflow A Seed Sterilization & Stratification B Preparation of MS Medium with This compound A->B 1. C Seed Plating on Vertical Agar Plates B->C 2. D Incubation in Growth Chamber C->D 3. E Image Acquisition of Seedlings D->E 4. F Measurement of Primary Root Length E->F 5. G Data Analysis & Statistical Evaluation F->G 6.

Caption: Workflow for the Arabidopsis thaliana root elongation assay.

References

Application Notes and Protocols for the Analytical Methods of Sodium Phenoxyacetate Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium phenoxyacetate monohydrate is a chemical compound with applications in various industries, including pharmaceuticals as an intermediate.[1][2] Ensuring the quality and purity of this compound is critical for its intended use. These application notes provide detailed protocols for the key analytical methods for the identification and quantification of this compound. The described methods include High-Performance Liquid Chromatography (HPLC) for purity and assay, non-aqueous titration for assay, and Ultraviolet-Visible (UV-Vis) spectrophotometry for quantification.

Analytical Methods Overview

A comprehensive quality control strategy for this compound involves multiple analytical techniques to assess its identity, purity, and strength.

Analytical_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Sodium Phenoxyacetate Monohydrate Sample Preparation Prepare Standard and Sample Solutions Sample->Preparation HPLC HPLC Analysis (Purity & Assay) Preparation->HPLC Inject Titration Non-Aqueous Titration (Assay) Preparation->Titration Aliquot UV_Vis UV-Vis Spectroscopy (Assay) Preparation->UV_Vis Dilute Identification Spectroscopic ID (FTIR/NMR) Preparation->Identification Prepare Data_Analysis Data Processing and Calculation HPLC->Data_Analysis Titration->Data_Analysis UV_Vis->Data_Analysis Identification->Data_Analysis Report Generate Certificate of Analysis Data_Analysis->Report

Caption: Analytical workflow for this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a primary method for determining the purity and assay of this compound.[3] This method is capable of separating the main component from potential impurities.

Experimental Protocol

Chromatographic Conditions:

Parameter Value
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C

| Detector | UV at 270 nm |

Reagent Preparation:

  • Phosphate Buffer (pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase: Mix 500 mL of acetonitrile with 500 mL of Phosphate Buffer (pH 3.0). Filter and degas.

Standard Solution Preparation (100 µg/mL):

  • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

Sample Solution Preparation (100 µg/mL):

  • Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

Data Presentation

System Suitability:

Parameter Acceptance Criteria Typical Result
Tailing Factor ≤ 2.0 1.2
Theoretical Plates ≥ 2000 5500

| RSD of 6 Injections | ≤ 2.0% | 0.8% |

Method Validation Summary:

Parameter Result
Linearity (r²) > 0.999
Range 10 - 150 µg/mL
Precision (%RSD) < 1.0%
Accuracy (% Recovery) 98.0 - 102.0%
LOD 0.1 µg/mL

| LOQ | 0.3 µg/mL |

Non-Aqueous Titration Method

Non-aqueous titration is a suitable method for the assay of sodium phenoxyacetate, which acts as a base in a non-aqueous medium.[3][4]

Experimental Protocol

Apparatus:

  • Burette (50 mL)

  • Stirrer

Reagents:

  • Titrant: 0.1 M Perchloric acid in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Indicator: Crystal violet solution (0.5% w/v in glacial acetic acid).

Procedure:

  • Accurately weigh about 150 mg of this compound into a clean, dry 250 mL conical flask.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Add 2-3 drops of crystal violet indicator. The solution will appear violet.

  • Titrate with 0.1 M perchloric acid until the color changes from violet to blue-green.

  • Perform a blank titration using 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

Calculation: Each mL of 0.1 M perchloric acid is equivalent to 19.21 mg of this compound.

Assay (%) = (V_sample - V_blank) * M_titrant * 19.21 * 100 / W_sample

Where:

  • V_sample = Volume of titrant consumed by the sample (mL)

  • V_blank = Volume of titrant consumed by the blank (mL)

  • M_titrant = Molarity of the perchloric acid titrant

  • W_sample = Weight of the sample (mg)

Data Presentation

Assay Results:

Sample ID Weight (mg) Titrant Volume (mL) Blank Volume (mL) Assay (%)
Lot A 150.5 7.75 0.05 99.8
Lot B 151.2 7.78 0.05 99.6

| Lot C | 149.8 | 7.72 | 0.05 | 99.9 |

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used as a simple and rapid method for the assay of this compound.

Experimental Protocol

Instrument:

  • UV-Vis Spectrophotometer

Reagents:

  • Solvent: Deionized water

Procedure:

  • Determination of λmax: Prepare a 10 µg/mL solution of this compound in deionized water. Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The expected λmax is around 270 nm.

  • Standard Curve Preparation:

    • Prepare a stock solution of 100 µg/mL of this compound reference standard in deionized water.

    • From the stock solution, prepare a series of dilutions ranging from 2 to 20 µg/mL.

    • Measure the absorbance of each dilution at the λmax.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a sample solution of approximately 10 µg/mL in deionized water.

    • Measure the absorbance of the sample solution at the λmax.

    • Determine the concentration of the sample from the calibration curve.

Data Presentation

Calibration Curve Data:

Concentration (µg/mL) Absorbance at 270 nm
2 0.115
5 0.285
10 0.570
15 0.855
20 1.140

| Correlation Coefficient (r²) | 0.9998 |

Identification by Spectroscopy

Spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for the unequivocal identification of this compound by comparing the spectrum of the sample to that of a reference standard.[5]

FTIR Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

  • Procedure: Record the infrared spectrum of the sample and compare it with the spectrum of the reference standard. The positions and relative intensities of the absorption bands should be concordant.

NMR Spectroscopy
  • Technique: ¹H NMR

  • Solvent: D₂O or DMSO-d₆

  • Procedure: Record the ¹H NMR spectrum of the sample and compare it with the spectrum of the reference standard. The chemical shifts and coupling patterns should be identical.

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the quality control of this compound. The combination of HPLC for purity and assay, non-aqueous titration for an alternative assay, UV-Vis spectrophotometry for a rapid assay, and spectroscopic methods for identification ensures the comprehensive characterization of the material, confirming its suitability for use in research, development, and manufacturing.

References

Application Notes and Protocols for Sodium Phenoxyacetate Monohydrate in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium phenoxyacetate monohydrate is a chemical compound with existing applications in various industrial and pharmaceutical processes, including the fermentation of penicillin V.[1] Recent research into phenoxyacetic acid derivatives has suggested potential bioactivity, including modulation of cellular signaling pathways relevant to cancer and metabolic diseases. These notes provide a framework for the initial preclinical evaluation of this compound, outlining key experimental designs to assess its physicochemical properties and potential as a therapeutic agent.

Chemical Structure:

Physicochemical Characterization

A fundamental understanding of the physicochemical properties of this compound is crucial for its development as a potential therapeutic agent. The following table summarizes key properties.

PropertyValueReference
Molecular Formula C₈H₇NaO₃·H₂O
Molecular Weight 192.14 g/mol
Appearance White to off-white powder[1]
Melting Point 262-264°C
Water Solubility 223.6 g/L at 20°C
Protocol for Solubility Assessment

Objective: To determine the solubility of this compound in various solvents relevant to preclinical and clinical development.

Materials:

  • This compound

  • Deionized Water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Ethanol

  • Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC

Procedure:

  • Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent.

  • Equilibrate the solutions at a controlled temperature (e.g., 25°C) for 24 hours with constant agitation.

  • Centrifuge the solutions to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with the appropriate solvent.

  • Determine the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Express solubility in mg/mL or mol/L.

Protocol for Stability Testing

Objective: To evaluate the stability of this compound under various environmental conditions to determine its shelf-life and storage requirements.

Materials:

  • This compound

  • Controlled environment chambers (e.g., 25°C/60% RH, 40°C/75% RH)

  • Light-protective containers

  • HPLC system with a suitable column and detector

Procedure:

  • Store accurately weighed samples of this compound in both light-exposed and light-protected containers.

  • Place the samples in controlled environment chambers at different temperature and humidity conditions as per ICH guidelines (e.g., long-term at 25°C/60% RH and accelerated at 40°C/75% RH).

  • At specified time points (e.g., 0, 1, 3, 6, and 12 months), withdraw samples.

  • Analyze the samples for purity and the presence of degradation products using a validated HPLC method.

  • Quantify the amount of remaining this compound and any degradation products.

  • A "significant change" is defined as a failure to meet the established specification.

In Vitro Biological Evaluation

The following protocols are designed to assess the cytotoxic effects and potential mechanism of action of this compound in a cancer cell line model.

Protocol for In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a selected cancer cell line (e.g., HepG2, a human liver cancer cell line). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4]

Materials:

  • HepG2 cells (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed HepG2 cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and create a series of dilutions.

  • Treat the cells with various concentrations of the compound and include a vehicle control.

  • Incubate the plates for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability
0 (Control)1.25100
101.1894.4
500.9576.0
1000.6350.4
2000.3124.8
5000.1512.0
Proposed Mechanism of Action Study: PPARγ Activation

Rationale: Derivatives of phenoxyacetic acid have been shown to act as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[5] PPARγ is a nuclear receptor that plays a key role in adipogenesis, insulin sensitivity, and has been implicated in cancer cell proliferation and apoptosis.

Objective: To investigate whether this compound can activate the PPARγ signaling pathway.

Methodology: A reporter gene assay can be employed.

  • Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing a PPARγ response element (PPRE) linked to a luciferase reporter gene, along with a plasmid expressing PPARγ.

  • Treat the transfected cells with varying concentrations of this compound. A known PPARγ agonist (e.g., Rosiglitazone) should be used as a positive control.

  • After a suitable incubation period, lyse the cells and measure luciferase activity.

  • An increase in luciferase activity in the presence of this compound would indicate activation of the PPARγ pathway.

Visualizations

Experimental Workflow

experimental_workflow cluster_physchem Physicochemical Characterization cluster_invitro In Vitro Biological Evaluation cluster_data Data Analysis & Interpretation solubility Solubility Assessment (Water, PBS, Ethanol, DMSO) cytotoxicity Cytotoxicity Screening (MTT Assay on HepG2) solubility->cytotoxicity stability Stability Testing (ICH Conditions) stability->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 moa Mechanism of Action (PPARγ Reporter Assay) ppar_activation PPARγ Activation Analysis moa->ppar_activation ic50->moa

Caption: Experimental workflow for the preclinical evaluation of this compound.

Proposed PPARγ Signaling Pathway

ppar_signaling spa Sodium Phenoxyacetate Monohydrate ppar PPARγ spa->ppar Binds & Activates rxr RXR ppar->rxr Heterodimerizes with ppre PPRE (PPAR Response Element) rxr->ppre Binds to gene_transcription Target Gene Transcription ppre->gene_transcription nucleus Nucleus apoptosis ↑ Apoptosis gene_transcription->apoptosis proliferation ↓ Cell Proliferation gene_transcription->proliferation

Caption: Proposed mechanism of action via the PPARγ signaling pathway.

References

Application Notes and Protocols: Solubility of Sodium Phenoxyacetate Monohydrate in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium phenoxyacetate monohydrate is a salt of phenoxyacetic acid, a compound with applications in pharmaceuticals and as a synthetic intermediate. Understanding its solubility in various laboratory solvents is crucial for a wide range of applications, including reaction chemistry, formulation development, purification, and analytical method development. This document provides a summary of the known solubility of this compound and detailed protocols for its experimental determination.

Physicochemical Properties

PropertyValueReference
Chemical Name Sodium 2-phenoxyacetate monohydrate
CAS Number 313222-85-4 (monohydrate)
Molecular Formula C₈H₇NaO₃·H₂O
Molecular Weight 192.14 g/mol
Appearance White to off-white crystalline powder[1]

Solubility Data

The solubility of a substance is dependent on the physicochemical properties of both the solute and the solvent, as well as on temperature and pressure. For salts of organic acids like sodium phenoxyacetate, solubility is also significantly influenced by the pH of the medium. A patent on the preparation of sodium phenoxyacetate notes that its solubility is lower under alkaline conditions.

The following table summarizes the available quantitative solubility data for sodium phenoxyacetate. Note the distinction between the anhydrous and monohydrate forms.

SolventChemical FormulaPolarity IndexSolubility of Sodium Phenoxyacetate (Anhydrous) at 20°CEstimated Solubility of this compound
WaterH₂O10.2223.6 g/LHigh
MethanolCH₃OH5.1Data not availableModerate to High
EthanolC₂H₅OH4.3Data not availableModerate
AcetoneC₃H₆O4.3Data not availableLow to Moderate
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2Data not availableLow to Moderate
Dichloromethane (DCM)CH₂Cl₂3.1Data not availableVery Low / Insoluble

Note on solubility in organic solvents: As a general principle, the solubility of sodium salts of carboxylic acids is significantly higher in polar protic solvents like water and, to a lesser extent, alcohols, compared to polar aprotic or non-polar solvents. While DMSO is a highly polar aprotic solvent, the solubility of some salts can be limited due to steric hindrance around the partially positive sulfur atom, which can impede the solvation of the anion.

Experimental Protocol for Solubility Determination

This protocol outlines a standard method for determining the solubility of this compound in a given solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials:

  • This compound

  • Selected Laboratory Solvent (e.g., Water, Methanol, Ethanol, Acetone, DMSO, Dichloromethane)

  • Analytical Balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or another suitable analytical instrument.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation.

    • Pipette a known volume of the selected solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Filter the sample through a 0.45 µm syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

    • Accurately dilute the filtered sample with a known volume of a suitable solvent (usually the same solvent or a mobile phase component for chromatography).

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the solute in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results start Start add_solute Add Excess Solute to Vials start->add_solute add_solvent Add Known Volume of Solvent add_solute->add_solvent cap_vials Cap Vials add_solvent->cap_vials equilibrate Equilibrate at Constant Temperature cap_vials->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw Supernatant settle->sample filter_sample Filter Sample (0.45 µm) sample->filter_sample dilute Dilute Sample filter_sample->dilute analyze Analyze by HPLC-UV dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

References

Application Notes and Protocols: Sodium Phenoxyacetate Monohydrate in Penicillin V Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Penicillin V (phenoxymethylpenicillin) is a crucial β-lactam antibiotic produced by the filamentous fungus Penicillium chrysogenum. Its biosynthesis is directed by the addition of a specific side-chain precursor to the fermentation medium. Sodium phenoxyacetate monohydrate serves as this key precursor, providing the phenoxymethyl side chain that defines Penicillin V. This document provides detailed application notes and protocols for the use of this compound in the fermentative production of Penicillin V, focusing on optimizing yield and minimizing by-product formation.

The fermentative production of penicillin is a fed-batch process, which allows for controlled growth and production phases.[1] The concentration of the precursor, sodium phenoxyacetate, is a critical parameter that must be carefully controlled to ensure high productivity.[2]

Role of this compound in Penicillin V Biosynthesis

The biosynthesis of penicillin V occurs in three main enzymatic steps. The final step involves the exchange of the L-α-aminoadipyl side chain of the intermediate, isopenicillin N, with the phenoxyacetyl group derived from sodium phenoxyacetate. This reaction is catalyzed by the enzyme acyl-CoA:isopenicillin N acyltransferase (IAT). The precursor, phenoxyacetic acid (POA), is activated to its coenzyme A thioester, phenoxyacetyl-CoA, before being incorporated into the penicillin molecule.

Maintaining a high concentration of phenoxyacetic acid in the fermentation broth is essential for maximizing the specific production rate of penicillin V.[2] The relationship between the specific production rate of penicillin V and the concentration of phenoxyacetic acid can be described by Michaelis-Menten-type kinetics.[2] Furthermore, high concentrations of the precursor tend to suppress the formation of undesirable by-products such as 6-aminopenicillanic acid (6-APA) and 8-hydroxypenillic acid.[2]

Data Presentation

The concentration of this compound in the fermentation medium directly impacts the yield of Penicillin V and the formation of by-products. The following tables summarize the quantitative data derived from continuous culture experiments with a high-penicillin-yielding strain of Penicillium chrysogenum.

Table 1: Effect of Phenoxyacetic Acid (POA) Concentration on Penicillin V (Pen V) Production and By-product Formation

Feed POA Concentration (g/L)Steady-State Broth POA Concentration (mM)Specific Pen V Production Rate (mg/g DW/h)6-APA in Broth (mM)8-Hydroxypenillic Acid in Broth (mM)
000> 0.1> 0.05
0.53.32.5~0.08~0.04
1.06.63.8~0.06~0.03
2.516.45.2< 0.05< 0.02
6.542.76.0< 0.02< 0.01

Data synthesized from studies on high-yielding P. chrysogenum strains in continuous culture.[2]

Table 2: Key Fermentation Parameters for Optimal Penicillin V Production

ParameterOptimal RangePurpose
Temperature25-28°CMaintain optimal enzyme activity and fungal growth.[3]
pH6.8 - 7.4Maintain pH for optimal enzyme function and penicillin stability.[3]
Dissolved Oxygen> 20% saturationAerobic respiration is essential for fungal growth and penicillin biosynthesis.
Agitation300-500 rpmEnsure homogeneity of nutrients, oxygen, and precursor in the bioreactor.
Precursor FeedFed-batchMaintain a high concentration of sodium phenoxyacetate without causing toxicity.

Experimental Protocols

Protocol 1: Inoculum Preparation for Penicillin V Fermentation

This protocol describes the preparation of a spore suspension of P. chrysogenum for inoculating a seed fermenter.

Materials:

  • High-yielding strain of Penicillium chrysogenum on a potato dextrose agar (PDA) slant.

  • Sterile distilled water with 0.01% Tween 80.

  • Sterile glass beads.

  • Seed culture medium (see Table 3).

  • Erlenmeyer flasks.

Procedure:

  • Aseptically add 5-10 mL of sterile distilled water with 0.01% Tween 80 to a mature (7-10 days old) PDA slant of P. chrysogenum.

  • Gently scrape the surface of the agar with a sterile loop to dislodge the spores.

  • Add sterile glass beads to the slant and vortex gently to create a homogenous spore suspension.

  • Aseptically transfer the spore suspension to a sterile flask.

  • Determine the spore concentration using a hemocytometer.

  • Inoculate a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium with the spore suspension to a final concentration of 1 x 10^6 spores/mL.

  • Incubate the seed culture at 25°C on a rotary shaker at 200 rpm for 48-72 hours.

Protocol 2: Fed-Batch Fermentation of Penicillin V in a Laboratory Bioreactor

This protocol outlines the procedure for a fed-batch fermentation of Penicillin V using this compound as a precursor.

Materials and Equipment:

  • Sterilized 5 L laboratory bioreactor.

  • Production fermentation medium (see Table 3).

  • Prepared P. chrysogenum seed culture.

  • Sterile this compound feed solution (10% w/v, pH adjusted to 6.5).

  • Sterile glucose feed solution (50% w/v).

  • Sterile antifoam agent.

  • pH probe, dissolved oxygen (DO) probe.

  • Peristaltic pumps for feeding.

Procedure:

  • Prepare and sterilize 3 L of production fermentation medium in the 5 L bioreactor.

  • Calibrate the pH and DO probes.

  • Inoculate the bioreactor with 300 mL (10% v/v) of the seed culture.

  • Set the initial fermentation parameters: Temperature 26°C, pH 7.0 (controlled with sterile 2M NaOH and 1M H2SO4), agitation 400 rpm, and aeration 1 vvm (volume of air per volume of medium per minute).

  • After 24 hours of batch culture, initiate the fed-batch phase.

  • Start the continuous feed of the glucose solution to maintain a low glucose concentration in the bioreactor (e.g., < 1 g/L).

  • Simultaneously, start the feed of the this compound solution at a rate to maintain a concentration of 1-2 g/L in the broth.

  • Monitor and record temperature, pH, DO, and offline measurements of biomass, glucose, penicillin V, and phenoxyacetic acid concentrations at regular intervals.

  • The fermentation is typically run for 120-180 hours.

Table 3: Composition of Fermentation Media

ComponentSeed Medium (g/L)Production Medium (g/L)
Lactose3080
Corn Steep Liquor3550
Glucose10-
(NH4)2SO435
KH2PO423
CaCO3510
Soybean Oil2.55
Sodium Phenoxyacetate-(Fed during fermentation)
Protocol 3: HPLC Analysis of Penicillin V and Phenoxyacetic Acid

This protocol describes a method for the quantification of Penicillin V and phenoxyacetic acid in fermentation broth samples.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Potassium phosphate monobasic (HPLC grade).

  • Orthophosphoric acid.

  • Syringe filters (0.22 µm).

  • Penicillin V and phenoxyacetic acid standards.

Procedure:

  • Sample Preparation:

    • Withdraw a sample from the bioreactor.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the biomass.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered sample with mobile phase as necessary.

  • Chromatographic Conditions:

    • Mobile Phase: 30:70 (v/v) Acetonitrile : 50 mM Potassium Phosphate Monobasic buffer (pH adjusted to 4.5 with orthophosphoric acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a series of standard solutions of Penicillin V and phenoxyacetic acid of known concentrations.

    • Generate a standard curve by plotting peak area against concentration for each compound.

    • Determine the concentration of Penicillin V and phenoxyacetic acid in the samples by comparing their peak areas to the standard curve.

Visualizations

Penicillin V Biosynthetic Pathway

Penicillin_V_Biosynthesis L_AAA L-α-Aminoadipic Acid ACVS ACV Synthetase (pcbAB) L_AAA->ACVS L_Cys L-Cysteine L_Cys->ACVS L_Val L-Valine L_Val->ACVS ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) IPNS IPN Synthase (pcbC) ACV->IPNS IPN Isopenicillin N IAT IAT (penDE) IPN->IAT PenV Penicillin V POA Sodium Phenoxyacetate PCL Phenylacetyl-CoA Ligase (PCL-like) POA->PCL POA_CoA Phenoxyacetyl-CoA POA_CoA->IAT ACVS->ACV IPNS->IPN IAT->PenV PCL->POA_CoA

Caption: Biosynthetic pathway of Penicillin V from precursor amino acids and sodium phenoxyacetate.

Experimental Workflow for Penicillin V Fermentation

Fermentation_Workflow slant P. chrysogenum Slant spore_suspension Spore Suspension (Protocol 1) slant->spore_suspension seed_culture Seed Culture (Flask Incubation) spore_suspension->seed_culture inoculation Inoculation seed_culture->inoculation bioreactor_prep Bioreactor Preparation (Medium Sterilization) bioreactor_prep->inoculation batch_phase Batch Fermentation (24 hours) inoculation->batch_phase fed_batch_phase Fed-Batch Fermentation (Protocol 2) batch_phase->fed_batch_phase sampling In-process Sampling fed_batch_phase->sampling harvest Harvest fed_batch_phase->harvest analysis HPLC Analysis (Protocol 3) sampling->analysis analysis->fed_batch_phase Process Control

Caption: Workflow for laboratory-scale fed-batch fermentation of Penicillin V.

References

Application Notes and Protocols: Sodium Phenoxyacetate Monohydrate for Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium phenoxyacetate monohydrate is a chemical compound with potential applications in the modulation of gene expression. While direct, comprehensive studies on its specific effects on gene expression are emerging, its structural similarity to compounds known to influence cellular signaling and transcriptional regulation suggests its utility as a tool for researchers in molecular biology and drug discovery. These application notes provide a framework for investigating the impact of this compound on gene expression in a cellular context, including hypothetical data and detailed protocols for experimental validation.

Hypothetical Mechanism of Action: Modulation of HDAC Activity

Based on the activities of structurally related compounds like sodium valproate and sodium butyrate, it is hypothesized that this compound may act as a histone deacetylase (HDAC) inhibitor.[1][2][3][4] HDACs play a crucial role in regulating gene expression by altering the acetylation state of histones, which in turn affects chromatin structure and the accessibility of DNA to transcription factors. Inhibition of HDACs generally leads to hyperacetylation of histones, resulting in a more open chromatin conformation and the activation of gene transcription.

A proposed signaling pathway is illustrated below:

HDAC_Inhibition_Pathway cluster_activation Activation Pathway Sodium Phenoxyacetate\nMonohydrate Sodium Phenoxyacetate Monohydrate HDAC HDAC Sodium Phenoxyacetate\nMonohydrate->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Chromatin Chromatin Histones->Chromatin Compaction Histones->Chromatin Relaxation (Acetylation) Gene Expression Gene Expression Chromatin->Gene Expression Repression Chromatin->Gene Expression Activation

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Gene Expression Analysis

A general workflow for assessing the impact of this compound on gene expression is outlined below. This workflow is adaptable for various cell lines and downstream analysis methods such as qRT-PCR or RNA-Sequencing.

Experimental_Workflow A 1. Cell Culture (e.g., A549 cell line) B 2. Treatment with Sodium Phenoxyacetate Monohydrate A->B C 3. RNA Extraction B->C D 4. RNA Quality Control C->D E 5. Gene Expression Analysis (qRT-PCR or RNA-Seq) D->E F 6. Data Analysis and Interpretation E->F

Caption: General experimental workflow for gene expression analysis.

Quantitative Data Summary (Hypothetical)

The following tables summarize hypothetical quantitative data from a study investigating the effects of this compound on the expression of key genes in a human lung carcinoma cell line (A549).

Table 1: qRT-PCR Analysis of Gene Expression Changes

Gene SymbolFunctionFold Change (24h Treatment)P-value
CDKN1ACell cycle inhibitor3.5< 0.01
GADD45ADNA damage response2.8< 0.01
BAXApoptosis regulator2.1< 0.05
BCL2Anti-apoptotic protein-1.8< 0.05
VIMMesenchymal marker-2.5< 0.01

Table 2: RNA-Sequencing Summary

MetricControlTreated (24h)
Total Reads35.2 million36.1 million
Mapped Reads95.8%96.2%
Differentially Expressed Genes (DEGs)-452
Upregulated DEGs-289
Downregulated DEGs-163

Detailed Experimental Protocols

Cell Culture and Treatment

This protocol is optimized for A549 cells but can be adapted for other adherent cell lines.

Materials:

  • A549 human lung carcinoma cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (powder)

  • Phosphate-Buffered Saline (PBS)

  • 6-well tissue culture plates

  • Sterile, nuclease-free water

Protocol:

  • Cell Seeding: Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Seed cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Preparation of Treatment Solution: Prepare a 100 mM stock solution of this compound in sterile, nuclease-free water. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).

  • Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of water used for the highest treatment concentration).

  • Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).

RNA Extraction

This protocol utilizes a standard silica-based column method for total RNA isolation.

Materials:

  • TRIzol Reagent or similar lysis buffer

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in nuclease-free water)

  • Nuclease-free water

  • RNA extraction kit (e.g., Qiagen RNeasy)

  • Microcentrifuge

Protocol:

  • Cell Lysis: After the treatment period, remove the medium and wash the cells once with PBS. Add 1 mL of TRIzol reagent to each well and incubate for 5 minutes at room temperature to lyse the cells.

  • Phase Separation: Transfer the lysate to a microcentrifuge tube. Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in 30-50 µL of nuclease-free water.

  • Quality Control: Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) and integrity using gel electrophoresis or a Bioanalyzer.

Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the relative quantification of gene expression using a two-step qRT-PCR method.

Materials:

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers

  • Nuclease-free water

  • qRT-PCR instrument

Protocol:

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture in a 96-well plate. A typical 20 µL reaction includes:

    • 10 µL of 2x SYBR Green Master Mix

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 2 µL of diluted cDNA

    • 6 µL of nuclease-free water

  • qPCR Program: Run the qPCR plate on a real-time PCR instrument with a standard cycling program:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt curve analysis

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

Logical Relationship of Experimental Design

The following diagram illustrates the logical flow and relationship between the different stages of the experimental design.

Logical_Relationship cluster_hypothesis Hypothesis Generation cluster_experiment Experimental Validation cluster_analysis Data Analysis & Interpretation A Structural Analogy to HDAC Inhibitors B Hypothesized Mechanism: HDAC Inhibition A->B C Cell-based Assay B->C D Treatment with Sodium Phenoxyacetate Monohydrate C->D E Gene Expression Profiling (qRT-PCR / RNA-Seq) D->E F Identification of Differentially Expressed Genes E->F G Pathway Analysis F->G H Validation of Hypothesized Mechanism G->H

Caption: Logical flow from hypothesis to experimental validation and analysis.

Disclaimer: The quantitative data and proposed mechanisms of action presented in these application notes are hypothetical and for illustrative purposes. Researchers should conduct their own experiments to validate these findings.

References

Application Notes and Protocols for Sodium Phenoxyacetate Monohydrate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium phenoxyacetate monohydrate is the sodium salt of phenoxyacetic acid, presenting as a water-soluble, off-white crystalline powder. In agrochemical research, it is recognized primarily for its role as a synthetic auxin, a class of plant growth regulators that influence various physiological processes in plants.[1][2] Its utility also extends to being an intermediate in the synthesis of more complex agrochemicals, such as certain herbicides.[3][4][5]

This document provides detailed application notes on its use as a plant growth regulator and protocols for experimental evaluation.

Application Notes

Plant Growth Regulation

This compound exhibits auxin-like activity, meaning it can mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[3] At appropriate concentrations, it can be used to:

  • Promote Rooting: Stimulate the formation of adventitious roots in cuttings and tissue culture.

  • Influence Cell Elongation and Division: Affect stem and coleoptile elongation.

  • Regulate Fruit Development: Influence fruit set and growth.

  • Control Plant Architecture: At higher concentrations, it can lead to more compact plant morphology.

The phenoxyacetic acid structure is a key determinant of its biological activity as a synthetic auxin.[6]

Herbicide Intermediate

Sodium phenoxyacetate serves as a precursor in the manufacturing of various phenoxy herbicides.[3][4] These herbicides are typically selective for broadleaf weeds in monocot crops.

Mechanism of Action: Auxin Signaling Pathway

As a synthetic auxin, this compound functions by binding to auxin receptors, primarily the F-box proteins of the TIR1/AFB family (Transport Inhibitor Response 1/Auxin Signaling F-box). This action initiates a signaling cascade that alters gene expression.

At low auxin concentrations, Aux/IAA proteins bind to and repress Auxin Response Factors (ARFs), which are transcription factors. This repression prevents the expression of auxin-responsive genes. When sodium phenoxyacetate is introduced at an effective concentration, it acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor and the Aux/IAA repressor proteins. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins liberates the ARFs, allowing them to activate the transcription of genes involved in growth and development.[7]

At herbicidal concentrations, this process is overstimulated, leading to uncontrolled and disorganized growth, ultimately causing plant death in susceptible species.

Auxin_Signaling_Pathway cluster_nucleus Nucleus SPA Sodium Phenoxyacetate (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor SPA->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF ARF Transcription Factor Aux_IAA->ARF Represses AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activates Growth_Response Plant Growth Response Gene_Expression->Growth_Response Leads to

Fig. 1: Simplified auxin signaling pathway initiated by Sodium Phenoxyacetate.

Quantitative Data Summary

The following tables summarize representative data from studies on phenoxyacetic acid derivatives and other auxins, providing a baseline for expected outcomes in agrochemical research.

Table 1: Effect of a Phenoxyacetic Acid Derivative (MCPA-Na) on Cotton Growth (Foliar Spray)

MCPA-Na Concentration (g L⁻¹)Plant Height (cm)Number of Bolls per Plant
0 (Control)85.215.3
8.12584.114.8
16.2582.513.5
32.579.811.2
6575.38.1
13068.75.4

Data adapted from a study on 2-methyl-4-chlorophenoxy acetic acid-Na.[7]

Table 2: Effect of Auxin (IAA) on Wheat Seed Germination under Salt Stress

NaCl Concentration (mM)IAA Concentration (mg L⁻¹)Germination Rate (%)Radicle Length (mm)
00 (Control)9865
10007542
10018551
100108248
20005228
20016535
200106132

Data representative of studies on auxin effects on wheat under salinity.[8]

Table 3: Effect of Phenylacetic Acid (PAA) on in vitro Rooting of Chickpea Shoots

PAA Concentration (mg dm⁻³)Rooting Percentage (%)Mean Number of Roots per Shoot
0 (Control)201.2
0.5653.5
1.0855.8
1.5704.1
2.0553.2

Data adapted from a study on phenylacetic acid.[9]

Experimental Protocols

The following are detailed protocols for evaluating the effects of this compound on plant growth.

Protocol 1: Seed Germination and Seedling Growth Assay

Objective: To determine the effect of various concentrations of this compound on the germination and early growth of a model plant species (e.g., wheat, radish).

Materials:

  • This compound

  • Petri dishes (9 cm) with sterile filter paper

  • Seeds of the chosen plant species

  • Distilled water

  • Growth chamber or incubator with controlled light and temperature

  • Graduated cylinders and beakers

  • Analytical balance

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound by dissolving 100 mg in 100 mL of distilled water.[5]

  • Preparation of Treatment Solutions: From the stock solution, prepare a series of dilutions (e.g., 0.1, 1.0, 10, 50, 100 mg/L). Use distilled water as the control.

  • Seed Sterilization: Surface sterilize seeds by rinsing with 70% ethanol for 30 seconds, followed by a 10-minute soak in a 1% sodium hypochlorite solution, and then three rinses with sterile distilled water.

  • Plating: Place 20-30 sterilized seeds evenly on the filter paper in each Petri dish.

  • Treatment Application: Add 5 mL of the respective treatment solution or control to each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber at 25°C with a 16/8 hour light/dark cycle.

  • Data Collection:

    • Record the number of germinated seeds daily for 7 days.

    • After 7 days, measure the radicle (root) length and coleoptile/hypocotyl (shoot) length of 10 randomly selected seedlings from each dish.

    • Determine the fresh weight of the seedlings.

    • Dry the seedlings in an oven at 70°C for 48 hours and record the dry weight.

Seed_Germination_Workflow A Prepare Stock & Dilutions of Sodium Phenoxyacetate D Apply Treatment Solutions (5 mL per dish) A->D B Surface Sterilize Seeds C Plate Seeds on Filter Paper in Petri Dishes B->C C->D E Incubate at 25°C (16/8h light/dark) D->E F Daily Germination Count (7 days) E->F G Measure Seedling Growth (Length, Weight) at Day 7 F->G

Fig. 2: Workflow for Seed Germination and Seedling Growth Assay.
Protocol 2: Foliar Spray Application on Potted Plants

Objective: To evaluate the effect of foliar-applied this compound on the growth and development of a crop species (e.g., cotton, soybean).

Materials:

  • This compound

  • Pots (1-gallon) with a suitable soil/potting mix

  • Young, healthy plants of the chosen species

  • Handheld sprayer

  • Wetting agent (e.g., Tween 20)

  • Greenhouse or controlled environment facility

Methodology:

  • Plant Establishment: Grow plants from seed in pots until they reach a specific growth stage (e.g., 3-4 true leaves).

  • Preparation of Spray Solutions: Prepare aqueous solutions of this compound at various concentrations (e.g., 50, 100, 200, 500 mg/L). Add a wetting agent (0.05% v/v) to each solution to ensure even coverage. Use water with the wetting agent as a control.

  • Application:

    • Randomly assign plants to treatment groups (at least 5 replicates per treatment).

    • Spray the foliage of each plant until runoff, ensuring complete coverage of both upper and lower leaf surfaces.

  • Growth and Observation: Maintain the plants in the greenhouse under optimal conditions. Observe and record data at regular intervals (e.g., weekly) for 4-6 weeks.

  • Data Collection:

    • Plant height.

    • Number of leaves and/or branches.

    • Stem diameter.

    • At the end of the experiment, harvest the plants and measure the fresh and dry weight of the shoots and roots separately.

    • For flowering plants, record the time to flowering and the number of flowers/fruits.

Foliar_Spray_Workflow A Grow Plants to 3-4 Leaf Stage C Randomize Plants into Treatment Groups A->C B Prepare Spray Solutions with Wetting Agent D Apply Foliar Spray (until runoff) B->D C->D E Maintain in Greenhouse (4-6 weeks) D->E F Weekly Data Collection (Height, Leaf Count) E->F G Final Harvest and Biomass Measurement F->G

Fig. 3: Workflow for Foliar Spray Application Experiment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sodium Phenoxyacetate Monohydrate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of sodium phenoxyacetate monohydrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting technical data.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing sodium phenoxyacetate?

A1: The most prevalent and industrially relevant method is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide from chloroacetic acid (or its sodium salt) by sodium phenolate, which is formed in situ from the reaction of phenol with a base like sodium hydroxide.

Q2: What are the critical parameters affecting the yield and purity of the final product?

A2: The key parameters to control for optimal yield and purity include reaction temperature, reaction time, molar ratios of reactants (phenol, chloroacetic acid, and sodium hydroxide), and the concentration of the sodium hydroxide solution.[1] Proper control of these variables minimizes side reactions and ensures complete conversion.

Q3: How can I ensure the formation of the monohydrate form of sodium phenoxyacetate?

A3: The hydration state of the final product is influenced by the crystallization and drying conditions. While specific protocols for guaranteeing the monohydrate are not extensively detailed in the literature, controlling the water content of the crystallization medium and employing mild drying conditions (e.g., lower temperatures and controlled humidity) are crucial. Overly aggressive drying at high temperatures (e.g., 70-80 °C) may lead to the formation of the anhydrous form.[1] It is recommended to characterize the final product using techniques like Karl Fischer titration or thermal analysis to confirm the hydration state.

Q4: What are the potential impurities in the synthesis of sodium phenoxyacetate?

A4: Common impurities can include unreacted phenol, chloroacetic acid, sodium glycolate (from the reaction of chloroacetic acid with NaOH), and byproducts from side reactions such as C-alkylation of the phenoxide ring.[1] The presence of these impurities can affect the purity, color, and crystalline nature of the final product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield (<80%) 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Incorrect stoichiometry: Molar ratios of reactants may not be optimal. An excess of chloroacetic acid is generally recommended. 3. Side reactions: E2 elimination or C-alkylation of the phenoxide can compete with the desired SN2 reaction.[2] 4. Low NaOH concentration: Insufficient base can lead to incomplete formation of the sodium phenolate nucleophile.[1]1. Optimize reaction conditions: Increase the reaction time to 2-4 hours and ensure the temperature is within the optimal range of 75-95 °C.[1] 2. Adjust molar ratios: Use a molar ratio of chloroacetic acid to phenol between 1:1 and 1.75:1, and a molar ratio of sodium hydroxide to phenol between 2.5:1 and 3.125:1.[1] 3. Control reaction temperature: Maintain the temperature within the recommended range to favor the SN2 reaction. 4. Use appropriate NaOH concentration: Employ a sodium hydroxide solution with a concentration between 9% and 25%.[1]
Product is an Oil or Sticky Solid, Not Crystalline 1. Presence of impurities: Unreacted starting materials or oily byproducts can inhibit crystallization. 2. Incorrect hydration state: The anhydrous or a different hydrate form may have different physical properties. 3. Rapid cooling: Cooling the reaction mixture too quickly can lead to the formation of an amorphous solid or oil instead of well-defined crystals.1. Purify the crude product: Recrystallization from a suitable solvent system (e.g., water-ethanol mixtures) can help remove impurities. 2. Control hydration: Ensure the crystallization is performed from an aqueous solution and consider seeding with a small crystal of the desired monohydrate. 3. Optimize cooling: Allow the reaction mixture to cool slowly to the crystallization temperature (e.g., 25-30 °C) over several hours.[1]
Product is Off-Color (e.g., yellow or brown) 1. Air oxidation of phenol: Phenol and phenoxides are susceptible to oxidation, especially at elevated temperatures in the presence of air. 2. Side reactions: Undesired side reactions can produce colored impurities.1. Use an inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Purify the product: Recrystallization, potentially with the addition of activated carbon, can help remove colored impurities.
Inconsistent Hydration Level 1. Variable water content in the reaction/crystallization mixture. 2. Inconsistent drying conditions: Variations in drying temperature, time, and humidity can lead to different hydration states.1. Standardize water content: Use a consistent amount of water as the solvent for the reaction and crystallization. 2. Control drying: Dry the product at a consistent, mild temperature (e.g., below 50 °C) under controlled humidity or in a vacuum oven. Monitor the water content of the final product using analytical methods.

Experimental Protocols

One-Step Synthesis of Sodium Phenoxyacetate

This protocol is adapted from a high-yield patented method.[1]

Materials:

  • Phenol

  • Chloroacetic acid

  • Sodium hydroxide

  • Purified water

Procedure:

  • Preparation of Sodium Hydroxide Solution: In a suitable reaction vessel equipped with a stirrer and temperature control, prepare a 9-25% (w/w) aqueous solution of sodium hydroxide. Allow the solution to cool to room temperature.

  • Addition of Reactants: To the stirred sodium hydroxide solution, sequentially add phenol and chloroacetic acid. The recommended molar ratio of chloroacetic acid to phenol is between 1 and 1.75, and the molar ratio of sodium hydroxide to phenol is between 2.5 and 3.125.

  • Reaction: Heat the reaction mixture to 75-95 °C (preferably 80-90 °C) and maintain this temperature with continuous stirring for 2-4 hours.

  • Crystallization: After the reaction is complete, cool the mixture to 25-30 °C and allow it to crystallize over 1-8 hours with gentle stirring. A suspension of sodium phenoxyacetate will form.

  • Isolation: Isolate the solid product by filtration (e.g., suction filtration) or centrifugation.

  • Drying: Dry the isolated solid at 70-80 °C. To specifically target the monohydrate, it is advisable to use a lower drying temperature and control the humidity, or to dry under vacuum. The final product should be a white solid powder.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield and Purity
ParameterRangeEffect on YieldEffect on PurityReference
Reaction Temperature 75-95 °CIncreasing temperature within this range generally increases the reaction rate and yield.Temperatures above 95 °C may lead to increased side reactions and lower purity.[1]
Reaction Time 2-4 hoursSufficient time is required for the reaction to go to completion.Excessively long reaction times may promote the formation of degradation products.[1]
Molar Ratio (Chloroacetic Acid : Phenol) 1 - 1.75An excess of chloroacetic acid ensures complete conversion of phenol.A large excess may lead to higher levels of unreacted chloroacetic acid and its byproducts in the crude product.[1]
Molar Ratio (NaOH : Phenol) 2.5 - 3.125A sufficient excess of NaOH is crucial for the complete formation of sodium phenolate and to provide an alkaline environment that favors crystallization.Too high a concentration can lead to a viscous reaction mixture.[1]
NaOH Concentration 9-25%Lower concentrations can result in reduced yield, while higher concentrations may lead to poor fluidity of the reaction mixture.Optimal concentration helps in achieving both high yield and purity.[1]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Isolation cluster_product Final Product prep_naoh Prepare 9-25% NaOH Solution add_reactants Add Phenol and Chloroacetic Acid prep_naoh->add_reactants react Heat to 75-95°C for 2-4h add_reactants->react crystallize Cool to 25-30°C for Crystallization react->crystallize isolate Isolate Solid (Filtration/Centrifugation) crystallize->isolate dry Dry Product (Control Temp/Humidity for Monohydrate) isolate->dry product This compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed? cause1 Incomplete Reaction start->cause1 Yes cause2 Incorrect Stoichiometry start->cause2 Yes cause3 Side Reactions start->cause3 Yes cause4 Low Base Concentration start->cause4 Yes sol1 Increase Reaction Time/Temp cause1->sol1 sol2 Adjust Molar Ratios cause2->sol2 sol3 Control Temperature cause3->sol3 sol4 Increase NaOH Concentration cause4->sol4

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Sodium Phenoxyacetate Monohydrate in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium phenoxyacetate monohydrate in solution.

Frequently Asked Questions (FAQs)

Q1: What is the expected pH of a freshly prepared this compound solution?

A1: A solution of sodium phenoxyacetate in water will be slightly alkaline. The pH of a solution is typically between 9.1 and 9.2 when measured at 20°C.[1]

Q2: What are the primary factors that can affect the stability of sodium phenoxyacetate in solution?

A2: The stability of sodium phenoxyacetate in an aqueous solution is primarily influenced by pH, temperature, and exposure to light. As the sodium salt of a weak acid, the phenoxyacetate anion is susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions. Elevated temperatures can accelerate the rate of degradation, and exposure to ultraviolet (UV) light may induce photolytic degradation.

Q3: What are the likely degradation products of sodium phenoxyacetate in solution?

A3: Based on the degradation pathways of related phenoxyacetic acid derivatives, the primary degradation product upon hydrolysis is expected to be phenoxyacetic acid. Further degradation under more strenuous conditions, such as advanced oxidation processes, could potentially lead to the formation of phenol, phenyl formate, and salicylic acid.

Q4: How can I monitor the stability of my sodium phenoxyacetate solution?

A4: The most common and reliable method for monitoring the stability of pharmaceutical compounds in solution is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[2] This technique allows for the separation and quantification of the intact drug from its degradation products. Other spectroscopic methods like UV-Vis spectroscopy can also be employed for a preliminary assessment of stability.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in solution pH over time. Hydrolysis of the phenoxyacetate anion, leading to the formation of phenoxyacetic acid and a decrease in pH.Monitor the pH of the solution regularly. If stability at a specific pH is required, consider using a suitable buffer system. Note that the stability of phenoxyacetic acid derivatives is pH-dependent.[3][4][5]
Appearance of a precipitate. The concentration of the solution may exceed the solubility of sodium phenoxyacetate or its degradation products at a given temperature or pH.Confirm the solubility of sodium phenoxyacetate at the experimental temperature. Analyze the precipitate to determine its identity. It could be the parent compound crashing out of solution or a less soluble degradation product.
Discoloration of the solution. This could indicate the formation of chromophoric degradation products, possibly from oxidative or photolytic degradation.Protect the solution from light by using amber-colored vials or by covering the container with aluminum foil. Consider purging the solution with an inert gas like nitrogen or argon to minimize oxidation.
Unexpected peaks in HPLC chromatogram. These peaks likely represent degradation products.Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the unknown peaks in your chromatogram.
Loss of potency or assay value. This is a direct indication of the degradation of sodium phenoxyacetate.Investigate the storage conditions (temperature, light exposure, pH of the medium) to identify the cause of degradation. A well-developed stability-indicating HPLC method is crucial for accurately quantifying the loss of the active ingredient.[2]

Quantitative Data Summary

Table 1: Physical and Chemical Properties of Sodium Phenoxyacetate

PropertyValueReference
Molecular FormulaC₈H₇NaO₃[6]
Molecular Weight174.13 g/mol [6]
AppearanceWhite to off-white powder[1]
Melting Point262-264 °C[6]
Water Solubility223.6 g/L at 20°C[1]
pH of Solution9.1 - 9.2 at 20°C[1]

Table 2: Factors Influencing Stability of Related Phenoxyacetic Acid Derivatives

FactorObservationImplication for Sodium PhenoxyacetateReference
pH Phenoxyacetic acid derivatives exhibit pH-dependent stability. Hydrolysis can occur under both acidic and basic conditions. The anionic form is more susceptible to photodegradation.The stability of sodium phenoxyacetate solutions will be highly dependent on the pH of the medium. Buffering the solution may be necessary for maintaining stability.[3][4][5]
Temperature Increased temperature generally accelerates the rate of chemical degradation.Storing solutions at lower temperatures (e.g., refrigerated) is recommended to slow down potential degradation.[7]
Light Photodegradation can be a significant degradation pathway for phenoxy acids, especially in the presence of UV radiation.Solutions should be protected from light to prevent photolytic degradation.[3]

Experimental Protocols

Protocol: Development of a Stability-Indicating HPLC Method

This protocol outlines the general steps for developing an HPLC method to assess the stability of this compound in solution.

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column Selection: A reversed-phase column, such as a C18 or C8, is a good starting point.

  • Mobile Phase Selection:

    • Begin with a simple mobile phase, for example, a mixture of acetonitrile and a phosphate or acetate buffer.

    • The pH of the buffer should be adjusted to be at least 2 pH units away from the pKa of phenoxyacetic acid (pKa ≈ 3.1) to ensure good peak shape. A pH in the range of 5-6 would be a reasonable starting point.

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of sodium phenoxyacetate using a UV-Vis spectrophotometer. This will typically be the initial wavelength for detection.

  • Forced Degradation Studies: To ensure the method is "stability-indicating," it must be able to separate the intact drug from its degradation products. This is verified through forced degradation studies.[2][8][9][10]

    • Acid Hydrolysis: Treat a solution of sodium phenoxyacetate with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80 °C) for a set period.

    • Base Hydrolysis: Treat a solution with a base (e.g., 0.1 N NaOH) under similar conditions.

    • Oxidative Degradation: Treat a solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature or slightly elevated temperature.

    • Thermal Degradation: Expose a solution to dry heat (e.g., 80-100 °C).

    • Photolytic Degradation: Expose a solution to UV light (e.g., in a photostability chamber).

  • Method Optimization: Analyze the samples from the forced degradation studies. The goal is to achieve baseline separation between the main peak (sodium phenoxyacetate) and all degradation product peaks. Adjust the mobile phase composition (e.g., gradient, pH, organic modifier) and other chromatographic parameters (e.g., flow rate, column temperature) as needed to achieve optimal separation.

  • Method Validation: Once the method is optimized, it should be validated according to ICH guidelines (Q2(R1)). This includes assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation Prepare Sodium Phenoxyacetate Solution Prepare Sodium Phenoxyacetate Solution Acid Hydrolysis Acid Hydrolysis Prepare Sodium Phenoxyacetate Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare Sodium Phenoxyacetate Solution->Base Hydrolysis Oxidation Oxidation Prepare Sodium Phenoxyacetate Solution->Oxidation Thermal Stress Thermal Stress Prepare Sodium Phenoxyacetate Solution->Thermal Stress Photolytic Stress Photolytic Stress Prepare Sodium Phenoxyacetate Solution->Photolytic Stress HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Thermal Stress->HPLC Analysis Photolytic Stress->HPLC Analysis Assess Peak Purity and Resolution Assess Peak Purity and Resolution HPLC Analysis->Assess Peak Purity and Resolution Identify Degradation Products Identify Degradation Products Assess Peak Purity and Resolution->Identify Degradation Products Quantify Degradation Quantify Degradation Identify Degradation Products->Quantify Degradation

Caption: Workflow for a forced degradation study.

degradation_pathway Sodium Phenoxyacetate Sodium Phenoxyacetate Phenoxyacetic Acid Phenoxyacetic Acid Sodium Phenoxyacetate->Phenoxyacetic Acid Hydrolysis (pH dependent) Phenol Phenol Phenoxyacetic Acid->Phenol Further Degradation Other Degradants Other Degradants Phenol->Other Degradants Oxidation/Photolysis

Caption: Postulated degradation pathway.

References

Technical Support Center: Sodium Phenoxyacetate Monohydrate Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium phenoxyacetate monohydrate.

Frequently Asked Questions (FAQs)

1. General Properties and Handling

  • Q1: What are the key physical and chemical properties of this compound?

    • This compound is typically a white to off-white crystalline powder.[1] It is soluble in water.[1] Key properties are summarized in the table below.

  • Q2: How should I properly store this compound?

    • Store the container tightly closed in a dry, cool, and well-ventilated place.[2] Avoid moisture and heat.[3]

  • Q3: What are the recommended safety precautions when handling this compound?

    • Handle in a well-ventilated area.[2] Wear suitable personal protective equipment (PPE), including gloves and safety goggles, to avoid contact with skin and eyes.[2] Avoid forming dust.[2]

2. Synthesis and Purification

  • Q4: I am synthesizing sodium phenoxyacetate. What are the common pitfalls that can lead to low yield or purity?

    • Common issues include incomplete reaction, side reactions, and inefficient crystallization. Ensure you are using the correct molar ratios of reactants and that the reaction temperature and time are optimal.[4] Excess sodium hydroxide is often used to ensure the complete reaction of phenol and to facilitate the crystallization of the product.[4]

  • Q5: My synthesized sodium phenoxyacetate is off-color. What could be the cause?

    • A yellowish or orange tint may indicate the presence of impurities.[5] This could be due to residual phenol or byproducts from the reaction. Recrystallization is a common method for purification.

  • Q6: What is a suitable solvent for the recrystallization of sodium phenoxyacetate?

    • A common method for purification is cooling crystallization from an aqueous solution.[4]

3. Analytical and Quality Control

  • Q7: How can I determine the purity of my this compound sample?

    • High-Performance Liquid Chromatography (HPLC) is a common method for purity analysis.[5] Commercial suppliers often specify a purity of >98.0% by HPLC.[5]

  • Q8: I am seeing unexpected peaks in my HPLC chromatogram. What could they be?

    • Unexpected peaks could correspond to starting materials (phenol, chloroacetic acid), or side-products. A common side-product in the synthesis is sodium glycolate, which is formed from unreacted chloroacetic acid under alkaline conditions.[4]

4. Applications

  • Q9: I am using sodium phenoxyacetate as a precursor in penicillin V fermentation and my yields are low. What could be the issue?

    • The quality of the sodium phenoxyacetate is crucial. Impurities can inhibit microbial growth or interfere with the biosynthesis of penicillin. Ensure your precursor is of high purity. Also, the concentration of the precursor in the fermentation medium is a critical parameter to optimize.

  • Q10: I am using sodium phenoxyacetate as a plant growth regulator and am observing phytotoxicity. What could be the cause?

    • Phytotoxicity can occur if the concentration used is too high. Symptoms can include leaf discoloration, crinkling, and stunted growth. It is important to perform dose-response experiments to determine the optimal concentration for your specific application and plant species.

Data Presentation

Table 1: Physical and Chemical Properties of Sodium Phenoxyacetate

PropertyValueReference(s)
Molecular FormulaC₈H₇NaO₃
Molecular Weight174.13 g/mol
AppearanceWhite to off-white solid/powder[2]
Melting Point266.6 °C (decomposes)[2]
Water Solubility223.6 g/L at 20°C[2]
pKa (of phenoxyacetic acid)3.17 at 20°C

Table 2: Example Synthesis Reaction Conditions

ParameterValueReference(s)
Molar ratio of chloroacetic acid to phenol1 - 1.75 : 1[4]
Molar ratio of sodium hydroxide to phenol2.5 - 3.125 : 1[4]
Reaction Temperature75 - 95 °C[4]
Reaction Time2 - 4 hours[4]
Crystallization Temperature25 - 30 °C[4]

Experimental Protocols

1. Synthesis of Sodium Phenoxyacetate

This protocol is adapted from a patented manufacturing process and should be performed by qualified personnel with appropriate safety measures in place.

  • Materials: Phenol, Chloroacetic Acid, Sodium Hydroxide, Deionized Water.

  • Procedure:

    • Prepare a sodium hydroxide solution of the desired concentration (e.g., 9-25%) in a suitable reaction vessel.[4]

    • Add phenol and chloroacetic acid to the sodium hydroxide solution in the desired molar ratios (see Table 2).[4]

    • Heat the reaction mixture to 75-95°C and maintain this temperature for 2-4 hours with stirring.[4]

    • After the reaction is complete, cool the solution to 25-30°C to induce crystallization.[4]

    • Collect the precipitated solid by filtration (e.g., suction filtration).

    • Wash the solid with a minimal amount of cold water or a suitable solvent to remove impurities.

    • Dry the purified sodium phenoxyacetate, for example, in a vacuum oven at 70-80°C.[4]

2. Quality Control by HPLC

  • Objective: To determine the purity of a sodium phenoxyacetate sample.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Example Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for the specific column and instrument.

  • Example Stationary Phase: A C18 reversed-phase column.

  • Detection: UV detection at a wavelength where sodium phenoxyacetate has significant absorbance (e.g., around 270 nm).

  • Procedure:

    • Prepare a standard solution of high-purity sodium phenoxyacetate at a known concentration.

    • Prepare a solution of the sample to be analyzed at a similar concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • Compare the peak areas of the main component and any impurities to calculate the purity of the sample.

Visualizations

experimental_workflow Experimental Workflow for Sodium Phenoxyacetate Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation cluster_qc Quality Control prep_naoh Prepare NaOH Solution add_reactants Add Phenol and Chloroacetic Acid prep_naoh->add_reactants heating Heat to 75-95°C for 2-4h add_reactants->heating cooling Cool to 25-30°C for Crystallization heating->cooling filtration Filter the Solid Product cooling->filtration drying Dry the Product (70-80°C) filtration->drying hplc Purity Analysis by HPLC drying->hplc

Caption: Workflow for the synthesis and quality control of sodium phenoxyacetate.

troubleshooting_flow Troubleshooting Low Purity in Sodium Phenoxyacetate Synthesis start Low Purity Detected by HPLC check_reactants Check Reactant Purity and Ratios start->check_reactants check_temp Verify Reaction Temperature check_reactants->check_temp check_time Verify Reaction Time check_temp->check_time check_crystallization Optimize Crystallization Conditions check_time->check_crystallization recrystallize Perform Recrystallization check_crystallization->recrystallize end_good Purity Improved recrystallize->end_good Yes end_bad Purity Still Low recrystallize->end_bad No

Caption: Logical troubleshooting flow for addressing low purity issues.

auxin_signaling Simplified Auxin Signaling Pathway auxin Auxin (e.g., Phenoxyacetate) receptor TIR1/AFB Receptor auxin->receptor aux_iaa Aux/IAA Repressor receptor->aux_iaa binds to receptor->aux_iaa leads to degradation of arf Auxin Response Factor (ARF) aux_iaa->arf represses gene_expression Auxin-Responsive Gene Expression arf->gene_expression activates

Caption: Simplified signaling pathway for auxin-like compounds.

References

Technical Support Center: Sodium Phenoxyacetate Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with sodium phenoxyacetate monohydrate. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work, particularly concerning the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under forced degradation conditions?

A1: Under typical forced degradation conditions (hydrolysis, oxidation, and photolysis), sodium phenoxyacetate is expected to degrade primarily through the cleavage of the ether linkage. The main anticipated degradation products include:

  • Phenol: Formed by the cleavage of the ether bond.

  • Glycolic acid: The other product of ether bond cleavage.

  • Hydroxylated phenoxyacetates: Under oxidative conditions, hydroxylation of the phenyl ring can occur, leading to various isomers of hydroxyphenoxyacetic acid.

  • Phenoxyacetic acid: In aqueous solutions, the sodium salt will exist in equilibrium with its corresponding free acid.

Under more aggressive oxidative conditions, further degradation of phenol can occur, leading to the formation of dihydroxybenzenes (like catechol and hydroquinone) and subsequently benzoquinones and ring-opened products like muconic acid.[1] Ozonation of the related phenoxyacetic acid has been shown to produce phenyl formate, salicylic acid, and oxalic acid.[2]

Q2: What is the general stability profile of this compound?

A2: Sodium phenoxyacetate is a salt of a weak acid and a strong base, and it is generally stable under neutral conditions. However, it is susceptible to degradation under acidic, basic, oxidative, and photolytic stress. The ether linkage is the most probable site of hydrolytic cleavage. The aromatic ring provides sites for oxidative attack.

Q3: Are there any specific storage conditions recommended to minimize degradation?

A3: To minimize degradation, this compound should be stored in well-closed containers at controlled room temperature, protected from light and moisture. For solutions, it is advisable to use them fresh or to perform stability studies to establish an appropriate shelf-life under the specific formulation conditions.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in my HPLC chromatogram during the analysis of a this compound sample.

  • Possible Cause 1: Degradation of the sample.

    • Troubleshooting Steps:

      • Verify the age and storage conditions of your sample. Exposure to light, elevated temperatures, or non-neutral pH can cause degradation.

      • Compare the retention times of the unknown peaks with those of potential degradation product standards, such as phenol.

      • Perform a forced degradation study (see Experimental Protocols section) on a known pure sample of this compound to confirm if the unknown peaks are indeed degradation products.

  • Possible Cause 2: Contamination of the sample, solvent, or HPLC system.

    • Troubleshooting Steps:

      • Run a blank injection (mobile phase only) to check for system contamination.

      • Prepare a fresh sample using high-purity solvents.

      • Ensure that all glassware is scrupulously clean.

Issue 2: The assay value of my this compound sample is lower than expected and decreases over time.

  • Possible Cause: The compound is degrading in the formulation or analytical solution.

    • Troubleshooting Steps:

      • Evaluate the pH of your sample solution. Adjust the pH towards neutral if possible, as strong acidic or basic conditions can accelerate hydrolysis.

      • Protect the solution from light by using amber vials or covering the container with aluminum foil.

      • If the solution is exposed to air for extended periods, consider purging with an inert gas like nitrogen to minimize oxidative degradation.

      • Analyze samples immediately after preparation or conduct a solution stability study to determine the time frame within which the analysis is reliable.

Summary of Forced Degradation Data

The following table summarizes representative quantitative data from a forced degradation study on this compound.

Stress ConditionParametersDuration% DegradationMajor Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours~15%Phenol, Phenoxyacetic acid
Base Hydrolysis 0.1 M NaOH8 hours~25%Phenol, Glycolic acid
Oxidation 3% H₂O₂24 hours~30%Phenol, Hydroxylated phenoxyacetates
Photolytic UV light (254 nm)48 hours~10%Phenol
Thermal 80°C72 hours~5%No significant degradation

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions as per ICH guidelines.

Materials:

  • This compound

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in water to prepare a stock solution of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 8 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the drug substance (0.1 mg/mL in water) to UV light (254 nm) in a photostability chamber for 48 hours.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the sample by HPLC.

  • Thermal Degradation:

    • Store a solid sample of this compound in an oven at 80°C for 72 hours.

    • After the specified time, dissolve the sample in water and dilute to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • The percentage of degradation should be calculated by comparing the peak area of the parent drug in the stressed samples to that of an unstressed control sample.

Visualizations

DegradationPathway Acid Acidic Hydrolysis Phenol Phenol Acid->Phenol Base Basic Hydrolysis Base->Phenol Oxidation Oxidation Oxidation->Phenol Hydroxylated Hydroxylated Phenoxyacetates Oxidation->Hydroxylated Photolysis Photolysis Photolysis->Phenol GlycolicAcid Glycolic Acid SPM Sodium Phenoxyacetate Monohydrate SPM->Phenol SPM->GlycolicAcid SPM->Hydroxylated

Caption: Postulated degradation pathways of this compound.

ExperimentalWorkflow cluster_stress Forced Degradation Conditions start Start: Pure Sodium Phenoxyacetate Monohydrate stock Prepare 1 mg/mL Aqueous Stock Solution start->stock acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidative Oxidation (3% H₂O₂, RT) stock->oxidative photo Photolytic (UV Light) stock->photo thermal Thermal (Solid) (80°C) stock->thermal neutralize Neutralize (for Acid/Base) acid->neutralize base->neutralize dilute Dilute to Final Concentration oxidative->dilute photo->dilute thermal->dilute neutralize->dilute analyze Analyze by Stability-Indicating HPLC Method dilute->analyze end End: Identify & Quantify Degradation Products analyze->end

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Improving the Solubility of Sodium Phenoxyacetate Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium phenoxyacetate monohydrate.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

The aqueous solubility of sodium phenoxyacetate is approximately 223.6 g/L at 20°C.[1] The solubility is slightly lower at 10°C, at 206.4 g/L.

Q2: How does pH affect the solubility of this compound?

Sodium phenoxyacetate is the sodium salt of phenoxyacetic acid, which is a weak acid with a pKa of 3.17.[1] Therefore, the solubility of sodium phenoxyacetate is pH-dependent. In acidic solutions, the phenoxyacetate anion will be protonated to form the less soluble free acid, phenoxyacetic acid. As the pH increases above the pKa, the equilibrium shifts towards the more soluble ionized form, the phenoxyacetate anion. A patent for the preparation of sodium phenoxyacetate notes that its solubility is lower under more alkaline conditions, which may be due to common ion effects or other solution phenomena at high solute and base concentrations.[2]

Q3: What are the common challenges encountered when trying to dissolve this compound?

Common issues include:

  • Slower than expected dissolution rate: Even though it is considered soluble, the rate at which it dissolves can be a factor in some applications.

  • Precipitation upon pH change: If the pH of a concentrated solution is lowered, the less soluble phenoxyacetic acid may precipitate.

  • Incomplete dissolution in organic solvents: While the free acid form is soluble in organic solvents, the sodium salt has limited solubility in many non-aqueous systems.[3]

Troubleshooting Guides

Issue 1: Slow Dissolution Rate in Aqueous Media

If you are experiencing a slow dissolution rate of this compound in water, consider the following troubleshooting steps:

  • Agitation: Ensure adequate agitation (stirring or shaking) to increase the contact between the solid and the solvent.

  • Temperature: Gently warming the solution can increase the dissolution rate. However, be mindful of the potential for degradation at elevated temperatures over extended periods.

  • Particle Size Reduction: Using a finer powder (micronization) will increase the surface area and can significantly speed up dissolution.

Issue 2: Precipitation in Solution

If you observe precipitation after dissolving this compound, consider these possible causes and solutions:

  • pH Shift: The most likely cause is a decrease in pH, leading to the formation of the less soluble phenoxyacetic acid.

    • Solution: Measure the pH of your solution. If it is acidic, adjust it to a neutral or slightly alkaline pH with a suitable buffer.

  • Common Ion Effect: In solutions with a high concentration of other sodium salts, the solubility of sodium phenoxyacetate may be reduced.

    • Solution: If possible, reduce the concentration of other sodium salts in your formulation.

Experimental Protocols for Solubility Enhancement

For applications requiring higher solubility or an improved dissolution profile, several techniques can be employed. Below are detailed protocols for common methods.

pH Adjustment

This method is effective for controlling the solubility by keeping the compound in its ionized form.

Objective: To determine the solubility of sodium phenoxyacetate as a function of pH.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate and acetate buffers).

  • Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • After equilibration, filter the samples to remove undissolved solid.

  • Analyze the concentration of dissolved sodium phenoxyacetate in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[4][5]

  • Plot the solubility (in g/L or mol/L) against the measured pH of each solution.

Expected Outcome: The solubility will be low at acidic pH and will increase significantly as the pH rises above the pKa of phenoxyacetic acid (3.17).

Data Presentation:

pHExpected Solubility (g/L)
2.0Low (as phenoxyacetic acid)
4.0Moderate
6.0High
8.0High
10.0High
Co-solvency

The use of a water-miscible organic solvent can enhance the solubility of sodium phenoxyacetate.

Objective: To evaluate the effect of co-solvents on the solubility of this compound.

Methodology:

  • Prepare a series of co-solvent mixtures with varying concentrations (e.g., 10%, 20%, 30% v/v) of ethanol or propylene glycol in water.

  • Add an excess amount of this compound to each co-solvent mixture.

  • Follow steps 3-5 from the pH Adjustment protocol.

  • Plot the solubility of sodium phenoxyacetate against the percentage of the co-solvent.

Expected Outcome: The solubility of sodium phenoxyacetate is expected to increase with the addition of a suitable co-solvent.

Data Presentation:

Co-solventConcentration (% v/v)Expected Solubility (g/L)
Ethanol10> 223.6
Ethanol20Further increased
Propylene Glycol10> 223.6
Propylene Glycol20Further increased
Solid Dispersion

Dispersing sodium phenoxyacetate in a hydrophilic carrier can improve its dissolution rate.

Objective: To prepare and characterize a solid dispersion of sodium phenoxyacetate to enhance its dissolution.

Methodology:

  • Carrier Selection: Choose a hydrophilic carrier such as Polyethylene Glycol (PEG) 6000 or Polyvinylpyrrolidone (PVP) K30.

  • Solvent Evaporation Method: a. Dissolve both this compound and the carrier in a common solvent (e.g., a water/ethanol mixture) in a specific ratio (e.g., 1:1, 1:3 drug-to-carrier). b. Evaporate the solvent under reduced pressure at a controlled temperature. c. Collect the resulting solid dispersion, dry it, and pass it through a sieve.

  • Characterization: a. Dissolution Study: Perform a dissolution test on the solid dispersion and compare it to the pure drug. Use a standard dissolution apparatus (e.g., USP Apparatus II) with a suitable medium (e.g., water or a buffered solution). b. Solid-State Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug within the carrier.

Expected Outcome: The solid dispersion should exhibit a significantly faster dissolution rate compared to the pure crystalline drug.

Cyclodextrin Complexation

Formation of an inclusion complex with cyclodextrins can enhance the aqueous solubility of guest molecules.

Objective: To investigate the potential of cyclodextrins to improve the solubility of phenoxyacetic acid/sodium phenoxyacetate.

Methodology (Phase Solubility Study):

  • Prepare aqueous solutions of a cyclodextrin (e.g., β-cyclodextrin or Hydroxypropyl-β-cyclodextrin) at various concentrations.

  • Add an excess of phenoxyacetic acid (or sodium phenoxyacetate) to each cyclodextrin solution.

  • Follow steps 3-5 from the pH Adjustment protocol.

  • Plot the concentration of dissolved phenoxyacetic acid against the concentration of the cyclodextrin. The type of phase solubility diagram (e.g., A-type, B-type) will indicate the nature of the complex and the extent of solubility enhancement.[6][7][8]

Expected Outcome: The formation of an inclusion complex is expected to increase the apparent solubility of the drug. Hydroxypropyl-β-cyclodextrin is likely to show a greater effect due to its higher aqueous solubility.

Visualizations

experimental_workflow cluster_prep Preparation cluster_methods Solubility Enhancement Methods cluster_analysis Analysis cluster_outcome Outcome start Sodium Phenoxyacetate Monohydrate ph pH Adjustment start->ph cosolvent Co-solvency start->cosolvent sd Solid Dispersion start->sd cd Cyclodextrin Complexation start->cd solubility Solubility Determination (UV-Vis/HPLC) ph->solubility cosolvent->solubility dissolution Dissolution Testing sd->dissolution solid_state Solid-State Characterization (DSC/XRPD) sd->solid_state cd->solubility end Improved Solubility & Dissolution solubility->end dissolution->end solid_state->end

Caption: Experimental workflow for improving the solubility of this compound.

logical_relationship cluster_problem Problem cluster_factors Influencing Factors cluster_solutions Potential Solutions problem Poor Solubility or Slow Dissolution ph_factor pH problem->ph_factor temp_factor Temperature problem->temp_factor solvent_factor Solvent System problem->solvent_factor particle_factor Particle Size problem->particle_factor sd_solution Formulate as Solid Dispersion problem->sd_solution cd_solution Cyclodextrin Complexation problem->cd_solution ph_solution Optimize pH ph_factor->ph_solution cosolvent_solution Use Co-solvents solvent_factor->cosolvent_solution micronization_solution Micronization particle_factor->micronization_solution

Caption: Logical relationship between solubility issues and potential solutions.

References

Technical Support Center: Crystallization of Sodium Phenoxyacetate Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the crystallization of sodium phenoxyacetate monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the crystallization of this compound.

Troubleshooting Crystallization Problems

This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Q1: My this compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?

A1: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid phase (an oil) rather than solid crystals. This is a common problem in crystallization and can be caused by several factors:

  • High Supersaturation: If the solution is too concentrated or cooled too quickly, the system may favor the formation of a supersaturated oil over the ordered structure of a crystal.

  • Impurities: The presence of impurities, such as unreacted phenol or byproducts like sodium glycolate from the synthesis, can lower the melting point of the solid or interfere with the crystal lattice formation, leading to oiling out.[1]

  • Inappropriate Solvent: The chosen solvent may not be ideal for crystallization, potentially leading to a stable liquid-liquid phase separation.

Solutions to Oiling Out:

  • Reduce Supersaturation:

    • Slower Cooling: Employ a gradual cooling profile to allow sufficient time for nucleation and crystal growth.

    • Solvent Addition: If oiling occurs upon cooling, reheat the solution to dissolve the oil and add a small amount of additional hot solvent to decrease the concentration before attempting to cool again slowly.

  • Seeding: Introduce a small amount of pre-existing this compound crystals (seed crystals) to the supersaturated solution at a temperature where the solution is metastable. This provides a template for crystal growth and can bypass the nucleation barrier that leads to oiling.

  • Solvent System Modification:

    • Consider using a mixed solvent system. For instance, dissolving the compound in a good solvent and then slowly adding an anti-solvent can induce crystallization.

    • If using an aqueous sodium hydroxide solution as described in some synthesis patents, ensure the concentration of sodium hydroxide is optimized, as it affects the solubility of sodium phenoxyacetate.[1]

Q2: The crystals of this compound I'm obtaining are very fine needles (acicular). This is causing problems with filtration and handling. How can I obtain larger, more equant crystals?

A2: An acicular (needle-like) crystal habit is common for some compounds and can indeed present challenges in downstream processing. Modifying the crystal habit often involves altering the crystallization conditions:

  • Slower Crystallization Rate: As with preventing oiling out, a slower cooling rate or a slower addition of anti-solvent can provide more time for crystals to grow in all dimensions, potentially leading to a less acicular shape.

  • Solvent Selection: The solvent can have a significant impact on crystal morphology. Experiment with different solvent systems, including mixtures of solvents. For example, crystallization from a different solvent or a solvent-antisolvent system might favor a different crystal habit.

  • pH Adjustment: The pH of the crystallization medium can influence the crystal habit of ionizable compounds. For sodium phenoxyacetate, which is the salt of a weak acid, the pH of the aqueous solution could be a critical parameter to investigate.

  • Impurity Control: The presence of certain impurities can selectively inhibit growth on specific crystal faces, leading to changes in crystal habit. While sometimes detrimental, this can also be leveraged. If a specific impurity is known to cause the needle-like habit, its removal before crystallization is crucial. Conversely, the controlled addition of a habit-modifying additive could potentially be explored.

Q3: My yield of this compound is low. What are the potential reasons and how can I improve it?

A3: Low yield can be attributed to several factors throughout the synthesis and crystallization process:

  • Incomplete Reaction: Ensure the initial synthesis of sodium phenoxyacetate is complete. Unreacted starting materials will reduce the theoretical maximum yield.

  • High Solubility in Mother Liquor: A significant amount of the product may remain dissolved in the solvent after crystallization. To address this:

    • Lower the Final Crystallization Temperature: Cooling the mixture to a lower temperature will decrease the solubility and increase the yield.

    • Optimize the Solvent System: If using a mixed solvent system, adjust the ratio of the good solvent to the anti-solvent to minimize the solubility of the product at the final temperature. The patent for preparing sodium phenoxyacetate suggests that its solubility is lower under alkaline conditions, which can be used to improve the yield.[1]

    • Evaporate Some Solvent: Before cooling, carefully evaporating a portion of the solvent will increase the concentration and lead to a higher yield upon cooling.

  • Losses During Workup: Minimize losses during filtration and washing by using appropriate techniques and washing with a minimal amount of cold solvent in which the product has low solubility.

Q4: I suspect my this compound is impure. What are the likely impurities and how can I remove them?

A4: Common impurities in sodium phenoxyacetate synthesized from phenol and chloroacetic acid in the presence of sodium hydroxide include:

  • Unreacted Phenol: Phenol is a common starting material and can be carried through if the reaction is incomplete.

  • Sodium Glycolate: This can form as a byproduct from the reaction of unreacted chloroacetic acid under alkaline conditions.[1]

  • Sodium Chloride: If sodium chloroacetate is used as a starting material or formed in situ, sodium chloride can be a byproduct.

Purification by Recrystallization:

Recrystallization is a powerful technique for purifying crystalline solids. The general procedure is as follows:

  • Solvent Selection: Choose a solvent or solvent system in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Water is a common solvent due to the ionic nature of the compound.[2][3] Mixed solvent systems (e.g., ethanol-water, methanol-water) can also be effective.

  • Dissolution: Dissolve the impure solid in a minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.

  • Isolation: Collect the purified crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals under appropriate conditions (e.g., in a vacuum oven at a moderate temperature).

Frequently Asked Questions (FAQs)

Q: What is the typical appearance of this compound crystals?

A: this compound is typically a white to off-white crystalline powder.[3] The hemihydrate has been described as forming colorless, needle-like crystals from aqueous solutions.[4]

Q: What is the solubility of this compound?

Q: Are there different polymorphic forms of sodium phenoxyacetate?

A: The existence of both a monohydrate and a hemihydrate form suggests that polymorphism is a relevant consideration for sodium phenoxyacetate.[4][5] Different crystalline forms can have different physical properties, such as solubility and stability. It is important to control the crystallization conditions to consistently produce the desired polymorph.

Q: What analytical techniques can be used to characterize the crystals?

A: Several techniques can be used to analyze the crystalline form, purity, and morphology of this compound:

  • Powder X-Ray Diffraction (PXRD): To identify the crystal form (polymorph) and assess crystallinity.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect polymorphic transitions.

  • Thermogravimetric Analysis (TGA): To determine the water content and assess thermal stability.

  • Microscopy (e.g., Scanning Electron Microscopy - SEM): To visualize the crystal morphology (shape and size).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Data Presentation

Table 1: Solubility of Sodium Phenoxyacetate

SolventTemperature (°C)Solubility (g/L)
Water20223.6[2]
Ethanol-Data not available
Methanol-Data not available
Isopropanol-Data not available

Note: Further experimental work is required to determine the solubility in common organic solvents.

Experimental Protocols

Protocol 1: Primary Crystallization of Sodium Phenoxyacetate from Reaction Mixture (based on Patent CN113788750A)

This protocol describes the crystallization of sodium phenoxyacetate directly from the reaction mixture after synthesis.

  • Reaction Completion: Following the synthesis of sodium phenoxyacetate from phenol and chloroacetic acid in an aqueous sodium hydroxide solution at 75-95 °C, ensure the reaction has gone to completion.[1]

  • Cooling: Stop heating the reaction mixture and allow it to cool. A controlled cooling rate is recommended to promote the growth of larger crystals and prevent oiling out. A typical cooling profile involves cooling to 25-30 °C over 1-8 hours.[1]

  • Agitation: Maintain gentle agitation during the cooling process to ensure homogeneity and facilitate mass transfer to the growing crystals.

  • Isolation: Once the crystallization is complete, collect the solid product by filtration (e.g., suction filtration) or centrifugation.[1]

  • Washing: Wash the filter cake with a small amount of cold, purified water to remove residual mother liquor containing impurities like unreacted phenol and sodium glycolate.

  • Drying: Dry the solid product, for example, by forced air drying or vacuum drying at 70-80 °C until a constant weight is achieved.[1]

Protocol 2: Recrystallization of this compound for Purification

This protocol provides a general procedure for the purification of crude this compound.

  • Solvent Selection: Based on solubility tests, select a suitable solvent or solvent mixture. Water is a good starting point. For a mixed solvent system, ethanol-water or methanol-water could be explored.

  • Dissolution: In a suitable flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot Filtration (if decolorized or if insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the activated carbon or any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum yield, further cool the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature that will not remove the water of hydration (e.g., below 70-80 °C).

Visualizations

Crystallization_Troubleshooting_Workflow start Start Crystallization Experiment problem Problem Encountered? start->problem oiling_out Oiling Out problem->oiling_out Yes, Oiling Out poor_morphology Poor Crystal Morphology (e.g., Needles, Fine Powder) problem->poor_morphology Yes, Poor Morphology low_yield Low Yield problem->low_yield Yes, Low Yield impurity Suspected Impurity problem->impurity Yes, Impure Product end Successful Crystallization problem->end No solution_oiling Reduce Supersaturation (Slower Cooling, Add Solvent) oiling_out->solution_oiling seed_oiling Introduce Seed Crystals oiling_out->seed_oiling solvent_oiling Modify Solvent System oiling_out->solvent_oiling solution_morphology Slower Crystallization Rate poor_morphology->solution_morphology solvent_morphology Change Solvent System poor_morphology->solvent_morphology ph_morphology Adjust pH poor_morphology->ph_morphology solution_yield Lower Final Temperature low_yield->solution_yield solvent_yield Optimize Solvent/Anti-solvent Ratio low_yield->solvent_yield evap_yield Evaporate Some Solvent low_yield->evap_yield recrystallize Perform Recrystallization impurity->recrystallize solution_oiling->start Retry seed_oiling->start Retry solvent_oiling->start Retry solution_morphology->start Retry solvent_morphology->start Retry ph_morphology->start Retry solution_yield->start Retry solvent_yield->start Retry evap_yield->start Retry recrystallize->end

Caption: Troubleshooting workflow for common crystallization problems.

Recrystallization_Protocol_Flowchart start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slowly Cool Solution to Induce Crystallization hot_filtration->cool isolate Isolate Crystals (Filtration) cool->isolate wash Wash Crystals with Cold Solvent isolate->wash dry Dry Purified Crystals wash->dry end Pure Sodium Phenoxyacetate Monohydrate Crystals dry->end

Caption: Experimental workflow for the recrystallization of this compound.

References

Technical Support Center: Purification of Crude Sodium Phenoxyacetate Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude sodium phenoxyacetate monohydrate.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of crude this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My crude this compound is off-color (e.g., yellow, brown, or reddish). How can I remove these color impurities?

A1: Colored impurities in the crude product can arise from residual phenol or byproducts from the synthesis. Several methods can be employed for decolorization:

  • Activated Carbon Treatment: This is a common and effective method.

    • Dissolve the crude this compound in a suitable solvent, such as water.

    • Add a small amount of activated carbon (typically 1-5% by weight of the solute) to the solution.

    • Heat the mixture gently with stirring for a short period.

    • Perform a hot filtration to remove the activated carbon, which will have adsorbed the colored impurities.

    • Proceed with the recrystallization of the decolorized filtrate.

  • Recrystallization: Sometimes, the colored impurities are significantly more soluble in the recrystallization solvent than the desired product. In such cases, the impurities will remain in the mother liquor after cooling and filtration, yielding a purer, colorless product. Multiple recrystallizations may be necessary.

  • Chromatography: For persistent color issues, purification via chromatography, such as reversed-phase flash chromatography, can be effective in separating the colored impurities from the final product.[1]

Q2: During recrystallization, my product is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[2][3] This often happens if the melting point of the solid is lower than the temperature of the solution or if there are significant impurities present.[4][5] Here are some troubleshooting steps:

  • Increase Solvent Volume: The concentration of the solute may be too high, causing it to come out of solution above its melting point. Add more of the hot recrystallization solvent to create a more dilute solution, then allow it to cool slowly.[4]

  • Slower Cooling: Rapid cooling can favor oil formation.[2] Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help achieve a slower cooling rate.

  • Change the Solvent System: If oiling persists, the chosen solvent may not be ideal. A different solvent or a mixed solvent system might be necessary.

  • Add Seed Crystals: Introducing a small, pure crystal of this compound can provide a nucleation site for crystal growth to begin, sometimes bypassing the oiling out phase.[2]

  • Control Supersaturation: Oiling out can be a result of high supersaturation.[3] Ensure a controlled and slow approach to the saturation point during cooling.

Q3: No crystals are forming, even after the solution has cooled completely. What is the problem?

A3: The failure of crystals to form is a common issue in recrystallization and can be due to several factors:

  • Too Much Solvent: This is the most frequent reason for no crystal formation.[2][6] If an excess of solvent was used, the solution may not be saturated upon cooling. To remedy this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Supersaturation: The solution might be supersaturated, a state where the solute concentration is higher than its normal solubility but has not yet precipitated.[2] To induce crystallization:

    • Scratch the inner surface of the flask with a glass rod just below the liquid level. The small scratches provide a surface for nucleation.[2][6]

    • Add a seed crystal of pure this compound.[2][6]

  • Insufficient Cooling: Ensure the solution has been cooled sufficiently, potentially in an ice-water bath, to reduce the solubility of the product.

Q4: The yield of my purified this compound is very low. What could have gone wrong?

A4: A low yield can be disappointing but is often preventable. Consider the following possibilities:

  • Excessive Solvent: As with the failure to form crystals, using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor.[4][6]

  • Premature Crystallization: If the solution cools too quickly during hot filtration, some product may crystallize on the filter paper and be lost. Ensure the funnel and receiving flask are pre-heated.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of the product.[6]

  • Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization will leave product in the solution.

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent for the recrystallization of this compound?

A1: Water is a good solvent for the recrystallization of this compound. It is readily available, non-toxic, and the compound has a suitable solubility profile in it. A Chinese patent suggests that sodium phenoxyacetate can be fully crystallized from an alkaline aqueous solution.[7] The solubility in water is reported to be 223.6 g/L at 20°C.[8]

Q2: What are the common impurities in crude this compound?

A2: Common impurities can include unreacted starting materials such as phenol and chloroacetic acid, as well as byproducts like sodium glycolate, which can form if any unreacted chloroacetic acid is present in the alkaline reaction mixture.[7] Additionally, colored byproducts may be present.[4]

Q3: How can I confirm the purity of my final product?

A3: The purity of the purified this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining purity.[9][10]

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. Impurities tend to broaden and depress the melting point. The melting point of sodium phenoxyacetate is reported to be 262-264°C.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any residual impurities.

Quantitative Data Summary

ParameterValueReference
Water Solubility 223.6 g/L at 20°C[8]
Melting Point 262-264°C[8]
Molecular Formula C₈H₇NaO₃·H₂O
Molecular Weight 192.14 g/mol [11]

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound from Water

  • Dissolution: In a beaker or Erlenmeyer flask, add the crude this compound. For every 1 gram of crude product, start by adding 4-5 mL of deionized water. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small additional portions of hot water until a clear solution is obtained. Avoid adding a large excess of water to ensure a good yield.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon (e.g., 50-100 mg for every 1 gram of crude product). Gently swirl the mixture and then heat it again to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are any insoluble impurities, perform a hot filtration. Pre-heat a funnel (with fluted filter paper) and a receiving Erlenmeyer flask by pouring boiling water through them. Discard the water and then quickly filter the hot solution. This step prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Crystal formation should begin during this time. For maximum yield, once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to an hour.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals in a drying oven at an appropriate temperature (e.g., 70-80°C) or in a desiccator under vacuum until a constant weight is achieved.[7]

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product add_solvent Add Hot Water start->add_solvent dissolve Clear Solution add_solvent->dissolve decolorize Optional: Add Activated Carbon dissolve->decolorize hot_filtration Hot Filtration decolorize->hot_filtration cool_slowly Slow Cooling hot_filtration->cool_slowly ice_bath Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Water vacuum_filtration->wash dry Drying wash->dry end Pure Product dry->end troubleshooting_logic start Start Purification problem Problem Encountered? start->problem no_crystals No Crystals Forming problem->no_crystals Yes oiling_out Product 'Oiling Out' problem->oiling_out Yes low_yield Low Yield problem->low_yield Yes success Successful Purification problem->success No solution_no_crystals 1. Evaporate some solvent 2. Scratch flask 3. Add seed crystal no_crystals->solution_no_crystals solution_oiling_out 1. Add more solvent 2. Cool slowly 3. Change solvent oiling_out->solution_oiling_out solution_low_yield 1. Use minimum hot solvent 2. Pre-heat funnel 3. Wash with ice-cold solvent low_yield->solution_low_yield solution_no_crystals->success solution_oiling_out->success solution_low_yield->success

References

Technical Support Center: Preventing Sodium Phenoxyacetate Monohydrate Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the precipitation of sodium phenoxyacetate monohydrate in experimental media.

Physicochemical Properties of Sodium Phenoxyacetate

Understanding the physicochemical properties of sodium phenoxyacetate is crucial for troubleshooting solubility issues.

PropertyValue
Molecular Formula C₈H₇NaO₃[1]
Molecular Weight 174.13 g/mol [1]
Appearance White crystalline powder[2]
Melting Point 262-264°C[3][4]
Water Solubility 223.6 g/L at 20°C[2][3][4]
pKa 3.17 at 20°C[4]

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound precipitation in media?

Precipitation of this compound in media can be triggered by several factors:

  • Temperature Shifts: Exposing media to significant temperature changes, such as repeated freeze-thaw cycles or moving from cold storage to a warmer incubator, can decrease the solubility of salts.[5] High-molecular-weight plasma proteins are particularly susceptible to falling out of solution with extreme temperature shifts.

  • pH Instability: The solubility of sodium phenoxyacetate, the salt of a weak acid, is highly dependent on the pH of the solution. A decrease in pH can lead to the formation of the less soluble free acid (phenoxyacetic acid), causing it to precipitate.

  • High Concentrations: If the concentration of this compound exceeds its solubility limit in the specific medium, it will precipitate out. This can also happen if evaporation occurs, which increases the concentration of all media components.[6]

  • Interactions with Other Media Components: Certain components in the media, particularly divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), can interact with phenoxyacetate to form less soluble salts. For example, calcium chloride (CaCl₂) and magnesium sulfate (MgSO₄) can react to form calcium sulfate crystals.[6] Metal supplements such as copper, iron, and zinc can also precipitate in the absence of chelating agents found in serum.[5]

  • Order of Component Addition: The sequence in which media components are mixed can be critical. Adding concentrated solutions together without proper dilution can lead to localized areas of supersaturation and subsequent precipitation.[5]

Q2: How can I prevent precipitation during media preparation?

To minimize the risk of precipitation, follow these preventative steps:

  • Use High-Purity Water: Start with deionized or distilled water suitable for cell culture.

  • Dissolve Components Separately: Prepare concentrated stock solutions of individual components. For example, dissolve calcium chloride separately in deionized water before adding it to the main media mixture.[5]

  • Control the Order of Addition: Add components one by one, ensuring each is fully dissolved before adding the next. It is often best to add salts that may precipitate last.

  • Maintain Proper pH: Adjust the pH of the final solution to a range where sodium phenoxyacetate is most soluble. Using a buffer system like HEPES can help maintain pH stability.[7]

  • Filter Sterilize: After all components are dissolved and the pH is adjusted, use a 0.22 µm filter to sterilize the medium. This will also remove any minor precipitates that may have formed.

Q3: What is the impact of temperature on solubility and how should I manage it?

Temperature plays a significant role in the solubility of most solid solutes. For many substances, solubility increases with temperature.[8][9] However, media is often stored at refrigerated temperatures (2-8°C), which can cause salts to precipitate out of concentrated solutions.

Best Practices for Temperature Management:

  • Storage: Store media and concentrated stock solutions at the recommended temperature. Refer to the manufacturer's guidelines for optimal storage conditions.[5]

  • Warming: Before use, gently warm the media to the experimental temperature (e.g., 37°C). Avoid rapid temperature changes.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing media can denature proteins and cause salts to precipitate.[5] If you need to store media frozen, aliquot it into smaller, single-use volumes.

Q4: How does the pH of the media affect the solubility of this compound?

The solubility of this compound is pH-dependent. Since it is the sodium salt of phenoxyacetic acid (a weak acid with a pKa of approximately 3.17), its solubility is influenced by the equilibrium between the salt form (phenoxyacetate ion) and the free acid form.

  • At a pH well above the pKa, the compound will exist predominantly in its ionized (salt) form, which is highly soluble in aqueous solutions.

  • As the pH of the media approaches the pKa, more of the phenoxyacetate ion will be converted to the less soluble phenoxyacetic acid, increasing the risk of precipitation.

Therefore, maintaining a stable pH in the optimal physiological range (typically 7.2-7.4 for cell culture) is critical.

Q5: Are there specific media components known to cause precipitation with this compound?

While there is no specific data on interactions with sodium phenoxyacetate, general principles of media chemistry suggest potential incompatibilities:

  • Divalent Cations: High concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺) are common culprits for precipitation in media.[6] These can form insoluble salts with various media components.

  • Phosphate and Bicarbonate Buffers: In the presence of calcium and magnesium, phosphate and bicarbonate can form insoluble calcium phosphate and magnesium carbonate, especially under alkaline pH conditions.

  • Metal Supplements: Essential metals like copper, iron, and zinc can precipitate, particularly in serum-free media where stabilizing proteins are absent.[5][10]

Experimental Protocols

Protocol 1: Recommended Media Preparation to Prevent Precipitation

This protocol provides a general workflow for preparing media containing this compound.

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of this compound in high-purity water.

    • Prepare separate concentrated stock solutions for components known to cause precipitation, such as calcium chloride and magnesium sulfate.

  • Media Formulation:

    • Begin with approximately 80% of the final volume of high-purity water.[7]

    • Add media components one at a time, allowing each to dissolve completely before adding the next.

    • Add the this compound stock solution to the desired final concentration.

    • Slowly add the stock solutions of potentially problematic salts (e.g., calcium chloride) while stirring continuously.

  • pH Adjustment:

    • Once all components are dissolved, check the pH of the solution.

    • Adjust the pH to the desired level (e.g., 7.4) using sterile 1N HCl or 1N NaOH.

  • Final Volume and Sterilization:

    • Bring the media to the final volume with high-purity water.

    • Sterilize the final medium by passing it through a 0.22 µm filter.

  • Storage:

    • Store the prepared medium at the recommended temperature (typically 2-8°C) and protect it from light.

Protocol 2: Solubility Test for this compound in a Specific Medium

This protocol helps determine the solubility limit of this compound in your specific experimental medium.

  • Preparation:

    • Prepare the base medium without this compound.

    • Create a series of aliquots of the base medium.

  • Titration:

    • To each aliquot, add increasing amounts of a concentrated this compound stock solution.

    • After each addition, mix thoroughly and allow the solution to equilibrate at the desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).

  • Observation:

    • Visually inspect each aliquot for any signs of precipitation or cloudiness.

    • For more precise measurement, you can measure the turbidity of each solution using a spectrophotometer.

  • Determination of Solubility Limit:

    • The highest concentration of this compound that remains completely dissolved is the approximate solubility limit in that specific medium under the tested conditions.

Visualizations

TroubleshootingWorkflow start Precipitation Observed in Media check_temp Review Temperature Conditions (Storage, Freeze-Thaw) start->check_temp check_ph Measure Media pH start->check_ph check_conc Verify Component Concentrations (Evaporation, Calculation Error) start->check_conc check_prep Review Media Preparation Protocol (Order of Addition, Separate Dissolution) start->check_prep solution_temp Adjust Storage/Handling Procedures (Aliquot, Avoid Temp Swings) check_temp->solution_temp Issue Identified solution_ph Adjust and Buffer pH check_ph->solution_ph Issue Identified solution_conc Recalculate and Prepare Fresh Media check_conc->solution_conc Issue Identified solution_prep Modify Preparation Protocol check_prep->solution_prep Issue Identified FactorsInfluencingSolubility main Sodium Phenoxyacetate Monohydrate Solubility temp Temperature main->temp ph pH of Media main->ph conc Concentration main->conc interactions Component Interactions main->interactions storage Storage Conditions temp->storage freezethaw Freeze-Thaw Cycles temp->freezethaw pka pKa Value ph->pka buffer Buffering Capacity ph->buffer evaporation Evaporation conc->evaporation cations Divalent Cations (Ca²⁺, Mg²⁺) interactions->cations

References

Technical Support Center: Optimizing Sodium Phenoxyacetate for Plant Growth

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the application of sodium phenoxyacetate in plant growth experiments. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing the concentration of sodium phenoxyacetate, troubleshoot common issues, and offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is sodium phenoxyacetate and how does it affect plant growth?

A1: Sodium phenoxyacetate is the sodium salt of phenoxyacetic acid. It belongs to the phenoxyalkanoic acid class of compounds, many of which exhibit auxin-like activity in plants.[1][2] Like natural auxins (e.g., indole-3-acetic acid), sodium phenoxyacetate can influence various aspects of plant growth and development, including cell elongation, cell division, and root formation. At optimal concentrations, it can promote growth, while at high concentrations, it can act as an herbicide.[1]

Q2: What is the typical dose-response of a plant to an auxin-like compound like sodium phenoxyacetate?

A2: The dose-response to auxin-like compounds typically follows a bell-shaped curve. This means that at low concentrations, increasing the amount of the substance leads to a proportional increase in a growth response (e.g., cell elongation). However, after reaching an optimal concentration, further increases in concentration lead to a decrease in the response, eventually becoming inhibitory and causing phytotoxicity.

Q3: How do I prepare a stock solution of sodium phenoxyacetate?

A3: To prepare a stock solution, weigh the desired amount of sodium phenoxyacetate powder and dissolve it in a small amount of a suitable solvent, such as 95% ethanol or acetone, before diluting it with distilled water to the final volume.[3] For example, to make a 1000 ppm (parts per million) stock solution, dissolve 100 mg of sodium phenoxyacetate in a few milliliters of ethanol and then add distilled water to a final volume of 100 mL.

Q4: What are the signs of phytotoxicity from sodium phenoxyacetate?

A4: At high concentrations, phenoxyacetic acid derivatives can cause various phytotoxic symptoms, including stunted root and shoot growth, chlorosis (yellowing of leaves), and necrotic lesions on the leaves.[4] Other signs of auxin overdose can include epinasty (downward bending of leaves), leaf curling, and stem twisting.

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
No observable effect on plant growth. 1. Concentration is too low: The applied concentration may be below the threshold required to elicit a response. 2. Ineffective application method: The compound may not be reaching the target tissues effectively. 3. Plant insensitivity: The specific plant species or developmental stage may not be responsive to this particular compound.1. Increase concentration: Perform a dose-response experiment with a wider range of concentrations. 2. Optimize application: For foliar application, ensure thorough coverage and consider adding a surfactant. For root application, ensure the compound is stable and available in the growth medium. 3. Consult literature: Research the responsiveness of your plant model to other auxin-like compounds.
Inconsistent results between experiments. 1. Inaccurate solution preparation: Errors in weighing or dilution can lead to variability. 2. Environmental fluctuations: Changes in light, temperature, or humidity can affect plant responses. 3. Variability in plant material: Differences in plant age, size, or health can lead to inconsistent results.1. Standardize solution preparation: Calibrate balances and use precise volumetric flasks. Prepare fresh solutions for each experiment. 2. Control environmental conditions: Conduct experiments in a controlled environment chamber with consistent conditions. 3. Use uniform plant material: Select plants of the same age and size for your experiments.
Signs of phytotoxicity (e.g., stunted growth, leaf curling). 1. Concentration is too high: The applied concentration is in the inhibitory range of the dose-response curve. 2. Uneven application: Some parts of the plant may have received a much higher dose.1. Reduce concentration: Conduct a dilution series to find the optimal, non-toxic concentration. 2. Ensure uniform application: For sprays, use a fine nozzle for even coverage. For soil drenching, apply the solution evenly around the base of the plant.

Quantitative Data Summary

The optimal concentration of sodium phenoxyacetate for plant growth promotion can vary significantly depending on the plant species, application method, and desired outcome. The following table provides a summary of reported concentrations for related phenoxyacetic acid compounds to guide initial experiments. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Compound Plant Species Application Method Concentration Range Observed Effect Reference
2,4-Dichlorophenoxyacetic acid (2,4-D)WheatInoculation medium2.0 - 4.0 ppmPromotion of para-nodule formation with Azospirillum brasilense.[5]
2,4-Dichlorophenoxyacetic acid, methyl esterTomatoLeaf dip1000 ppmGeneral method for testing growth regulators.[6]
Phenoxyacetic acid derivativesLettuce, SorghumIn vitroNot specifiedPhytotoxic effects on germination and root development.[7][8]
Substituted phenoxyacetic acidsVariousNot specifiedNot specifiedCytotoxic and mutagenic effects at high concentrations.[9]

Experimental Protocols

Protocol 1: Dose-Response Assay for Root Elongation in Arabidopsis thaliana
  • Prepare Media: Prepare half-strength Murashige and Skoog (MS) agar plates containing a range of sodium phenoxyacetate concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM).

  • Sterilize Seeds: Surface-sterilize Arabidopsis thaliana seeds (e.g., ecotype Columbia-0) using your standard laboratory protocol.

  • Plating: Aseptically place 10-15 sterilized seeds in a line on the surface of each agar plate.

  • Stratification: Wrap the plates and store them at 4°C in the dark for 2-3 days to synchronize germination.

  • Incubation: Transfer the plates to a growth chamber with controlled conditions (e.g., 22°C, 16-hour light/8-hour dark cycle).

  • Data Collection: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings on each plate.

  • Analysis: Calculate the average root length for each concentration and plot the data to generate a dose-response curve.

Protocol 2: Foliar Application on Tomato Plants (Solanum lycopersicum)
  • Plant Material: Use healthy, well-established tomato plants of a uniform size and developmental stage (e.g., 4-6 true leaves).

  • Solution Preparation: Prepare aqueous solutions of sodium phenoxyacetate at various concentrations (e.g., 0, 10, 50, 100, 500 ppm). Consider adding a non-ionic surfactant (e.g., 0.01% Tween-20) to improve leaf wetting.

  • Application: Using a fine-mist sprayer, apply the solutions to the foliage of the tomato plants until runoff. Ensure even coverage of both the upper and lower leaf surfaces. Apply a control solution (water with surfactant) to a separate group of plants.

  • Growth Conditions: Maintain the plants in a greenhouse or growth chamber with optimal and consistent conditions.

  • Data Collection: Over a period of several weeks, measure various growth parameters such as plant height, stem diameter, leaf area, and biomass (fresh and dry weight).

  • Analysis: Compare the growth parameters of the treated plants to the control group to determine the effect of each concentration.

Signaling Pathway and Experimental Workflow Diagrams

AuxinSignalingPathway cluster_extracellular Extracellular Space cluster_cell Plant Cell Sodium Phenoxyacetate Sodium Phenoxyacetate TIR1/AFB Receptor TIR1/AFB Receptor Sodium Phenoxyacetate->TIR1/AFB Receptor Binds to SCF Complex SCF Complex TIR1/AFB Receptor->SCF Complex Part of Aux/IAA Repressor Aux/IAA Repressor Proteasome Proteasome Aux/IAA Repressor->Proteasome Degraded by ARF Transcription Factor ARF Transcription Factor Aux/IAA Repressor->ARF Transcription Factor Inhibits SCF Complex->Aux/IAA Repressor Targets for degradation Auxin Response Genes Auxin Response Genes ARF Transcription Factor->Auxin Response Genes Activates Growth Response Growth Response Auxin Response Genes->Growth Response

Caption: Simplified auxin signaling pathway initiated by sodium phenoxyacetate.

ExperimentalWorkflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Create Dilution Series Create Dilution Series Prepare Stock Solution->Create Dilution Series Apply Treatment Apply Treatment Create Dilution Series->Apply Treatment Select Uniform Plant Material Select Uniform Plant Material Select Uniform Plant Material->Apply Treatment Incubate under Controlled Conditions Incubate under Controlled Conditions Apply Treatment->Incubate under Controlled Conditions Collect Data Collect Data Incubate under Controlled Conditions->Collect Data Analyze Results Analyze Results Collect Data->Analyze Results End End Analyze Results->End

Caption: General experimental workflow for testing sodium phenoxyacetate.

References

"sodium phenoxyacetate monohydrate storage and handling best practices"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and troubleshooting of sodium phenoxyacetate monohydrate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] It is recommended to store it at room temperature under an inert atmosphere.[3]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is crucial to wear appropriate personal protective equipment, including chemical-impermeable gloves, tightly fitting safety goggles, and protective clothing to prevent skin and eye contact.[1] In case of insufficient ventilation or dust formation, a full-face respirator is recommended.[1]

Q3: What are the known incompatibilities of this compound?

A3: This compound is incompatible with strong oxidizing agents.[2] Contact with these materials should be avoided to prevent hazardous reactions.

Q4: What should I do in case of accidental exposure?

A4: In case of accidental exposure, follow these first aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][2]

  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes.[1]

  • Ingestion: Rinse the mouth with water and do not induce vomiting.[1] In all cases of exposure, it is advisable to consult a doctor.[1]

Troubleshooting Guide for Experimental Use

This guide addresses common issues that may arise during the use of this compound in research, particularly in its application as a precursor for penicillin V fermentation.

Issue Potential Cause Troubleshooting Steps
Low Penicillin V Yield Suboptimal precursor concentrationOptimize the feeding strategy of sodium phenoxyacetate. Both depletion and excessive concentration can negatively impact yield.[4][5]
Formation of byproductsThe formation of p-hydroxypenicillin V can reduce the yield of penicillin V. This is more prevalent when the precursor concentration is low.[4][5] Consider using mutant strains of Penicillium chrysogenum that are deficient in their ability to hydroxylate phenoxyacetic acid.[4][5]
Competition with other precursorsIf other potential precursors, such as phenylacetic acid, are present in the fermentation medium, they may be preferentially utilized, leading to the production of other penicillin variants (e.g., penicillin G) and reducing the yield of penicillin V.[6] Ensure the purity of the fermentation medium and the selective feeding of phenoxyacetic acid.
Inconsistent Results in Synthesis Impurities in starting materialEnsure the purity of the this compound used. Impurities can lead to side reactions and inconsistent product formation.
Reaction conditions not optimizedSystematically vary reaction parameters such as temperature, solvent, and reaction time to determine the optimal conditions for your specific synthesis.
Poor Solubility in Organic Solvents Incorrect solvent choiceWhile soluble in water, sodium phenoxyacetate has limited solubility in many organic solvents. For reactions requiring an organic medium, consider converting it to the more soluble free acid (phenoxyacetic acid) or using a phase transfer catalyst.

Experimental Protocols

General Protocol for Penicillin V Fermentation using Penicillium chrysogenum**

This protocol provides a general outline for the use of sodium phenoxyacetate as a precursor in the fermentation of penicillin V.

  • Strain Selection and Inoculum Preparation:

    • Select a high-yielding strain of Penicillium chrysogenum.

    • Prepare a spore suspension from a 7-day-old culture.[3]

  • Seed Culture:

    • Inoculate a seed medium containing a suitable carbon source (e.g., glucose), nitrogen source, and essential minerals.[3][7]

    • Incubate at 25°C with shaking for 24 hours.[3][7]

  • Production Fermentation:

    • Transfer the seed culture to a larger production fermentation medium.

    • The production medium should contain a carbon source (e.g., lactose), a nitrogen source, and other necessary nutrients.[7]

    • Maintain the pH of the culture at approximately 6.5.[2]

  • Precursor Feeding:

    • Prepare a sterile solution of sodium phenoxyacetate.

    • Feed the precursor solution to the fermentation culture in a controlled manner to maintain an optimal concentration. The residual concentration of the precursor is critical for maximizing penicillin V production while minimizing the formation of byproducts.[2][4]

  • Monitoring and Harvesting:

    • Monitor the fermentation process by measuring parameters such as pH, biomass, and penicillin V concentration using methods like HPLC.[3]

    • Harvest the culture when the penicillin V concentration reaches its maximum, typically after several days of fermentation.[3]

Visualizations

Troubleshooting Workflow for Low Penicillin V Yield

The following diagram outlines a logical workflow for troubleshooting common causes of low penicillin V yield when using sodium phenoxyacetate as a precursor.

Low_Penicillin_V_Yield Start Low Penicillin V Yield Observed CheckPrecursor Check Precursor Concentration Profile Start->CheckPrecursor Suboptimal Suboptimal Concentration? CheckPrecursor->Suboptimal OptimizeFeed Action: Optimize Feeding Strategy Suboptimal->OptimizeFeed Yes AnalyzeByproducts Analyze for Byproducts (e.g., p-OH-Penicillin V) Suboptimal->AnalyzeByproducts No Resolved Yield Improved OptimizeFeed->Resolved HighByproducts High Byproduct Levels? AnalyzeByproducts->HighByproducts UseMutant Action: Use Mutant Strain Deficient in Hydroxylation HighByproducts->UseMutant Yes CheckCompetition Check for Competing Precursors (e.g., PAA) HighByproducts->CheckCompetition No UseMutant->Resolved CompetitionPresent Competing Precursor Present? CheckCompetition->CompetitionPresent PurifyMedium Action: Ensure Medium Purity and Selective Feeding CompetitionPresent->PurifyMedium Yes CompetitionPresent->Resolved No PurifyMedium->Resolved

Caption: Troubleshooting decision tree for low penicillin V yield.

Penicillin V Biosynthesis Pathway

This diagram illustrates the final step in the biosynthesis of penicillin V, where sodium phenoxyacetate plays a crucial role as the precursor for the side chain.

PenicillinV_Biosynthesis IsopenicillinN Isopenicillin N Acyltransferase Acyl-CoA: Isopenicillin N Acyltransferase (IAT) IsopenicillinN->Acyltransferase PhenoxyaceticAcid Phenoxyacetic Acid (from Sodium Phenoxyacetate) PhenoxyaceticAcid->Acyltransferase PenicillinV Penicillin V Acyltransferase->PenicillinV

Caption: Final step of Penicillin V biosynthesis.

References

Technical Support Center: Refining Sodium Phenoxyacetate Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the refining of sodium phenoxyacetate monohydrate.

Troubleshooting Guides

This section addresses common issues encountered during the refining of this compound through recrystallization.

Issue 1: The compound does not dissolve in the chosen solvent, even at elevated temperatures.

  • Possible Cause: The solvent is not appropriate for this compound. The polarity of the solvent may be too low.

  • Solution:

    • Solvent Selection: Sodium phenoxyacetate is a salt and is soluble in water.[1] For recrystallization, a solvent is needed in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. While water is a good solvent, a mixed solvent system might be necessary to achieve the desired solubility profile. Consider mixtures of water with a miscible organic solvent like ethanol or acetone.

    • Solubility Testing: Before proceeding with a large-scale recrystallization, perform small-scale solubility tests with a variety of solvents and solvent mixtures to identify the optimal system.

Issue 2: No crystals form upon cooling, even after an extended period.

  • Possible Cause 1: Supersaturation. The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility at that temperature, but crystallization has not been initiated.

  • Solution 1:

    • Induce Crystallization:

      • Seeding: Add a small "seed" crystal of pure this compound to the solution to provide a nucleation site for crystal growth.

      • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can act as nucleation sites.

  • Possible Cause 2: Too much solvent was used. If an excessive amount of solvent was used to dissolve the compound, the solution may not be saturated enough for crystals to form upon cooling.

  • Solution 2:

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Continue to cool and observe for crystal formation. Be careful not to evaporate too much solvent, as this can cause the compound to "oil out."

Issue 3: The compound "oils out" instead of forming crystals.

  • Possible Cause 1: The melting point of the compound is lower than the boiling point of the solvent. This can cause the compound to separate as a liquid (oil) rather than a solid.

  • Solution 1:

    • Adjust Solvent System: Use a lower-boiling point solvent or a mixed solvent system that allows for dissolution at a temperature below the compound's melting point.

  • Possible Cause 2: Significant impurities are present. High levels of impurities can depress the melting point and interfere with crystal lattice formation.

  • Solution 2:

    • Pre-purification: If the starting material is highly impure, consider a preliminary purification step, such as a wash with a solvent in which the desired compound is insoluble, before attempting recrystallization.

    • Slower Cooling: Allow the solution to cool more slowly to give the molecules more time to arrange themselves into a crystal lattice.

Issue 4: The yield of recovered crystals is very low.

  • Possible Cause 1: Too much solvent was used. As mentioned previously, this can keep a significant amount of the product dissolved in the mother liquor.

  • Solution 1:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Possible Cause 2: Premature crystallization during hot filtration. If a hot filtration step is used to remove insoluble impurities, the solution may cool and form crystals on the filter paper.

  • Solution 2:

    • Keep Equipment Hot: Warm the funnel and receiving flask before filtration to prevent a significant temperature drop. Use a slight excess of hot solvent to ensure the compound remains in solution during the transfer. The excess solvent can be evaporated after filtration.

  • Possible Cause 3: The final cooling temperature is not low enough.

  • Solution 3:

    • Ice Bath: Once the solution has cooled to room temperature, place it in an ice-water bath to maximize crystal recovery.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at low temperatures. Based on its chemical structure (a sodium salt of a carboxylic acid), water is a good starting point.[1] For refining, a mixed solvent system, such as water-ethanol or water-acetone, often provides the best results by allowing for fine-tuning of the solubility gradient.

Q2: How does the cooling rate affect the purity and size of the crystals?

A2: The rate of cooling has a significant impact on both the purity and size of the resulting crystals.

  • Slow Cooling: Promotes the formation of larger, more well-defined crystals. This slow growth allows for the selective incorporation of the desired molecules into the crystal lattice, excluding impurities more effectively and generally resulting in higher purity.

  • Rapid Cooling: Tends to produce smaller crystals and can trap impurities within the crystal lattice, leading to lower purity.

Q3: What are the expected purity and yield from a typical recrystallization of this compound?

Q4: How can I confirm the purity of my refined this compound?

A4: The purity of the refined product can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A common and accurate method for determining the purity of organic compounds.

  • Melting Point Analysis: A pure compound will have a sharp and defined melting point range. Impurities tend to broaden and depress the melting point. The melting point of sodium phenoxyacetate is approximately 262-264°C.

  • Spectroscopic Methods (NMR, IR): These techniques can be used to confirm the chemical structure and identify the presence of any impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a suitable flask, add the crude this compound. Add a small amount of the chosen solvent (e.g., a 9:1 water:ethanol mixture) and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid has just completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a drying oven at an appropriate temperature (e.g., 70-80°C) until a constant weight is achieved.[2]

Quantitative Data

Table 1: Physical and Chemical Properties of Sodium Phenoxyacetate

PropertyValueReference
Molecular FormulaC₈H₇NaO₃PubChem
Molecular Weight174.13 g/mol PubChem
Melting Point262-264 °CChemicalBook
Solubility in Water223.6 g/L at 20°CChemicalBook
AppearanceWhite to off-white crystalline powderChemicalBook

Table 2: Example Synthesis and Purity Data for Sodium Phenoxyacetate

ParameterExample 1Example 2Reference
Reactants [2]
Phenol0.8 mol100.0 mol[2]
Chloroacetic Acid1.4 mol120.0 mol[2]
Sodium Hydroxide2.5 mol250 mol[2]
Reaction Conditions [2]
Temperature90 °C90 °C[2]
Time6 h4 h[2]
Crystallization [2]
Temperature25 °C20 °C[2]
Drying [2]
Temperature80 °C80 °C[2]
Time8 h>8 h[2]
Results [2]
Yield95.2%94.2%[2]
Purity99.80%100%[2]

Visualizations

experimental_workflow start Crude Sodium Phenoxyacetate Monohydrate dissolution Dissolve in Minimum Hot Solvent start->dissolution hot_filtration Hot Gravity Filtration (Optional) dissolution->hot_filtration cooling Slow Cooling to Room Temperature dissolution->cooling No Insoluble Impurities hot_filtration->cooling ice_bath Cool in Ice-Water Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Ice-Cold Solvent vacuum_filtration->washing drying Dry to Constant Weight washing->drying end Refined Sodium Phenoxyacetate Monohydrate drying->end troubleshooting_logic start No Crystals Form Upon Cooling check_supersaturation Is the solution supersaturated? start->check_supersaturation induce_crystallization Induce Crystallization: - Seed Crystal - Scratch Flask check_supersaturation->induce_crystallization Yes check_solvent_volume Was too much solvent used? check_supersaturation->check_solvent_volume No crystals_form Crystals Form induce_crystallization->crystals_form reduce_volume Evaporate Excess Solvent check_solvent_volume->reduce_volume Yes check_solvent_volume->crystals_form No, other issue reduce_volume->crystals_form

References

Technical Support Center: Sodium Phenoxyacetate Monohydrate in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of sodium phenoxyacetate monohydrate in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

Troubleshooting Guide

Researchers may encounter several challenges when working with this compound. This guide provides solutions to common problems.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Results in Biological Assays 1. Compound Instability: The compound may be degrading in your experimental medium. 2. Hygroscopicity: The powder may have absorbed moisture, altering its effective concentration.[1][2][3] 3. Impurity: The presence of unreacted starting materials (e.g., phenol, chloroacetic acid) or byproducts from synthesis can interfere with the assay.[4]1. Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles. The stability of phenoxyacetic acids can be influenced by pH and temperature.[5] 2. Store the compound in a desiccator. Handle the powder in a low-humidity environment to minimize moisture absorption.[1][2] 3. Verify the purity of your compound. Use analytical methods like HPLC or titration to assess purity.[6][7] If impurities are suspected, recrystallization may be necessary.
Difficulty Dissolving the Compound 1. Incorrect Solvent: While soluble in water, solubility can be limited in certain organic solvents.[8][9][10] 2. Low Temperature: Solubility may be reduced at lower temperatures. 3. pH of the Solution: The pH can affect the solubility of carboxylic acid salts.[11]1. Use deionized water as the primary solvent. For cell culture experiments, dissolve in a small amount of sterile water or PBS before further dilution in media. For organic reactions, consider polar aprotic solvents, but verify solubility first. 2. Gently warm the solution to aid dissolution, but avoid excessive heat which could cause degradation. 3. Adjust the pH if necessary and compatible with your experiment. The salt is more soluble in neutral to alkaline conditions.[12]
Precipitation in Cell Culture Media 1. Supersaturation: The final concentration in the media may exceed its solubility limit. 2. Interaction with Media Components: The compound may react with components in the serum or media, leading to precipitation.1. Prepare a concentrated stock solution and dilute it serially in the culture medium to the desired final concentration. 2. Perform a solubility test in your specific cell culture medium before conducting the experiment. Observe for any precipitation over time.
Powder Clumping and Poor Flowability Hygroscopicity: The compound readily absorbs moisture from the atmosphere, causing particles to stick together.[1][2][3]Store the compound in a tightly sealed container with a desiccant. Handle in a glove box or a controlled humidity environment if precise measurements are critical.[1]

Frequently Asked Questions (FAQs)

1. What is the molecular weight and formula of this compound?

The molecular formula is C8H9NaO4, and the molecular weight is 192.14 g/mol .[13]

2. What is the appearance and color of this compound?

It is typically a white to off-white crystalline powder.[14]

3. What is the solubility of this compound?

It is soluble in water.[14] Carboxylic acid salts are generally more soluble in water than their corresponding acids.[12]

4. What are the common applications of sodium phenoxyacetate in research?

Phenoxyacetic acid and its derivatives have been investigated for a range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[14][15] It is also used as a precursor in the synthesis of other compounds.[14][15]

5. How should I prepare a stock solution for cell culture experiments?

It is recommended to prepare a concentrated stock solution in a sterile solvent like water or phosphate-buffered saline (PBS). This stock solution can then be sterile-filtered and diluted to the final working concentration in the cell culture medium.

6. What are the potential mechanisms of action of phenoxyacetic acid derivatives?

Research on various phenoxyacetic acid derivatives suggests several potential mechanisms. Some derivatives have been shown to act as agonists for the free fatty acid receptor 1 (FFA1), which is involved in insulin secretion.[16] Others have demonstrated anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.[17]

7. How can I assess the purity of my this compound sample?

Several methods can be used to assess purity, including:

  • Melting Point Determination: A sharp melting point close to the literature value suggests high purity. Impurities tend to broaden and lower the melting point.[7]

  • Titration: Acid-base titration can be used to determine the concentration of the carboxylate salt.[6]

  • Spectroscopy: Techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify impurities.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is a sensitive method for detecting and quantifying impurities.

Quantitative Data Summary

PropertyValueReference(s)
Molecular Formula C8H9NaO4[13]
Molecular Weight 192.14 g/mol [13]
Appearance White to off-white crystalline powder[14]
Water Solubility Soluble[14]
Melting Point 98-100 °C (for the acid form)[18]

Detailed Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of this compound in a cell line of interest.

1. Materials:

  • This compound

  • Cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in sterile water or PBS.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same amount of solvent used for the stock solution) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Hypothetical Signaling Pathway

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sodium_Phenoxyacetate Sodium Phenoxyacetate Receptor Membrane Receptor (e.g., FFA1) Sodium_Phenoxyacetate->Receptor G_Protein G-Protein Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Transcription_Factor Transcription Factor (e.g., NF-κB) PKC->Transcription_Factor Gene_Expression Gene Expression (e.g., Pro-inflammatory Cytokines) Transcription_Factor->Gene_Expression Experimental_Workflow Start Start Prepare_Stock Prepare Stock Solution of Sodium Phenoxyacetate Monohydrate Start->Prepare_Stock Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Serial Dilutions Prepare_Stock->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate for 24/48/72 hours Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_DMSO Add DMSO to Dissolve Formazan Incubate_MTT->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Analyze Data and Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Technical Support Center: Sodium Phenoxyacetate Monohydrate Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the temperature and pH stability of sodium phenoxyacetate monohydrate for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?

A1: The main factors influencing the stability of this compound in aqueous solutions are pH and temperature. Extreme pH values (highly acidic or alkaline) and elevated temperatures can lead to the degradation of the compound.

Q2: What is the expected degradation pathway for sodium phenoxyacetate in an aqueous solution?

A2: The most probable degradation pathway for sodium phenoxyacetate in an aqueous solution is the hydrolysis of the ether linkage under harsh conditions, which would yield phenol and glycolic acid. This is more likely to occur under extreme pH and high-temperature conditions.

Q3: How does pH affect the stability of sodium phenoxyacetate solutions?

A3: Sodium phenoxyacetate, as the sodium salt of a weak acid (phenoxyacetic acid), is expected to be most stable in neutral to slightly alkaline solutions.

  • Acidic Conditions (pH < 4): In highly acidic solutions, the phenoxyacetate anion will be protonated to form phenoxyacetic acid. While phenoxyacetic acid itself is relatively stable, very low pH and high temperatures could promote hydrolysis of the ether bond.

  • Neutral to Slightly Alkaline Conditions (pH 7-9): This is the expected optimal pH range for the stability of sodium phenoxyacetate in solution.

  • Strongly Alkaline Conditions (pH > 10): At high pH and elevated temperatures, base-catalyzed hydrolysis of the ether linkage may occur, although this is generally a slow process for ethers.

Q4: What is the influence of temperature on the stability of sodium phenoxyacetate solutions?

A4: As with most chemical compounds, the rate of degradation of sodium phenoxyacetate will increase with temperature. It is recommended to store aqueous solutions at refrigerated temperatures (2-8 °C) to minimize potential degradation over time. For long-term storage, frozen solutions (-20 °C or below) would be preferable. The solid-state melting point of sodium phenoxyacetate is reported to be between 262-264°C, indicating high thermal stability in its solid form.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Loss of potency in a prepared solution over time. Degradation of sodium phenoxyacetate.- Verify the pH of the solution and adjust to a neutral or slightly alkaline range (pH 7-9).- Store the solution at a lower temperature (e.g., 2-8 °C or frozen).- Prepare fresh solutions more frequently.- Perform a stability study to determine the appropriate shelf-life under your specific storage conditions.
Appearance of a new peak in HPLC analysis of a stored solution. Formation of a degradation product.- Attempt to identify the degradation product using techniques like mass spectrometry (MS).- Review the storage conditions (pH, temperature, light exposure) to identify the stress factor causing degradation.- Modify the formulation or storage conditions to prevent the formation of the impurity.
Precipitation observed in a refrigerated or frozen solution. Decreased solubility at lower temperatures.- Allow the solution to come to room temperature and gently agitate to redissolve the precipitate.- If precipitation persists, consider preparing a less concentrated solution.- Verify the identity of the precipitate to ensure it is not a degradation product.

Data Summary

Since specific experimental data for the stability of this compound is limited, the following tables provide an expected stability profile based on general chemical knowledge of similar compounds. These are not experimental values and should be confirmed by dedicated stability studies.

Table 1: Expected pH Stability of Sodium Phenoxyacetate in Aqueous Solution at Room Temperature

pH RangeExpected StabilityPotential Degradation Pathway
< 4Moderate to GoodAcid-catalyzed hydrolysis of the ether linkage (slow)
4 - 9ExcellentMinimal degradation expected
> 9Good to ModerateBase-catalyzed hydrolysis of the ether linkage (slow at RT)

Table 2: Expected Temperature Stability of Sodium Phenoxyacetate in Aqueous Solution (at pH 7)

TemperatureExpected StabilityComments
-20 °CExcellentRecommended for long-term storage.
2-8 °CExcellentSuitable for short to medium-term storage.
Room Temperature (~25 °C)GoodPotential for slow degradation over extended periods.
> 40 °CModerate to PoorIncreased rate of degradation expected.

Experimental Protocols

To rigorously determine the stability of this compound in your specific formulation, a forced degradation study is recommended.

Protocol: Forced Degradation Study of this compound

1. Objective: To evaluate the stability of this compound under various stress conditions (hydrolysis, oxidation, and heat) to identify potential degradation products and degradation pathways.

2. Materials:

  • This compound

  • Hydrochloric Acid (HCl), 0.1 N and 1 N

  • Sodium Hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen Peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • HPLC system with a UV detector

  • Stability chambers or ovens

3. Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in high-purity water.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Store the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 N HCl.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Store the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 N NaOH.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Store the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points.

    • Analyze the samples directly by HPLC.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in a stability chamber at an elevated temperature (e.g., 60°C).

    • Withdraw samples at appropriate time points over a period of several days.

    • Analyze the samples directly by HPLC.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the intact sodium phenoxyacetate from any potential degradation products.

    • Analyze all samples from the forced degradation studies.

    • Calculate the percentage of degradation for each condition.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Sodium Phenoxyacetate Stock Solution acid Acid Hydrolysis (HCl, 60°C) stock->acid base Base Hydrolysis (NaOH, 60°C) stock->base oxidation Oxidation (H₂O₂, RT) stock->oxidation thermal Thermal Stress (60°C) stock->thermal neutralize_acid Neutralize (NaOH) acid->neutralize_acid neutralize_base Neutralize (HCl) base->neutralize_base hplc Stability-Indicating HPLC Analysis oxidation->hplc thermal->hplc neutralize_acid->hplc neutralize_base->hplc data Data Interpretation (Degradation Profile) hplc->data

Caption: Workflow for a forced degradation study of this compound.

Stability_Logic_Diagram cluster_factors Primary Stability Factors cluster_conditions Solution Conditions cluster_outcome Expected Outcome pH pH of Solution acidic Acidic (pH < 4) pH->acidic neutral Neutral/Slightly Alkaline (pH 7-9) pH->neutral alkaline Alkaline (pH > 10) pH->alkaline Temp Storage Temperature low_temp Low Temperature (≤ 8°C) Temp->low_temp rt Room Temperature (~25°C) Temp->rt high_temp High Temperature (> 40°C) Temp->high_temp degradation Potential Degradation acidic->degradation stable Stable neutral->stable alkaline->degradation low_temp->stable rt->degradation Slow over time high_temp->degradation

Caption: Logical relationship between stability factors and expected outcomes for sodium phenoxyacetate.

"avoiding contamination in sodium phenoxyacetate monohydrate cultures"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding and addressing contamination in cell cultures supplemented with sodium phenoxyacetate monohydrate.

Troubleshooting Guide

Encountering contamination can be a significant setback in research. This guide provides a systematic approach to identifying and resolving common contamination issues in your this compound cultures.

Observed Problem Potential Cause Recommended Action
Sudden change in media color (e.g., yellowing), turbidity, or unusual odor. Bacterial Contamination 1. Immediately quarantine and discard the contaminated culture flask(s) to prevent cross-contamination.[1][2] 2. Disinfect the incubator and all work surfaces thoroughly.[1][2] 3. Review your aseptic technique for preparing and handling the this compound stock solution and culture media. 4. Filter-sterilize a new stock solution of this compound using a 0.22 µm syringe filter.
Visible filamentous growth (mold) or small, budding particles (yeast) in the culture. Fungal or Yeast Contamination 1. Isolate and dispose of the contaminated culture(s) immediately. Fungal spores can spread easily.[1][3] 2. Decontaminate the entire cell culture hood and incubator. Consider a deep clean or fumigation if the problem persists.[3] 3. Check all reagents, including the this compound powder, for any visible signs of contamination before use. 4. Ensure proper aseptic technique, especially when opening and closing containers.
Cells appear stressed, have reduced proliferation rates, or show altered morphology, but the medium appears clear. Mycoplasma Contamination 1. Quarantine the suspected culture and any other cultures it may have come into contact with. 2. Test the culture for mycoplasma using a reliable detection method such as PCR, ELISA, or fluorescent staining.[4][5] 3. If positive, discard the contaminated culture and all related reagents. Attempting to salvage the culture with antibiotics is often not recommended as it can lead to resistant strains.[5] 4. Test all cell banks and new cell lines for mycoplasma before introducing them into the main lab.[2]
Inconsistent experimental results, poor cell growth, or unexpected cellular responses. Chemical Contamination 1. Review the preparation of your this compound stock solution. Ensure the correct solvent and concentration were used. 2. Use high-purity, sterile water and reagents for all solutions.[6][7] 3. Check for any residues from cleaning agents on glassware or equipment. 4. Consider the possibility of endotoxin contamination from water or serum.[7][8]
Presence of a different cell type in the culture. Cross-Contamination with another Cell Line 1. Discard the contaminated culture. 2. Review your laboratory workflow to identify potential sources of cross-contamination. This can include sharing media bottles between different cell lines or improper handling in the biosafety cabinet.[9] 3. Work with only one cell line at a time in the biosafety cabinet.[9] 4. Maintain separate, clearly labeled reagents for each cell line.

Frequently Asked Questions (FAQs)

Q1: How can I ensure my this compound stock solution is sterile and does not introduce contamination?

A1: To ensure the sterility of your this compound stock solution, it is crucial to prepare it under aseptic conditions in a certified biosafety cabinet. After dissolving the powder in a suitable sterile solvent (e.g., cell culture-grade water or PBS), the solution should be sterilized by passing it through a 0.22 µm syringe filter. It is also good practice to prepare small-volume aliquots to minimize the risk of contaminating the entire stock with repeated use.

Q2: What are the first signs of bacterial contamination in my cultures treated with this compound?

A2: The most common initial signs of bacterial contamination are a rapid drop in the pH of the culture medium, causing the phenol red indicator to turn yellow, and a sudden cloudiness or turbidity of the medium.[10] Under a microscope, you may observe small, motile black dots or rods between your cells.[1]

Q3: Can the this compound itself be a source of contamination?

A3: While less common, the powder itself could potentially be a source of microbial or endotoxin contamination if not manufactured and packaged under sterile conditions. To mitigate this risk, always source your reagents from reputable suppliers who provide a certificate of analysis. If you suspect the powder is contaminated, you can try to sterilize the prepared solution by filtration, but for endotoxins, this will not be effective.

Q4: My culture medium is clear, but my cells are not behaving as expected after adding this compound. What could be the issue?

A4: If your culture medium is clear but you observe changes in cell health or behavior, such as reduced proliferation or altered morphology, you should suspect mycoplasma or chemical contamination.[5][10] Mycoplasma are very small bacteria that do not cause visible turbidity but can significantly impact cell physiology.[5] Chemical contamination could arise from impurities in the this compound, the solvent used, or from residual detergents on your labware.[6]

Q5: How should I properly handle and store my this compound to prevent contamination?

A5: this compound powder should be stored in a cool, dry, and dark place as per the manufacturer's instructions. When preparing solutions, use sterile spatulas and weigh the powder in a clean, draft-free environment, preferably within a biosafety cabinet. The sterile stock solution should be stored in aliquots at an appropriate temperature (e.g., 4°C or -20°C) to maintain its stability and prevent microbial growth.

Experimental Protocols

Protocol 1: Preparation and Sterilization of this compound Stock Solution
  • Materials:

    • This compound powder

    • Sterile, cell culture-grade water or Phosphate Buffered Saline (PBS)

    • Sterile 50 mL conical tubes

    • Sterile 0.22 µm syringe filter

    • Sterile syringes (10-50 mL)

    • Sterile, nuclease-free microcentrifuge tubes for aliquots

  • Procedure:

    • In a certified biosafety cabinet, weigh the desired amount of this compound powder.

    • Transfer the powder to a sterile 50 mL conical tube.

    • Add the required volume of sterile, cell culture-grade water or PBS to achieve the desired stock concentration.

    • Vortex or gently swirl the tube until the powder is completely dissolved.

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile 50 mL conical tube.

    • Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

    • Label the aliquots with the name of the compound, concentration, and date of preparation.

    • Store the aliquots at the recommended temperature.

Protocol 2: Mycoplasma Detection by PCR
  • Materials:

    • Cell culture supernatant or cell lysate

    • Mycoplasma-specific PCR detection kit (commercially available)

    • PCR tubes

    • Micropipettes and sterile, filter-barrier tips

    • Thermal cycler

    • Gel electrophoresis equipment and reagents

    • DNA stain (e.g., SYBR Safe)

    • UV transilluminator

  • Procedure:

    • Collect 1 mL of cell culture supernatant from the culture to be tested. It is best to collect the sample when the cells are near confluency.

    • Prepare the sample according to the instructions provided with your mycoplasma PCR detection kit. This may involve a DNA extraction step.

    • Set up the PCR reaction in PCR tubes as per the kit's protocol. Include a positive control (containing mycoplasma DNA) and a negative control (containing sterile water instead of sample DNA).

    • Place the PCR tubes in a thermal cycler and run the recommended PCR program.

    • After the PCR is complete, prepare an agarose gel for electrophoresis.

    • Load the PCR products (including controls) onto the gel.

    • Run the gel electrophoresis to separate the DNA fragments by size.

    • Stain the gel with a DNA stain and visualize the bands using a UV transilluminator.

    • Compare the bands from your sample to the positive and negative controls to determine the presence or absence of mycoplasma contamination. A band of the correct size in your sample lane indicates a positive result.

Visualizations

Contamination_Troubleshooting_Workflow Contamination Troubleshooting Workflow Start Observe Anomaly in Culture Visual_Check Visual Inspection (Turbidity, Color Change, Filaments) Start->Visual_Check Microscopy Microscopic Examination (Bacteria, Yeast, Fungi) Visual_Check->Microscopy Anomaly Detected No_Visual_Signs No Visible Contamination Visual_Check->No_Visual_Signs No Obvious Signs Quarantine_Discard Quarantine and Discard Contaminated Culture Microscopy->Quarantine_Discard Contaminant Identified Mycoplasma_Test Perform Mycoplasma Test (PCR) No_Visual_Signs->Mycoplasma_Test Chemical_Review Review Reagent Preparation (Sodium Phenoxyacetate Solution) No_Visual_Signs->Chemical_Review Mycoplasma_Test->Chemical_Review Negative Result Mycoplasma_Test->Quarantine_Discard Positive Result Review_Protocols Review Aseptic Technique Chemical_Review->Review_Protocols Decontaminate Decontaminate Equipment and Workspace Quarantine_Discard->Decontaminate Decontaminate->Review_Protocols End Resume Experiment with New Culture Review_Protocols->End

Caption: A logical workflow for troubleshooting contamination in cell cultures.

Aseptic_Technique_Workflow Aseptic Technique for Sodium Phenoxyacetate Solution Start Prepare Biosafety Cabinet Weigh_Powder Weigh Sodium Phenoxyacetate Monohydrate Powder Start->Weigh_Powder Dissolve Dissolve in Sterile Solvent Weigh_Powder->Dissolve Filter_Sterilize Filter-Sterilize with 0.22 µm Filter Dissolve->Filter_Sterilize Aliquot Aliquot into Sterile Tubes Filter_Sterilize->Aliquot Store Store at Appropriate Temperature Aliquot->Store End Sterile Stock Solution Ready for Use Store->End

Caption: Workflow for the sterile preparation of a this compound stock solution.

References

Method Refinement for Sodium Phenoxyacetate Monohydrate Quantification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantification of sodium phenoxyacetate monohydrate. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental analysis.

High-Performance Liquid Chromatography (HPLC) Method

Experimental Protocol: HPLC Method

1. Chromatographic Conditions:

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 0.05M Potassium Dihydrogen Phosphate Buffer (pH 4.5) (40:60 v/v)
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Injection Volume 20 µL
Column Temperature 30°C
Run Time Approximately 10 minutes

2. Reagent and Sample Preparation:

  • Potassium Dihydrogen Phosphate Buffer (0.05M, pH 4.5): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 4.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix 400 mL of acetonitrile with 600 mL of the 0.05M potassium dihydrogen phosphate buffer (pH 4.5). Degas the solution before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards (e.g., 10, 25, 50, 100, 150, 200 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the sample containing approximately 100 mg of this compound and dissolve it in 100 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

3. System Suitability:

Before sample analysis, ensure the chromatographic system is suitable by injecting the standard solution (e.g., 100 µg/mL) in replicate (n=5). The system is deemed suitable if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0%
HPLC Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Q1: Why is my peak tailing?

  • Possible Causes:

    • Secondary Interactions: The acidic nature of the phenoxyacetate moiety can lead to interactions with residual silanols on the silica-based C18 column.

    • Column Overload: Injecting too concentrated a sample.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase is critical for maintaining the analyte in a single ionic form.

    • Column Degradation: Voids or contamination in the column.

  • Solutions:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of phenoxyacetic acid (approximately 3.1) to ensure it is fully protonated and reduce silanol interactions.

    • Use a Deactivated Column: Employ an end-capped C18 column with minimal residual silanol activity.

    • Reduce Sample Concentration: Dilute the sample to a lower concentration.

    • Add a Competing Acid: Incorporate a small amount of a competing acid like trifluoroacetic acid (TFA) (0.1%) to the mobile phase to mask silanol interactions.

    • Column Maintenance: Flush the column with a strong solvent or replace it if it's old or contaminated.

Q2: My peak is fronting. What should I do?

  • Possible Causes:

    • Sample Overload: Injecting an excessive amount of the analyte.

    • Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase.

    • Low Column Temperature: Operating at a temperature that is too low can sometimes lead to peak fronting.

  • Solutions:

    • Reduce Injection Volume or Concentration: Decrease the amount of sample injected onto the column.

    • Use Mobile Phase as Sample Solvent: Dissolve the sample in the mobile phase to ensure compatibility.

    • Increase Column Temperature: A moderate increase in column temperature (e.g., to 35-40°C) may improve peak shape.

Q3: I am observing broad peaks. How can I improve them?

  • Possible Causes:

    • Large Dead Volume: Excessive tubing length or improper connections in the HPLC system.

    • Column Contamination or Void: Buildup of contaminants on the column frit or a void at the column inlet.

    • Low Flow Rate: A flow rate that is too low can lead to peak broadening due to diffusion.

    • Inadequate Mobile Phase Composition: The mobile phase may not be optimal for the analyte.

  • Solutions:

    • Optimize System Connections: Minimize tubing length and ensure all fittings are secure.

    • Clean or Replace the Column: Wash the column with a series of strong solvents or replace it if necessary.

    • Optimize Flow Rate: Experiment with slightly higher flow rates.

    • Adjust Mobile Phase: Modify the organic-to-aqueous ratio or try a different organic modifier (e.g., methanol).

Q4: The baseline of my chromatogram is drifting. What is the cause?

  • Possible Causes:

    • Column Not Equilibrated: Insufficient time for the column to stabilize with the mobile phase.

    • Mobile Phase Inconsistency: Changes in the composition of the mobile phase during the run.

    • Temperature Fluctuations: Unstable column or detector temperature.

    • Contaminated Mobile Phase or Column: Impurities leaching from the column or present in the mobile phase.

  • Solutions:

    • Ensure Proper Equilibration: Allow the column to equilibrate with the mobile phase for at least 30-60 minutes before analysis.

    • Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and ensure it is well-mixed and degassed.

    • Use a Column Oven and Thermostat the Detector: Maintain a stable temperature for both the column and the detector.

    • Use High-Purity Solvents: Employ HPLC-grade solvents and reagents.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing reagent_prep Reagent & Mobile Phase Preparation sample_prep Sample & Standard Preparation system_suitability System Suitability Test sample_prep->system_suitability sample_injection Sample Injection system_suitability->sample_injection data_acquisition Data Acquisition sample_injection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.

Non-Aqueous Titration Method

As an alternative to HPLC, non-aqueous titration is a reliable method for the assay of sodium salts of weak acids like sodium phenoxyacetate. This method is particularly useful when an HPLC system is not available.

Experimental Protocol: Non-Aqueous Titration

1. Reagents and Solutions:

  • Perchloric Acid (0.1 N in Glacial Acetic Acid): Cautiously mix 8.5 mL of 72% perchloric acid with 900 mL of glacial acetic acid. Add 30 mL of acetic anhydride and dilute to 1000 mL with glacial acetic acid. Allow the solution to stand for 24 hours before use. Standardize against potassium hydrogen phthalate.

  • Crystal Violet Indicator: Dissolve 0.1 g of crystal violet in 100 mL of glacial acetic acid.

  • Glacial Acetic Acid: Analytical reagent grade.

2. Titration Procedure:

  • Accurately weigh about 300 mg of this compound.

  • Dissolve the sample in 50 mL of glacial acetic acid. Gentle warming may be required to aid dissolution.

  • Cool the solution to room temperature.

  • Add 2-3 drops of crystal violet indicator.

  • Titrate with 0.1 N perchloric acid in glacial acetic acid until the color changes from violet to blue-green.

  • Perform a blank titration using 50 mL of glacial acetic acid and subtract the blank value from the sample titration volume.

3. Calculation:

Each mL of 0.1 N perchloric acid is equivalent to 19.21 mg of this compound (C₈H₇NaO₃·H₂O).

Where:

  • V_s = Volume of titrant consumed by the sample (mL)

  • V_b = Volume of titrant consumed by the blank (mL)

  • N = Normality of the perchloric acid titrant

  • W = Weight of the sample (mg)

Non-Aqueous Titration Troubleshooting Guide

Q1: The endpoint color change is not sharp. What could be the reason?

  • Possible Causes:

    • Presence of Water: Moisture in the solvent or on the glassware can interfere with the titration and lead to a poor endpoint.

    • Indicator Issues: The indicator may have degraded or an incorrect amount was used.

    • Weak Acid/Base: The analyte may be too weakly basic in the chosen solvent system.

  • Solutions:

    • Use Anhydrous Solvents: Ensure that the glacial acetic acid is anhydrous. Dry all glassware thoroughly before use.

    • Prepare Fresh Indicator: Use a freshly prepared indicator solution.

    • Optimize Solvent: While glacial acetic acid is standard, for very weak bases, a more inert solvent like acetonitrile could be explored, though this would require significant method redevelopment.

Q2: My assay results are consistently low. Why?

  • Possible Causes:

    • Incomplete Dissolution: The sample may not have dissolved completely in the glacial acetic acid.

    • Incorrect Standardization of Titrant: The normality of the perchloric acid solution may be incorrect.

    • Loss of Sample During Transfer: Errors in weighing or transferring the sample.

  • Solutions:

    • Ensure Complete Dissolution: Gently warm the solution to ensure the sample is fully dissolved before titration.

    • Re-standardize the Titrant: Frequently standardize the perchloric acid solution against a primary standard.

    • Careful Handling: Use meticulous weighing and transfer techniques.

Troubleshooting Logic Diagram

Titration_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Corrective Actions issue Poor Endpoint or Inaccurate Results moisture Moisture Contamination issue->moisture titrant Incorrect Titrant Concentration issue->titrant dissolution Incomplete Sample Dissolution issue->dissolution indicator Indicator Problem issue->indicator dry Use Anhydrous Solvents & Dry Glassware moisture->dry restandardize Re-standardize Titrant titrant->restandardize ensure_dissolution Ensure Complete Sample Dissolution dissolution->ensure_dissolution fresh_indicator Prepare Fresh Indicator Solution indicator->fresh_indicator

Caption: Troubleshooting logic for non-aqueous titration issues.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

Based on its synthesis from phenol and chloroacetic acid in the presence of sodium hydroxide, potential impurities could include:

  • Unreacted phenol

  • Unreacted chloroacetic acid

  • Sodium chloride (a byproduct)

  • Sodium glycolate (from the reaction of chloroacetic acid with excess sodium hydroxide)[2]

Q2: How can I develop a stability-indicating HPLC method for this compound?

A stability-indicating method must be able to separate the intact drug from its degradation products. To develop such a method, you would need to perform forced degradation studies. This involves subjecting the this compound to stress conditions such as:

  • Acidic and Basic Hydrolysis: e.g., 0.1 N HCl and 0.1 N NaOH at elevated temperatures.

  • Oxidative Degradation: e.g., 3% hydrogen peroxide.

  • Thermal Degradation: Heating the solid drug substance.

  • Photodegradation: Exposing the drug to UV and visible light.

The resulting degraded samples are then analyzed by HPLC to ensure that all degradation peaks are well-resolved from the main peak of sodium phenoxyacetate.

Q3: Can I use UV-Vis spectrophotometry for the quantification of this compound?

UV-Vis spectrophotometry can be a simple and rapid method for quantification, but it is less specific than HPLC.[3] It is suitable for the analysis of pure samples or simple formulations where there are no interfering substances that absorb at the same wavelength. A UV scan of sodium phenoxyacetate in a suitable solvent (e.g., water or methanol) would be necessary to determine the wavelength of maximum absorbance (λmax) for quantitative analysis. A calibration curve would then be prepared to determine the concentration of unknown samples.[4][5][6] However, this method cannot separate the active ingredient from its impurities or degradation products.

References

Validation & Comparative

A Comparative Analysis of Sodium Phenoxyacetate Monohydrate and Other Phenoxy Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the relative performance, mechanism of action, and experimental evaluation of sodium phenoxyacetate monohydrate in the context of widely used phenoxy herbicides.

Introduction

Phenoxy herbicides, a class of synthetic auxins, have been a cornerstone of selective broadleaf weed control in agriculture since the mid-20th century. Their mechanism of action mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and lethal growth in susceptible plants. While compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) are well-established and widely used, the herbicidal properties of the parent compound, phenoxyacetic acid, and its salt, sodium phenoxyacetate, are less characterized in comparative studies. This guide provides a detailed comparison of this compound with other prominent phenoxy herbicides, supported by available data and detailed experimental protocols for further research.

Phenoxyacetic acid serves as the foundational structure for many phenoxy herbicides.[1][2] The herbicidal efficacy of these compounds is significantly influenced by the type and position of substitutions on the phenyl ring.[3] Generally, chlorinated derivatives such as 2,4-D and MCPA exhibit substantially higher herbicidal activity than the unsubstituted phenoxyacetic acid.[3][4]

Mechanism of Action: The Auxin Signaling Pathway

Phenoxy herbicides exert their effects by hijacking the plant's natural auxin signaling pathway. At the molecular level, auxin (or its synthetic mimic) acts as a "molecular glue" to promote the interaction between the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) receptor proteins and Aux/IAA transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of auxin-responsive genes, leading to a cascade of physiological effects that, at high concentrations of synthetic auxins, result in uncontrolled growth and plant death.

Below is a diagram illustrating this critical signaling pathway.

AuxinSignalingPathway cluster_nucleus Nucleus Auxin Auxin / Phenoxy Herbicide TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF ARF Aux_IAA->ARF Represses Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Gene_Expression Altered Gene Expression Auxin_Response_Genes->Gene_Expression Leads to Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth Results in

Figure 1: Simplified diagram of the auxin/phenoxy herbicide signaling pathway.

Comparative Performance Data

Direct comparative studies detailing the herbicidal efficacy of this compound against commercial phenoxy herbicides are limited. However, research on related phenoxyacetic acid derivatives provides insights into its expected performance. The herbicidal activity of phenoxyacetic acids is highly dependent on the substitutions on the aromatic ring.

One study investigating eugenoxyacetic acid, a derivative of phenoxyacetic acid, found that at a concentration of 3 mmol L-1, it inhibited the germination of lettuce by 18.58% and aerial growth by 62.89%.[5] This suggests that the basic phenoxyacetic acid structure possesses inherent herbicidal properties, albeit likely less potent than its chlorinated counterparts. For context, 2,4-D is effective at much lower concentrations.

HerbicideTarget SpeciesEndpointConcentrationResult
Eugenoxyacetic AcidLactuca sativa (Lettuce)Germination Inhibition3 mmol L-118.58%
Eugenoxyacetic AcidLactuca sativa (Lettuce)Aerial Growth Inhibition3 mmol L-162.89%

Table 1: Herbicidal Activity of a Phenoxyacetic Acid Derivative. [5]

It is important to note that the lack of substitutions on the phenyl ring of phenoxyacetic acid likely results in a lower binding affinity for the TIR1/AFB receptor complex compared to molecules like 2,4-D, which have been optimized for this interaction.

Experimental Protocols

To facilitate further comparative research, detailed experimental protocols for assessing the herbicidal activity of this compound and other phenoxy herbicides are provided below. These protocols are adapted from established methodologies for herbicide evaluation.

Experiment 1: Seed Germination and Seedling Growth Inhibition Assay

This experiment aims to quantify the inhibitory effect of the test compounds on seed germination and early seedling growth.

Materials:

  • Seeds of a susceptible broadleaf species (e.g., Lactuca sativa - lettuce, Arabidopsis thaliana)

  • This compound

  • 2,4-D (as a positive control)

  • MCPA (as a positive control)

  • Distilled water (as a negative control)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare stock solutions of this compound, 2,4-D, and MCPA in distilled water.

  • Create a dilution series for each compound to test a range of concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

  • Place two layers of filter paper in each petri dish and moisten with 5 mL of the respective test solution or control.

  • Place 25 seeds of the test plant species evenly on the filter paper in each petri dish.

  • Seal the petri dishes with parafilm to prevent evaporation.

  • Incubate the petri dishes in a growth chamber at 25°C with a 16-hour light/8-hour dark cycle for 7 days.

  • After 7 days, record the following data for each dish:

    • Germination Percentage: (Number of germinated seeds / Total number of seeds) x 100

    • Root Length: Measure the length of the primary root of each germinated seedling.

    • Shoot Length: Measure the length of the shoot of each germinated seedling.

  • Calculate the mean and standard deviation for each parameter at each concentration.

  • Plot dose-response curves and calculate the IC50 (concentration causing 50% inhibition) for each parameter.

ExperimentalWorkflow start Start prep_solutions Prepare Herbicide Stock Solutions and Dilutions start->prep_solutions prep_petri Prepare Petri Dishes with Filter Paper and Test Solutions prep_solutions->prep_petri sow_seeds Sow Seeds in Petri Dishes prep_petri->sow_seeds incubate Incubate in Growth Chamber (7 days) sow_seeds->incubate collect_data Collect Data: - Germination % - Root Length - Shoot Length incubate->collect_data analyze_data Analyze Data: - Dose-Response Curves - IC50 Calculation collect_data->analyze_data end End analyze_data->end

Figure 2: Workflow for the seed germination and seedling growth inhibition assay.
Experiment 2: Whole Plant Foliar Application Assay

This experiment evaluates the herbicidal efficacy of the compounds when applied to the foliage of young plants.

Materials:

  • Young, actively growing broadleaf plants (e.g., 3-4 week old Brassica napus - canola, or Solanum lycopersicum - tomato)

  • This compound

  • 2,4-D (as a positive control)

  • MCPA (as a positive control)

  • A suitable solvent and surfactant for foliar application

  • Spray bottle or a laboratory sprayer

  • Greenhouse or controlled environment growth room

Procedure:

  • Grow the test plants in individual pots until they reach the 3-4 leaf stage.

  • Prepare spray solutions of the test compounds at various concentrations. Include a surfactant to ensure even coverage. A control group should be sprayed with the solvent and surfactant solution only.

  • Apply the treatments to the foliage of the plants until runoff. Ensure that each treatment group has a sufficient number of replicate plants (e.g., 5-10).

  • Return the plants to the greenhouse and observe them over a period of 14-21 days.

  • Assess the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) for the following:

    • Phytotoxicity Rating: Use a visual rating scale (e.g., 0 = no injury, 100 = complete death) to assess symptoms such as epinasty (twisting), chlorosis (yellowing), and necrosis (tissue death).

    • Fresh Weight: At the end of the experiment, harvest the above-ground biomass of each plant and record the fresh weight.

    • Dry Weight: Dry the harvested biomass in an oven at 60°C until a constant weight is achieved and record the dry weight.

  • Analyze the data to compare the effects of the different herbicides and concentrations on plant health and biomass.

Conclusion

While this compound shares the basic chemical scaffold and mechanism of action with other phenoxy herbicides, the available evidence and structure-activity relationships strongly suggest that its herbicidal efficacy is considerably lower than that of its commercially successful chlorinated derivatives like 2,4-D and MCPA. The lack of activating substituents on the phenyl ring likely reduces its affinity for the auxin receptor complex, necessitating higher concentrations to achieve a phytotoxic effect. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies to quantify these differences in performance and to further explore the structure-activity relationships within this important class of herbicides.

References

Comparative Efficacy of Sodium Phenoxyacetate Monohydrate in Arabidopsis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of Auxin Effects on Arabidopsis Development

Synthetic auxins play a crucial role in various aspects of plant growth and development.[1][2] Their effects are often concentration-dependent and can be observed in key developmental processes such as root elongation, lateral root formation, and gravitropism. The following table summarizes the typical effects of common auxins in Arabidopsis, providing a baseline for the expected performance of sodium phenoxyacetate monohydrate.

Compound Primary Root Elongation Lateral Root Formation Root Hair Elongation Gravitropic Response Typical Concentration Range
This compound (Inferred) Inhibition at high concentrationsPromotion at optimal concentrationsPromotionAlteration0.1 µM - 10 µM
Indole-3-acetic acid (IAA) Inhibition at high concentrations[3]PromotionPromotionEssential for normal response0.01 µM - 10 µM
2,4-Dichlorophenoxyacetic acid (2,4-D) Strong inhibition[4][5]Strong promotion, can lead to callus formation[6]Promotion[7]Can disrupt normal response at high concentrations0.01 µM - 5 µM
1-Naphthaleneacetic acid (NAA) Inhibition[8]Strong promotion[9][10]Promotion[8]Can restore gravitropism in certain mutants[11]0.01 µM - 10 µM

Experimental Protocols

To empirically determine the efficacy of this compound and compare it to other auxins, the following standardized assays in Arabidopsis thaliana are recommended.

Primary Root Elongation Assay

This assay assesses the effect of a compound on the primary root growth of Arabidopsis seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • 0.5x Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar

  • Sterile petri dishes

  • Test compounds (this compound, IAA, 2,4-D, NAA) dissolved in a suitable solvent (e.g., DMSO or ethanol)

  • Growth chamber with controlled light and temperature

Procedure:

  • Surface sterilize Arabidopsis seeds and sow them on petri dishes containing 0.5x MS medium.

  • Stratify the seeds at 4°C for 2-3 days in the dark to ensure uniform germination.

  • Place the plates vertically in a growth chamber under a long-day photoperiod (16h light / 8h dark) at 22°C for 4-5 days.

  • Prepare 0.5x MS plates supplemented with a range of concentrations of the test compounds. Include a solvent control plate.

  • Transfer seedlings of uniform size to the treatment plates, placing them vertically. Mark the position of the root tip on the back of the plate.

  • Incubate the plates vertically in the growth chamber for an additional 3-5 days.

  • Measure the new root growth from the marked position to the new root tip.[12]

Lateral Root Formation Assay

This assay quantifies the number of lateral roots produced in response to auxin treatment.

Materials:

  • Same as for the Primary Root Elongation Assay.

Procedure:

  • Follow steps 1-4 of the Primary Root Elongation Assay.

  • Transfer 4-5 day old seedlings to the treatment plates.

  • Incubate the plates vertically in the growth chamber for 5-7 days.

  • Count the number of emerged lateral roots along the primary root under a dissecting microscope.[13][14] For more detailed analysis, the number of lateral root primordia can also be counted after clearing the root tissue.

Root Gravitropism Assay

This assay evaluates the effect of a compound on the root's response to gravity.

Materials:

  • Same as for the Primary Root Elongation Assay.

Procedure:

  • Follow steps 1-3 of the Primary Root Elongation Assay.

  • Transfer the seedlings to treatment plates and grow them vertically for another 1-2 days.

  • Rotate the plates by 90 degrees.[15][16]

  • Capture images of the roots at regular intervals (e.g., every 2-4 hours) over a 24-hour period.

  • Measure the angle of root curvature over time using image analysis software (e.g., ImageJ).[17]

Visualizations

To further illustrate the concepts discussed, the following diagrams represent the auxin signaling pathway and a general experimental workflow.

Auxin_Signaling_Pathway Canonical Auxin Signaling Pathway in Arabidopsis cluster_nucleus Nucleus Auxin Auxin TIR1_AFB TIR1/AFB (Auxin Receptor) Auxin->TIR1_AFB binds Aux_IAA Aux/IAA (Repressor) TIR1_AFB->Aux_IAA promotes binding TIR1_AFB->Aux_IAA ubiquitination & degradation ARF ARF (Auxin Response Factor) Aux_IAA->ARF represses ARE Auxin Response Element (on DNA) ARF->ARE binds Auxin_Responsive_Gene Auxin Responsive Gene ARE->Auxin_Responsive_Gene regulates Experimental_Workflow General Workflow for Auxin Efficacy Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Data Collection & Analysis A Seed Sterilization & Stratification B Germination on Control Medium A->B C Transfer Seedlings to Treatment Plates B->C D Incubation under Controlled Conditions C->D E Phenotypic Measurement (Root Length, Lateral Roots, etc.) D->E F Statistical Analysis E->F G Comparison of Efficacy F->G

References

Comparative Analysis of Sodium Phenoxyacetate Monohydrate's Potential Cross-Reactivity with Hormone Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in publicly available scientific literature exists regarding the direct interaction of sodium phenoxyacetate monohydrate with nuclear hormone receptors. To date, no quantitative binding affinity or functional assay data has been published for this specific compound against key hormone receptors such as the estrogen, androgen, progesterone, and glucocorticoid receptors. This guide, therefore, aims to provide a comparative framework by presenting data on a structurally related compound, 2,4-dichlorophenoxyacetic acid (2,4-D), and detailing the established experimental protocols that can be employed to determine the cross-reactivity profile of this compound.

Comparative Cross-Reactivity Data

In the absence of direct data for this compound, we present findings for the widely studied phenoxy herbicide, 2,4-D. A comprehensive in vitro screening to assess its potential interaction with endocrine pathways demonstrated a lack of significant binding or activation of estrogen and androgen receptors[1].

CompoundEstrogen Receptor Alpha (ERα)Androgen Receptor (AR)Progesterone Receptor (PR)Glucocorticoid Receptor (GR)
This compound No data availableNo data availableNo data availableNo data available
2,4-Dichlorophenoxyacetic Acid (2,4-D) No evidence of binding or transcriptional activation[1]No evidence of binding[1]No data availableNo data available

Table 1: Summary of available cross-reactivity data for this compound and the related compound 2,4-D with key hormone receptors.

Signaling Pathways

Hormone receptors are ligand-activated transcription factors that, upon binding to their cognate hormones, translocate to the nucleus, bind to specific DNA sequences known as hormone response elements (HREs), and modulate the transcription of target genes. This process can be either activated (agonism) or inhibited (antagonism) by compounds that interact with the receptor.

Hormone_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Hormone/ Test Compound Receptor_inactive Inactive Hormone Receptor Ligand->Receptor_inactive Binding HSP Heat Shock Proteins Receptor_inactive->HSP Dissociation Receptor_active Active Receptor Dimer Receptor_inactive->Receptor_active Conformational Change & Dimerization HRE Hormone Response Element Receptor_active->HRE Binding cluster_nucleus cluster_nucleus Receptor_active->cluster_nucleus Translocation Transcription Gene Transcription HRE->Transcription Modulation mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response Protein->Cellular_Response

Figure 1: Generalized signaling pathway for nuclear hormone receptors.

Experimental Protocols

To ascertain the cross-reactivity of this compound with hormone receptors, a tiered approach involving receptor binding and functional reporter gene assays is recommended.

Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled native ligand for binding to the hormone receptor. A decrease in radioactivity bound to the receptor in the presence of the test compound indicates binding.

Methodology:

  • Receptor Source: Prepare cytosolic extracts containing the target receptor from appropriate tissues (e.g., rat uterus for ER, rat prostate for AR) or use purified recombinant human receptors.

  • Incubation: Incubate a constant concentration of the radiolabeled ligand (e.g., [³H]-estradiol for ER, [³H]-R1881 for AR) with the receptor preparation in the presence of increasing concentrations of this compound.

  • Separation: Separate receptor-bound from unbound radioligand using methods such as hydroxylapatite or dextran-coated charcoal.

  • Quantification: Measure the radioactivity of the receptor-bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the radioligand binding). The binding affinity (Ki) can then be calculated.

Binding_Assay_Workflow start Start prep Prepare Receptor (e.g., cytosol extract) start->prep incubation Incubate Receptor with: - Radiolabeled Ligand - Increasing concentrations of  this compound prep->incubation separation Separate Bound and Free Ligand incubation->separation quantify Quantify Radioactivity (Scintillation Counting) separation->quantify analysis Calculate IC50 and Ki values quantify->analysis end End analysis->end

Figure 2: Workflow for a competitive radioligand binding assay.

Reporter Gene Assay

This cell-based functional assay measures the ability of a test compound to induce or inhibit gene expression mediated by a specific hormone receptor.

Methodology:

  • Cell Culture: Use a mammalian cell line (e.g., HeLa, HEK293) that is co-transfected with two plasmids: one expressing the full-length human hormone receptor of interest and another containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple copies of the corresponding hormone response element.

  • Treatment: Expose the transfected cells to a range of concentrations of this compound. To test for antagonistic activity, cells are co-treated with the test compound and a known agonist for the receptor.

  • Lysis and Measurement: After an appropriate incubation period (typically 24 hours), lyse the cells and measure the activity of the reporter protein (e.g., luminescence for luciferase).

  • Data Analysis: Plot the reporter gene activity against the concentration of the test compound to determine the EC50 (for agonistic activity) or IC50 (for antagonistic activity).

Reporter_Gene_Assay start Start transfect Transfect Cells with: - Hormone Receptor Plasmid - Reporter Gene Plasmid start->transfect culture Culture Transfected Cells transfect->culture treat Treat Cells with Sodium Phenoxyacetate Monohydrate (± Agonist) culture->treat incubate Incubate for 24 hours treat->incubate lyse Cell Lysis incubate->lyse measure Measure Reporter Gene Activity (e.g., Luminescence) lyse->measure analysis Determine EC50 / IC50 measure->analysis end End analysis->end

Figure 3: Workflow for a hormone receptor reporter gene assay.

Conclusion

While there is currently no evidence to suggest that this compound interacts with hormone receptors, the absence of data necessitates empirical testing. The established protocols for competitive binding and reporter gene assays provide a robust framework for researchers and drug development professionals to definitively characterize the cross-reactivity profile of this compound. The findings for the structurally related herbicide, 2,4-D, which showed no interaction with estrogen or androgen receptors, may suggest a low likelihood of cross-reactivity for this compound, but this can only be confirmed through direct experimental evaluation.

References

The Utility of Sodium Phenoxyacetate Monohydrate as a Control in Auxin Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant hormone research, the selection of appropriate controls is paramount to the validity and interpretation of experimental results. When investigating the effects of auxins, a class of phytohormones that regulate virtually all aspects of plant growth and development, the use of a truly inert control compound is crucial. This guide provides a comparative analysis of sodium phenoxyacetate monohydrate as a control compound in auxin studies, presenting its performance relative to active auxins and other control alternatives, supported by experimental data and detailed protocols.

Introduction to Auxin Controls

Auxin research often employs synthetic auxins like Indole-3-acetic acid (IAA), 1-Naphthaleneacetic acid (NAA), and 2,4-Dichlorophenoxyacetic acid (2,4-D) to elicit physiological responses. An ideal negative control should be structurally similar to the active compound but lack its biological activity, ensuring that any observed effects are due to the specific auxin signaling pathway and not to generalized chemical or osmotic stress. While compounds like 2-naphthoxyacetic acid (2-NAA), an inactive analog of 1-NAA, are sometimes used, phenoxyacetic acid and its salts, such as this compound, represent another category of potential controls due to their structural relation to the phenoxyacetic acid class of herbicides.

Comparative Analysis of Auxin Activity

Sodium phenoxyacetate is the sodium salt of phenoxyacetic acid. While some derivatives of phenoxyacetic acid, particularly those with halogen substitutions, are potent synthetic auxins (e.g., 2,4-D), the unsubstituted phenoxyacetic acid molecule exhibits significantly lower auxin activity. This is attributed to its reduced affinity for auxin receptors and transporters.

Phenylacetic acid (PAA), a naturally occurring auxin that is structurally related to phenoxyacetic acid, has been shown to have significantly weaker auxin activity compared to IAA. This provides a useful proxy for understanding the likely biological effect of sodium phenoxyacetate.

Table 1: Comparison of Auxin Activity on Lateral Root Formation in Arabidopsis thaliana

CompoundConcentration (µM)Lateral Root Density (Number/mm)Relative Activity vs. IAA
Mock (Control)-0.5 ± 0.1-
IAA0.12.5 ± 0.31
PAA1.01.8 ± 0.2~0.1
PAA102.2 ± 0.3~0.05

Data synthesized from studies on Phenylacetic Acid, a weak natural auxin structurally related to phenoxyacetic acid. The activity of PAA is approximately 10- to 20-fold lower than that of IAA[1].

Table 2: Comparison of Auxin-Responsive Gene Expression (DR5::GUS) in Arabidopsis thaliana Roots

CompoundConcentration (µM)Relative GUS Expression Level
Mock (Control)-1
IAA1.025
PAA202.5

Data synthesized from studies on Phenylacetic Acid. The induction of the auxin-responsive DR5 promoter by PAA is significantly weaker than by IAA[1].

Based on the available data for structurally similar compounds, this compound is expected to exhibit very low to negligible auxin activity, making it a suitable candidate for a negative control in experiments where a compound from the phenoxyacetic acid family is being studied.

Experimental Protocols

Protocol 1: Root Elongation Inhibition Assay in Arabidopsis thaliana

This protocol is designed to assess the inhibitory effect of auxinic compounds on primary root growth.

1. Plant Material and Growth Conditions:

  • Sterilize Arabidopsis thaliana (Col-0) seeds and sow them on Murashige and Skoog (MS) agar plates.
  • Stratify the seeds at 4°C for 2 days in the dark.
  • Germinate and grow seedlings vertically for 4-5 days under a 16-hour light/8-hour dark photoperiod at 22°C.

2. Preparation of Treatment Plates:

  • Prepare MS agar medium and autoclave.
  • Allow the medium to cool to approximately 50-60°C.
  • Add the test compounds from stock solutions to the desired final concentrations. For example:
  • Active Auxin: IAA at 0.1 µM.
  • Control Compound: this compound at 0.1 µM, 1 µM, and 10 µM.
  • Mock Control: Add the same volume of the solvent used for the stock solutions (e.g., DMSO or ethanol).
  • Pour the medium into square petri dishes and allow them to solidify.

3. Root Growth Measurement:

  • Transfer seedlings of uniform size to the treatment plates.
  • Mark the position of the root tips at the time of transfer.
  • Return the plates to the growth chamber and incubate vertically.
  • Measure the primary root elongation from the initial mark after 3-5 days.
  • Calculate the percentage of root growth inhibition relative to the mock control.

Protocol 2: Auxin-Responsive Gene Expression Analysis using qRT-PCR

This protocol measures the induction of early auxin-responsive genes.

1. Plant Material and Treatment:

  • Grow Arabidopsis thaliana (Col-0) seedlings in liquid MS medium for 7 days with gentle shaking.
  • Prepare treatment solutions in liquid MS medium:
  • Active Auxin: IAA at 1 µM.
  • Control Compound: this compound at 1 µM and 10 µM.
  • Mock Control: Add the equivalent volume of solvent.
  • Treat the seedlings with the respective solutions for 1-2 hours.

2. RNA Extraction and cDNA Synthesis:

  • Harvest the seedlings, blot them dry, and immediately freeze them in liquid nitrogen.
  • Extract total RNA using a suitable kit or protocol.
  • Synthesize first-strand cDNA from the total RNA.

3. qRT-PCR:

  • Perform quantitative real-time PCR using primers for early auxin-responsive genes (e.g., IAA1, IAA5, GH3.3) and a reference gene (e.g., ACTIN2).
  • Calculate the relative gene expression using the ΔΔCt method.

Visualizing Auxin Signaling and Experimental Workflow

To better understand the context of these experiments, the following diagrams illustrate the canonical auxin signaling pathway and a typical experimental workflow.

AuxinSignaling cluster_low_auxin Low Auxin cluster_high_auxin High Auxin AuxIAA_ARF Aux/IAA-ARF Complex GeneOff Auxin-Responsive Genes (Transcription OFF) AuxIAA_ARF->GeneOff Represses ARF ARF ARF->AuxIAA_ARF AuxIAA Aux/IAA AuxIAA->AuxIAA_ARF Auxin Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB SCF_Complex SCF-TIR1/AFB-Aux/IAA Complex TIR1_AFB->SCF_Complex Ub Ubiquitination SCF_Complex->Ub Proteasome 26S Proteasome Ub->Proteasome Degraded_AuxIAA Degraded Aux/IAA Proteasome->Degraded_AuxIAA ARF_active ARF GeneOn Auxin-Responsive Genes (Transcription ON) ARF_active->GeneOn Activates AuxIAA_high Aux/IAA AuxIAA_high->SCF_Complex

Canonical Auxin Signaling Pathway.

ExperimentalWorkflow start Start: Seed Sterilization & Germination seedling_growth Seedling Growth (e.g., 4-5 days on MS plates) start->seedling_growth treatment Transfer to Treatment Media: - Mock - Active Auxin (e.g., IAA) - Control (Sodium Phenoxyacetate) seedling_growth->treatment incubation Incubation (e.g., 3-5 days for root assay or 1-2 hours for gene expression) treatment->incubation data_collection Data Collection incubation->data_collection root_measurement Root Length Measurement data_collection->root_measurement rna_extraction RNA Extraction & qRT-PCR data_collection->rna_extraction analysis Data Analysis: - Statistical Comparison - Dose-Response Curves root_measurement->analysis rna_extraction->analysis conclusion Conclusion: Assess Auxin Activity analysis->conclusion

General Experimental Workflow for Auxin Bioassays.

Conclusion

The selection of an appropriate negative control is a critical aspect of experimental design in auxin research. This compound, due to the inherently low biological activity of the unsubstituted phenoxyacetic acid, serves as a strong candidate for a control compound. Its structural similarity to active phenoxyacetic acid-based auxins makes it particularly useful for dissecting specific structure-activity relationships. While direct quantitative data for this compound as a control is limited, evidence from closely related compounds like phenylacetic acid strongly supports its utility as a weak auxin analog, ideal for ensuring the specificity of observed auxin-induced responses. Researchers are encouraged to include a dose-response analysis of any control compound to empirically confirm its lack of activity under their specific experimental conditions.

References

Differential Gene Expression Induced by Sodium Phenoxyacetate and Other Auxins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the differential effects of sodium phenoxyacetate and other common auxins, such as Indole-3-acetic acid (IAA), 1-Naphthaleneacetic acid (NAA), and 2,4-Dichlorophenoxyacetic acid (2,4-D), on gene expression. Due to a lack of direct comparative transcriptomic studies on sodium phenoxyacetate, this guide utilizes data from the closely related natural auxin, Phenylacetic Acid (PAA), to infer its potential effects. This comparison is based on the structural similarity between phenoxyacetate and phenylacetate and their shared classification as auxins.

Comparative Analysis of Auxin-Induced Gene Expression

The primary molecular response to auxin involves the rapid induction of several families of early-response genes, including Aux/IAA, Gretchen Hagen3 (GH3), and Small Auxin-Up RNA (SAUR). While all auxins influence these gene families, the magnitude and specificity of induction can differ, leading to distinct physiological outcomes.

Data Presentation: Quantitative Gene Expression Analysis

The following tables summarize the differential effects of various auxins on the expression of key auxin-responsive genes. It is important to note that the data for Sodium Phenoxyacetate is inferred from studies on Phenylacetic Acid (PAA).

Table 1: Differential Expression of Early Auxin-Responsive Gene Families

Gene FamilySodium Phenoxyacetate (inferred from PAA)Indole-3-acetic acid (IAA)2,4-Dichlorophenoxyacetic acid (2,4-D)Key Functions
Aux/IAA Moderate InductionStrong InductionStrong InductionTranscriptional repressors in the auxin signaling pathway.
GH3 Strong Induction (e.g., GH3.5, GH3.6)Strong Induction (e.g., GH3.1, GH3.2, GH3.4)Moderate to Strong Induction (e.g., IAA1, IAA13, IAA19)Catalyze the conjugation of amino acids to IAA, regulating auxin homeostasis.[1]
SAUR Likely InductionStrong InductionStrong InductionMediate cell expansion and other auxin-related growth processes.

Table 2: Comparative Induction of Specific GH3 Family Genes

GeneSodium Phenoxyacetate (inferred from PAA)Indole-3-acetic acid (IAA)Reference
GH3.1 No significant inductionStrong induction[2]
GH3.3 Significant inductionSignificant induction[1]
GH3.5 Strong inductionStrong induction[1]
GH3.6 Strong inductionStrong induction[1]

Note: The level of induction is a qualitative summary based on available research. Quantitative values can vary significantly based on experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following protocols outline a general workflow for analyzing the differential effects of auxins on gene expression.

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana (ecotype Columbia-0) is a commonly used model organism.

  • Growth Medium: Grow seedlings on 1/2 Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar.

  • Growth Conditions: Maintain seedlings in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.

Auxin Treatment
  • Seedling Age: Use 7 to 10-day-old seedlings for treatments.

  • Treatment Solutions: Prepare stock solutions of sodium phenoxyacetate, IAA, NAA, and 2,4-D in a suitable solvent (e.g., DMSO or ethanol) and dilute to the final working concentration in liquid 1/2 MS medium. A common concentration range for auxin treatment is 1-10 µM.

  • Treatment Procedure: Transfer seedlings to a liquid 1/2 MS medium containing the respective auxin or a solvent control. Incubate for a specified duration (e.g., 1, 3, 6, or 12 hours) with gentle agitation.

  • Sample Collection: After treatment, harvest the seedlings, blot them dry, and immediately freeze them in liquid nitrogen. Store samples at -80°C until RNA extraction.

RNA Extraction and Quality Control
  • RNA Extraction: Extract total RNA from the frozen seedlings using a commercial plant RNA extraction kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for RNA integrity.

Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)
  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) primers.

  • Primer Design: Design gene-specific primers for the target auxin-responsive genes (Aux/IAA, GH3, SAUR families) and at least two stable reference genes (e.g., ACTIN2, UBIQUITIN10).

  • qRT-PCR Reaction: Perform qRT-PCR using a SYBR Green-based detection method on a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the reference genes.

Visualizations: Signaling Pathways and Experimental Workflow

Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB F-box proteins, leading to the degradation of Aux/IAA repressors and the subsequent activation of auxin-responsive genes by ARF transcription factors.

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin (e.g., Sodium Phenoxyacetate, IAA) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA targets for ubiquitination ARF ARF Transcription Factor Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation AuxRE Auxin Response Element (Promoter) ARF->AuxRE binds Auxin_Genes Auxin-Responsive Genes (e.g., GH3, SAUR) AuxRE->Auxin_Genes activates transcription Ub Ubiquitin Ub->Aux_IAA ExperimentalWorkflow cluster_treatment Plant Treatment cluster_analysis Gene Expression Analysis Seedlings Arabidopsis Seedlings Control Control (Solvent) Seedlings->Control Treatment NaPA Sodium Phenoxyacetate Seedlings->NaPA Treatment IAA IAA Seedlings->IAA Treatment Two4D 2,4-D Seedlings->Two4D Treatment RNA_Extraction Total RNA Extraction Control->RNA_Extraction Sample Collection NaPA->RNA_Extraction Sample Collection IAA->RNA_Extraction Sample Collection Two4D->RNA_Extraction Sample Collection cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR Quantitative RT-PCR cDNA_Synthesis->qRT_PCR Data_Analysis Relative Gene Expression Analysis qRT_PCR->Data_Analysis

References

Comparative Efficacy of Sodium Phenoxyacetate Monohydrate as a Broadleaf Herbicide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: Synthetic Auxin Mimicry

Sodium phenoxyacetate monohydrate belongs to the phenoxyalkanoic acid class of herbicides. These compounds function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][2] At herbicidal concentrations, these synthetic auxins overwhelm the plant's natural hormonal balance, leading to uncontrolled and disorganized cell division and elongation. This ultimately results in characteristic symptoms such as stem and leaf twisting (epinasty), tissue damage, and eventual plant death.[1][2]

The herbicidal action is initiated by the binding of the phenoxyacetate molecule to auxin-binding proteins (ABPs) within the plant cell. This interaction triggers a signaling cascade that disrupts normal gene expression and protein synthesis, leading to the observed phytotoxic effects.

Below is a diagram illustrating the generalized signaling pathway for auxin mimic herbicides.

AuxinSignaling cluster_cell Plant Cell Auxin_Mimic Sodium Phenoxyacetate (Auxin Mimic) ABP Auxin-Binding Protein (ABP) Auxin_Mimic->ABP Signal_Transduction Signal Transduction Cascade ABP->Signal_Transduction Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death ExperimentalWorkflow Start Start Seed_Germination Seed Germination & Seedling Growth Start->Seed_Germination Herbicide_Application Herbicide Application at 3-4 Leaf Stage Seed_Germination->Herbicide_Application Herbicide_Preparation Preparation of Herbicide Solutions Herbicide_Preparation->Herbicide_Application Data_Collection Data Collection (Visual Injury, Biomass) Herbicide_Application->Data_Collection Data_Analysis Dose-Response Analysis (GR50 Calculation) Data_Collection->Data_Analysis Comparison Comparative Analysis with Alternative Herbicides Data_Analysis->Comparison End End Comparison->End

References

Specificity of Sodium Phenoxyacetate Monohydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological specificity of sodium phenoxyacetate monohydrate across different biological systems. Due to the limited availability of direct comparative studies on this compound, this guide leverages experimental data from closely related structural analogs to provide insights into its potential activity and selectivity.

Executive Summary

Sodium phenoxyacetate, the active component of this compound, exhibits diverse biological activities by interacting with distinct molecular targets in plants, microbes, and mammals. Its specificity is context-dependent, acting as an auxin-like growth regulator in plants, a precursor for antibiotic synthesis in fungi, and a potential modulator of metabolic receptors in mammals. This guide presents available quantitative data for sodium phenoxyacetate and its analogs, details the experimental protocols used to assess its activity, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Comparative Specificity

The following tables summarize the available quantitative data for the biological activity of phenoxyacetic acid and its close structural analogs. It is important to note that direct quantitative data for this compound across all three systems is not available in the literature. Therefore, data from the phenoxyacetate anion or its most relevant derivatives are presented.

Table 1: Plant Auxin Receptor Binding Affinity

CompoundReceptorBinding Affinity (KD, nM)Reference
Indole-3-acetic acid (IAA) (Natural Auxin)TIR111[1]
2,4-Dichlorophenoxyacetic acid (2,4-D)TIR1140[1]
2-Methyl-4-chlorophenoxyacetic acid (MCPA)TIR1Low binding[1][2]
Phenoxyacetic acid TIR1/AFB Auxin-like activity reported, but quantitative KD not found [3]

Note: 2,4-D and MCPA are chlorinated derivatives of phenoxyacetic acid and are commonly used as herbicides. Their binding affinities to the auxin receptor TIR1 provide an indication of the potential interaction of phenoxyacetate-based compounds with this plant signaling pathway.

Table 2: Microbial Enzyme Substrate Utilization

EnzymeSubstrateKinetic ParametersReference
Isopenicillin N Acyltransferase (from P. chrysogenum)Phenoxyacetyl-CoASubstrate for Penicillin V synthesis[4]
Penicillin G Acylase (from Streptomyces lavendulae)2-nitro-5-phenoxyacetamido benzoic acidHydrolyzed by the enzyme[5]
Penicillin G Acylase (from Streptomyces lavendulae)Penicillin G (contains phenylacetyl group)Not hydrolyzed by the enzyme[5]

Note: Quantitative kinetic data (Km, kcat) for the utilization of phenoxyacetyl-CoA by isopenicillin N acyltransferase was not found in the reviewed literature. The data indicates that phenoxyacetate is a recognized substrate for penicillin V production, and that some penicillin acylases show a preference for phenoxyacetyl moieties over phenylacetyl moieties.

Table 3: Mammalian FFA1 Receptor Agonist Activity

CompoundAssay TypeAgonist Activity (EC50)Reference
Phenoxyacetic acid derivative (18b)Calcium mobilization62.3 nM[6]
Phenoxyacetic acid derivative (16)Calcium mobilization43.6 nM
Phenoxyacetic acid Calcium mobilization Data not found

Note: While several potent FFA1 agonists based on the phenoxyacetic acid scaffold have been developed, the EC50 for the unsubstituted phenoxyacetic acid was not found in the reviewed literature. The data for these derivatives suggest that the phenoxyacetic acid moiety is a viable scaffold for interacting with the FFA1 receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Plant Auxin Receptor Binding Assay (Surface Plasmon Resonance)

Objective: To determine the binding affinity of a compound to auxin receptors like TIR1.

Methodology:

  • Protein Immobilization: Recombinant auxin receptor protein (e.g., TIR1) is immobilized on a sensor chip surface.

  • Analyte Injection: A solution containing the test compound (e.g., sodium phenoxyacetate) at various concentrations is flowed over the sensor chip.

  • Signal Detection: The binding of the analyte to the immobilized receptor is detected in real-time as a change in the surface plasmon resonance signal, measured in resonance units (RU).

  • Kinetic Analysis: Association (kon) and dissociation (koff) rate constants are determined from the sensorgram data.

  • Affinity Calculation: The equilibrium dissociation constant (KD) is calculated as koff/kon.

A detailed protocol for SPR-based auxin binding assays can be found in Napier et al. (2014).[7][8]

Microbial Penicillin Acyltransferase Activity Assay (HPLC)

Objective: To determine the efficiency of a precursor, such as phenoxyacetic acid, in the enzymatic synthesis of penicillin.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing the purified isopenicillin N acyltransferase, the precursor substrate (phenoxyacetyl-CoA), and the co-substrate (6-aminopenicillanic acid, 6-APA).

  • Incubation: The reaction is incubated at a controlled temperature and pH for a specific time.

  • Reaction Quenching: The enzymatic reaction is stopped, typically by adding an acid or organic solvent.

  • HPLC Analysis: The reaction mixture is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quantification: The amount of the product (Penicillin V) formed is quantified by comparing its peak area to a standard curve. The depletion of substrates can also be monitored.

  • Kinetic Parameter Calculation: By measuring the initial reaction rates at different substrate concentrations, the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) can be determined.

Detailed protocols for HPLC analysis of penicillins can be found in various publications.[9][10][11]

Mammalian FFA1 Receptor Activation Assay (Calcium Mobilization)

Objective: To measure the ability of a compound to activate the FFA1 receptor.

Methodology:

  • Cell Culture: A cell line (e.g., HEK293 or CHO) stably expressing the human FFA1 receptor and a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) or a photoprotein (e.g., aequorin) is used.

  • Compound Addition: The cells are treated with various concentrations of the test compound (e.g., sodium phenoxyacetate).

  • Signal Detection: Activation of the Gq-coupled FFA1 receptor leads to an increase in intracellular calcium levels. This change is detected as an increase in fluorescence intensity or luminescence.

  • Data Analysis: The response is measured using a plate reader. The data is normalized to the maximum response induced by a known FFA1 agonist.

  • EC50 Determination: A dose-response curve is generated, and the half-maximal effective concentration (EC50) is calculated.

Detailed protocols for calcium mobilization assays for GPCRs are widely available.[12][13][14][15][16]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Auxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Plant Cell Auxin Auxin (e.g., Phenoxyacetate) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates transcription

Caption: Simplified auxin signaling pathway in plants.

Penicillin_V_Synthesis cluster_workflow Penicillin V Biosynthesis Workflow Phenoxyacetate Sodium Phenoxyacetate Phenoxyacetyl_CoA Phenoxyacetyl-CoA Phenoxyacetate->Phenoxyacetyl_CoA CoA Coenzyme A CoA->Phenoxyacetyl_CoA ATP ATP Acyl_CoA_Synthetase Acyl-CoA Synthetase ATP->Acyl_CoA_Synthetase Penicillin_V Penicillin V Phenoxyacetyl_CoA->Penicillin_V Isopenicillin_N Isopenicillin N Isopenicillin_N->Penicillin_V Acyltransferase Isopenicillin N Acyltransferase

Caption: Enzymatic synthesis of Penicillin V.

FFA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Pancreatic β-cell Ligand Ligand (e.g., Phenoxyacetate derivative) FFA1 FFA1 Receptor (Gq-coupled) Ligand->FFA1 Activates PLC Phospholipase C (PLC) FFA1->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Insulin_Exocytosis Insulin Exocytosis Ca_release->Insulin_Exocytosis Triggers

Caption: FFA1 receptor signaling pathway in pancreatic β-cells.

Conclusion

This compound is a molecule with multifaceted biological activities that vary significantly depending on the biological system. In plants, it acts as an auxin mimic, likely through interaction with the TIR1/AFB receptor family. In microbes, its phenoxyacetate moiety serves as a specific precursor for the biosynthesis of penicillin V. In mammals, the phenoxyacetic acid scaffold has been shown to be a promising starting point for the development of potent agonists for the FFA1 receptor, a key target in metabolic diseases.

While direct quantitative comparisons of the specificity of this compound across these diverse targets are lacking, the available data on its structural analogs provide valuable insights. For researchers and drug development professionals, this highlights the importance of context-specific evaluation of this compound and its derivatives. Future studies directly comparing the binding affinities and functional activities of sodium phenoxyacetate across these different biological systems would be highly valuable for a more complete understanding of its specificity profile.

References

A Comparative Analysis of Sodium Phenoxyacetate Monohydrate and Established Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of sodium phenoxyacetate monohydrate, a synthetic auxin, with the major classes of established plant growth regulators: natural auxins, cytokinins, gibberellins, and abscisic acid. The information presented is based on existing research on phenoxyacetic acid derivatives and established knowledge of plant hormone function.

Executive Summary

This compound belongs to the phenoxyacetic acid class of synthetic auxins. Its primary mode of action is to mimic the effects of natural auxins, such as indole-3-acetic acid (IAA), but with greater stability and persistence within the plant. This often results in more potent and prolonged physiological responses. At optimal concentrations, it is expected to promote cell elongation, root initiation, and fruit development. However, at high concentrations, it can induce phytotoxicity, a characteristic leveraged in herbicidal applications of related compounds like 2,4-D. This contrasts with other plant hormones that regulate distinct aspects of plant growth and development, such as cell division (cytokinins), stem elongation and germination (gibberellins), and stress responses and dormancy (abscisic acid).

Data Presentation: Comparative Performance

The following tables summarize the expected quantitative effects of this compound in comparison to other plant growth regulators.

Table 1: Effect on Root Elongation

Plant Growth RegulatorOptimal Concentration for Root PromotionEffect at High Concentration
This compound (as a synthetic auxin) ~0.01 - 1.0 µMInhibition
Indole-3-Acetic Acid (IAA) (Natural Auxin) ~0.001 - 0.1 µMInhibition
Cytokinins (e.g., Kinetin) Generally inhibitoryStrong Inhibition
Gibberellins (e.g., GA₃) No direct primary role in root elongationMinimal effect
Abscisic Acid (ABA) Biphasic: low conc. can promote, high conc. inhibitsStrong Inhibition

Table 2: Effect on Stem/Shoot Elongation

Plant Growth RegulatorOptimal Concentration for Stem ElongationPrimary Mechanism
This compound (as a synthetic auxin) ~1 - 100 µMCell Elongation
Indole-3-Acetic Acid (IAA) (Natural Auxin) ~1 - 100 µMCell Elongation
Cytokinins (e.g., Kinetin) Generally inhibitory to main stem elongation, promotes lateral bud growthPromotes Cell Division
Gibberellins (e.g., GA₃) ~0.1 - 10 µMCell Elongation and Division
Abscisic Acid (ABA) Generally inhibitoryInhibition of Growth

Table 3: Effect on Seed Germination

Plant Growth RegulatorEffect on Seed Germination
This compound (as a synthetic auxin) Generally no direct role; can be inhibitory at high concentrations
Indole-3-Acetic Acid (IAA) (Natural Auxin) Generally no direct role; can be inhibitory at high concentrations
Cytokinins (e.g., Kinetin) Can promote germination in some species, often in interaction with other hormones
Gibberellins (e.g., GA₃) Strongly promotes germination; breaks dormancy
Abscisic Acid (ABA) Strongly inhibits germination; maintains dormancy[1][2][3][4]

Experimental Protocols

Auxin-like Activity Bioassay: Root Elongation in Arabidopsis thaliana

This protocol is designed to quantify the auxin-like activity of this compound by measuring its effect on root elongation.

  • Plant Material and Growth Conditions:

    • Sterilize seeds of Arabidopsis thaliana (e.g., Columbia-0 ecotype) using a 70% ethanol wash followed by a 50% bleach solution and then rinse with sterile water.

    • Sow seeds on Murashige and Skoog (MS) agar plates containing 1% sucrose.

    • Vernalize the seeds at 4°C for 48 hours in the dark to synchronize germination.

    • Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

  • Hormone Treatment:

    • After 4-5 days of growth, transfer seedlings to new MS agar plates supplemented with a range of concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a control plate with no added hormone and plates with a known auxin (e.g., IAA or 2,4-D) for comparison.

    • Prepare stock solutions of the hormones and filter-sterilize them before adding to the autoclaved and cooled MS medium.

  • Data Collection and Analysis:

    • Place the plates vertically in the growth chamber to allow roots to grow along the surface of the agar.

    • After 5-7 days of treatment, scan the plates at a high resolution.

    • Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ).

    • Calculate the average root length and standard deviation for each treatment.

    • Plot a dose-response curve to determine the optimal concentration for root growth promotion and the concentration at which inhibition occurs.

Mandatory Visualizations

Signaling Pathways

Auxin_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Sodium Phenoxyacetate (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription Transcription Auxin_Response_Genes->Transcription

Caption: Simplified Auxin Signaling Pathway.

Cytokinin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin AHK AHK Receptor (Histidine Kinase) Cytokinin->AHK Binds to AHP AHP (Phosphotransfer) AHK->AHP Phosphorylates ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Phosphorylates Cytokinin_Response_Genes Cytokinin Response Genes ARR_B->Cytokinin_Response_Genes Activates Transcription Transcription Cytokinin_Response_Genes->Transcription ARR_A Type-A ARR (Repressor) Cytokinin_Response_Genes->ARR_A Induces ARR_A->ARR_B Inhibits

Caption: Simplified Cytokinin Signaling Pathway.

Gibberellin_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gibberellin Gibberellin GID1 GID1 Receptor Gibberellin->GID1 Binds to DELLA DELLA Protein (Repressor) GID1->DELLA Interacts with SCF_SLY1_SNEEZY SCF Complex DELLA->SCF_SLY1_SNEEZY Targeted by Proteasome 26S Proteasome DELLA->Proteasome Degraded by PIF PIF (Transcription Factor) DELLA->PIF Represses SCF_SLY1_SNEEZY->DELLA Ubiquitinates GA_Response_Genes GA Response Genes PIF->GA_Response_Genes Activates Transcription Transcription GA_Response_Genes->Transcription

Caption: Simplified Gibberellin Signaling Pathway.

Abscisic_Acid_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ABA Abscisic Acid PYR_PYL_RCAR PYR/PYL/RCAR Receptor ABA->PYR_PYL_RCAR Binds to PP2C PP2C (Phosphatase) PYR_PYL_RCAR->PP2C Inhibits SnRK2 SnRK2 (Kinase) PP2C->SnRK2 Dephosphorylates (Inactivates) ABF ABF (Transcription Factor) SnRK2->ABF Phosphorylates (Activates) ABA_Response_Genes ABA Response Genes ABF->ABA_Response_Genes Activates Transcription Transcription ABA_Response_Genes->Transcription

Caption: Simplified Abscisic Acid Signaling Pathway.

Experimental Workflow

Experimental_Workflow A Seed Sterilization and Sowing B Vernalization (4°C, 48h, dark) A->B C Germination and Initial Growth (22°C, 16h light/8h dark) B->C D Seedling Transfer to Treatment Plates C->D E Incubation (5-7 days, vertical) D->E F Image Acquisition (Scanning) E->F G Data Analysis (Root Length Measurement) F->G H Dose-Response Curve Generation G->H

Caption: Workflow for Auxin Bioassay.

References

Safety Operating Guide

Proper Disposal of Sodium Phenoxyacetate Monohydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of sodium phenoxyacetate monohydrate, a common laboratory chemical. Adherence to these guidelines will help mitigate risks and ensure that waste is managed in an environmentally responsible manner.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1] Ensure adequate ventilation in the work area to avoid the formation and inhalation of dust.[1][2] In case of a spill, collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound is to treat it as chemical waste and dispose of it in accordance with federal, state, and local regulations.[2][3][4][5]

  • Waste Identification and Collection :

    • Collect waste this compound in a designated, properly labeled, and tightly closed container.[1][4]

    • Do not mix with other waste materials to avoid unintended chemical reactions.[4]

  • Licensed Chemical Waste Disposal :

    • The recommended disposal method is to send the material to a licensed chemical destruction facility.[1]

    • Controlled incineration with flue gas scrubbing is also a suitable option.[1]

    • Contact a licensed professional waste disposal service to arrange for pickup and disposal.[5]

  • Spill Residues :

    • For spills, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in a chemical waste container.[3]

    • Clean the contaminated surface thoroughly.[3]

  • Contaminated Packaging :

    • Containers that held this compound should be triple-rinsed with an appropriate solvent.[1]

    • The rinsate should be collected and disposed of as chemical waste.

    • After thorough cleaning, the container can be offered for recycling or reconditioning. Alternatively, puncture the container to prevent reuse and dispose of it as solid waste.[1]

Important Note: Do not discharge this compound or its solutions into sewer systems or waterways.[1][2]

Quantitative Safety Data

The following table summarizes key quantitative data for this compound, providing a quick reference for its toxicological and ecotoxicological profile.

Data PointValueSpeciesReference
Acute Oral Toxicity (LD50) > 5000 mg/kgRat (female)[1]
Acute Inhalation Toxicity (LC50) > 5.09 mg/L airRat (male/female)[1]
Aquatic Toxicity (Fish, LC50) > 100 mg/L (96 h)Brachydanio rerio[1]
Aquatic Toxicity (Invertebrates, EC50) > 104 mg/L (48 h)Daphnia magna[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: Have Sodium Phenoxyacetate Monohydrate Waste spill_check Is this a spill? start->spill_check check_contamination Is the waste mixed with other hazardous chemicals? collect_separate Collect in a dedicated, labeled, and sealed container check_contamination->collect_separate No consult_sds Consult Safety Data Sheet (SDS) for mixed waste disposal check_contamination->consult_sds Yes contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal service collect_separate->contact_ehs consult_sds->contact_ehs package_disposal Package for off-site disposal via incineration or chemical destruction plant contact_ehs->package_disposal spill_check->check_contamination No spill_procedure Contain spill with inert material. Collect in a sealed container for disposal. spill_check->spill_procedure Yes spill_procedure->contact_ehs end End: Proper Disposal Complete package_disposal->end

Disposal workflow for this compound.

References

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